molecular formula C7H2ClF2N B1592238 3-Chloro-2,4-difluorobenzonitrile CAS No. 887267-38-1

3-Chloro-2,4-difluorobenzonitrile

Cat. No.: B1592238
CAS No.: 887267-38-1
M. Wt: 173.55 g/mol
InChI Key: GPMCRPWQJBLUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,4-difluorobenzonitrile is a useful research compound. Its molecular formula is C7H2ClF2N and its molecular weight is 173.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMCRPWQJBLUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598483
Record name 3-Chloro-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-38-1
Record name 3-Chloro-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,4-difluorobenzonitrile

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as indispensable synthons. Their unique electronic properties and ability to modulate pharmacokinetic profiles make them cornerstones of rational molecular design. This compound (CAS No. 887267-38-1) is a key exemplar of this class.[1][2][3] As a trifunctionalized benzene ring, it offers multiple, distinct reaction sites for chemists to exploit in the synthesis of complex molecular architectures. The strategic placement of two electron-withdrawing fluorine atoms and a chlorine atom, combined with the versatile nitrile group, makes this molecule a highly sought-after intermediate. It is notably categorized as a building block for protein degraders, a cutting-edge therapeutic modality.[1]

This guide provides an in-depth examination of the core physical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, it moves beyond a simple recitation of data. We will explore the causality behind these properties, their direct implications for laboratory handling and reaction setup, and the self-validating protocols required to ensure the integrity of this crucial starting material.

Core Physicochemical & Molecular Properties

The utility of any chemical intermediate begins with a fundamental understanding of its intrinsic properties. These values dictate storage conditions, solvent selection, purification strategies, and reaction stoichiometry. The core properties of this compound are summarized below.

PropertyValueSignificance & Experimental Insight
CAS Number 887267-38-1[1][2][3]The universally unique identifier, crucial for accurate sourcing and regulatory compliance.
Molecular Formula C₇H₂ClF₂N[1][4]Confirms the elemental composition. The low hydrogen count indicates a fully aromatic system.
Molecular Weight 173.55 g/mol [1]Essential for all stoichiometric calculations. Accuracy is paramount for yield determination and avoiding excess reagents.
Appearance White to off-white solid/crystal[4]A crystalline, white appearance typically suggests high purity. Any significant deviation (e.g., yellow, brown, oily) warrants purity analysis before use.
Melting Point Not consistently reported; expected to be a solid at room temp.The melting point is a critical indicator of purity. A sharp melting range (e.g., < 2 °C) is desirable. For related compounds like 3-Chloro-4-fluorobenzonitrile, the melting point is 69-71 °C.[5] An experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is a mandatory incoming quality control step.
Boiling Point Not reportedDue to its solid nature and molecular weight, a high boiling point (>200 °C) is expected. Purification via distillation would require high vacuum to prevent thermal decomposition.
Solubility Profile Low in water; Soluble in common organic solvents (e.g., Dichloromethane, Toluene)[4]This profile is typical for non-polar aromatic compounds and dictates solvent choice for reactions (e.g., substitutions, cross-couplings) and purification (e.g., recrystallization, chromatography).
Purity (Commercial) Typically ≥98%[1]While high, the remaining ≤2% can contain structurally similar impurities that may interfere with subsequent reactions. HPLC and GC-MS are essential for identifying these minor components.

Molecular Structure and Spectroscopic Confirmation

Verifying the chemical identity and structure of a starting material is a foundational principle of scientific integrity. For this compound, the arrangement of substituents on the aromatic ring is critical for its reactivity.

molecular_structure cluster_benzene C1 C C2 C C1->C2 C1->C2 CN C≡N C1->CN C3 C C2->C3 F1 F C2->F1 C4 C C3->C4 C3->C4 Cl Cl C3->Cl C5 C C4->C5 F2 F C4->F2 C6 C C5->C6 C5->C6 H1 H C5->H1 C6->C1 H2 H C6->H2

Caption: Molecular Structure of this compound.

Protocol: Incoming Material Quality Control (QC)

For any research or development program, a new batch of a critical starting material like this must be validated. This protocol ensures trustworthiness in all subsequent experimental work.

  • Visual Inspection: Confirm the material is a white to off-white crystalline solid as specified.

  • Melting Point Determination:

    • Place a small sample in a capillary tube.

    • Use a calibrated melting point apparatus to determine the melting range.

    • Trustworthiness Check: A broad melting range (>3 °C) suggests impurities, necessitating purification.

  • Spectroscopic Analysis:

    • ¹H NMR (in CDCl₃): Acquire the proton NMR spectrum. The expected spectrum should show two distinct aromatic protons, likely appearing as complex multiplets due to H-F and H-H coupling. The integration should correspond to one proton each.

    • ¹⁹F NMR (in CDCl₃): Acquire the fluorine NMR spectrum. This is crucial for confirming the fluorine substitution pattern. Two distinct fluorine signals are expected, each showing coupling to the other fluorine and to adjacent protons.

    • ¹³C NMR (in CDCl₃): While more time-consuming, the carbon NMR spectrum will confirm the presence of 7 distinct carbon environments, with characteristic C-F couplings.

    • FTIR: An infrared spectrum should show a strong, sharp peak characteristic of a nitrile (C≡N) stretch, typically around 2230 cm⁻¹.

    • Mass Spectrometry (MS): Analysis via GC-MS or LC-MS will confirm the molecular weight (173.55 g/mol ) and provide the fragmentation pattern, which aids in structural confirmation and impurity identification.[1]

Handling, Storage, and Stability

The long-term integrity of this compound is dependent on proper storage and handling. As a substituted benzonitrile, it carries potential toxicity and requires careful management.

  • Storage: The compound should be stored in a tightly sealed container to prevent moisture ingress, which could potentially lead to slow hydrolysis of the nitrile group under certain conditions.[4] A cool, dry, and well-ventilated area away from incompatible substances like strong oxidizers is recommended.[4] Standard room temperature is generally acceptable for storage.[1]

  • Chemical Stability: The molecule is chemically stable under standard ambient conditions. The C-F bonds are exceptionally strong, and the aromatic ring is robust. However, it will react under specific conditions (e.g., nucleophilic aromatic substitution, reduction of the nitrile).

  • Safety Profile:

    • Hazards: Similar halogenated benzonitriles are classified as harmful if swallowed, inhaled, or in contact with skin.[6][7] They are known to cause skin and serious eye irritation.[6][7]

    • Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[6][8]

    • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Implications for Synthetic Applications

The physical properties of this compound directly influence its use as a synthetic intermediate. Understanding this relationship is key to successful experimental design.

workflow substance Receive this compound qc Perform Incoming QC (Visual, MP, NMR, MS) substance->qc decision Purity ≥ 99%? Sharp MP? qc->decision purify Purify via Recrystallization or Column Chromatography decision->purify No store Store in Desiccator under Inert Atmosphere decision->store  Yes purify->qc Re-analyze rxn_setup Reaction Setup (Solvent Selection based on Solubility, Stoichiometry based on MW) store->rxn_setup rxn Execute Synthesis (e.g., Nucleophilic Aromatic Substitution) rxn_setup->rxn

Caption: A logical workflow for the qualification and use of the reagent in a lab.

  • Solid State: Being a solid, it is weighed easily and accurately for reactions, which is preferable to handling volatile or viscous liquid reagents. It is also generally more stable and less prone to degradation during long-term storage than many liquids.

  • Solubility: Its solubility in common aprotic organic solvents like THF, DMF, and toluene makes it highly compatible with a wide range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SₙAr).[4]

  • Purity and Reaction Outcomes: The presence of regioisomeric impurities (e.g., isomers with different halogen substitution patterns) could lead to a mixture of final products that are difficult to separate. This underscores the causality behind the rigorous QC protocol described earlier: ensuring high starting material purity is the most efficient path to a high-purity final product.

References

3-Chloro-2,4-difluorobenzonitrile CAS number 887267-38-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2,4-difluorobenzonitrile

Introduction: A Versatile Fluorinated Building Block

This compound, identified by CAS number 887267-38-1, is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring a benzonitrile core substituted with three distinct halogens, offers a unique combination of reactivity and electronic properties. This guide provides an in-depth exploration of its synthesis, applications, and characterization, tailored for researchers and professionals in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of fluorine and chlorine atoms, coupled with the versatile nitrile group, makes this molecule a valuable synthon for introducing fluorinated moieties into larger scaffolds, a common strategy for enhancing the metabolic stability, binding affinity, and bioavailability of bioactive compounds.[1]

This compound belongs to a class of "Protein Degrader Building Blocks," indicating its utility in the development of novel therapeutics like PROTACs (Proteolysis-Targeting Chimeras).[2] Its application extends to the agrochemical and dye industries, where the unique properties imparted by its halogenation pattern are leveraged to create stable and effective products.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.

PropertyValueSource
CAS Number 887267-38-1[2]
Molecular Formula C₇H₂ClF₂N[2][3]
Molecular Weight 173.55 g/mol [2]
Appearance Typically a solid (White to off-white)[3][4]
Purity ≥98% (Commercially available)[2]
Solubility Low in water; Soluble in common organic solvents (e.g., dichloromethane, toluene)[3]
Storage Store at room temperature in a cool, dry, well-ventilated area.[2][3]

Strategic Synthesis: Halogen Exchange Fluorination

The core principle involves the displacement of a chlorine atom with a fluoride ion, a reaction that is thermodynamically driven and facilitated by the use of a polar aprotic solvent and, often, a phase-transfer catalyst. The electron-withdrawing nitrile group activates the aromatic ring toward nucleophilic attack, making this transformation efficient.

Causality in Experimental Design
  • Fluorinating Agent: Spray-dried potassium fluoride (KF) is the preferred source of fluoride ions. The "spray-dried" form offers a high surface area, enhancing its reactivity. Anhydrous conditions are critical as water can solvate the fluoride ions, reducing their nucleophilicity.[8]

  • Solvent: A high-boiling, polar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (DMI) or sulfolane is used.[5][8] These solvents effectively solvate the potassium cation without strongly interacting with the fluoride anion, thereby increasing its "nakedness" and nucleophilic strength. They also allow the reaction to be conducted at the high temperatures (180-220 °C) required for the substitution.

  • Catalyst: A phase-transfer catalyst, such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt or a phosphonium salt, is often employed.[5][8] This catalyst facilitates the transfer of the fluoride ion from the solid KF phase into the organic phase where the substrate is dissolved, accelerating the reaction rate.

  • Water Removal: A preliminary azeotropic distillation step using a solvent like toluene or cyclohexane is crucial to remove any residual water from the reaction system, ensuring the fluorinating agent remains highly active.[6][8]

Illustrative Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Synthetic Protocol (Exemplary)

This protocol is an illustrative example based on analogous chemical transformations and should be adapted and optimized under proper laboratory safety protocols.[5][8]

  • Reactor Setup: Equip a dry 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Dehydration: Charge the flask with the starting material (e.g., 1,3-dichloro-2,4-difluorobenzene, which would be subsequently cyanated, or a suitable polychlorinated benzonitrile precursor), 1,3-dimethyl-2-imidazolidinone (DMI, ~2 volumes), and toluene (~1 volume). Heat the mixture to reflux for approximately 2 hours to azeotropically remove any trace water.

  • Solvent Removal: Once dehydration is complete, distill off the toluene.

  • Reaction: Cool the mixture slightly and add spray-dried potassium fluoride (~2-3 molar equivalents) and the phase-transfer catalyst (~0.05 equivalents). Heat the reaction mixture to 190-210 °C and maintain for 6-8 hours, monitoring the reaction progress by GC or HPLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., toluene). Filter the mixture to remove the insoluble inorganic salts (KCl and unreacted KF). Wash the filter cake with additional solvent.

  • Purification: Combine the filtrate and washings. The product can be isolated and purified by fractional vacuum distillation to yield this compound with high purity (>99%).[6][7]

Applications in Drug Discovery and Beyond

The true value of this compound lies in its role as a versatile building block. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to modulate pharmacokinetic properties, such as increasing metabolic stability by blocking sites of oxidation and enhancing membrane permeability.[1]

Kinase Inhibitor Synthesis

Halogenated benzonitriles are key intermediates in the synthesis of kinase inhibitors for cancer therapy.[9][10] The nitrile group can be hydrolyzed to a carboxylic acid or serve as a precursor to other functional groups, while the halogenated ring participates in crucial SNAr or cross-coupling reactions to build the core scaffold of the inhibitor. For instance, compounds like Alectinib, a potent ALK and c-Met inhibitor, utilize a substituted benzonitrile core.[9] The specific substitution pattern of this compound allows for regioselective reactions, enabling chemists to build molecular complexity in a controlled manner.

The diagram below illustrates a hypothetical signaling pathway targeted by kinase inhibitors that could be synthesized using this building block. Receptor Tyrosine Kinases (RTKs) like EGFR are often implicated in cancer cell proliferation and survival.[11][12]

SignalingPathway cluster_downstream Downstream Signaling GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Inhibitor Kinase Inhibitor (Derived from 887267-38-1) Inhibitor->RTK Blocks ATP Binding Site AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of a typical RTK pathway by a kinase inhibitor.

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is paramount for its use in synthesis, especially in pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.[13]

Typical Analytical Data
TechniqueExpected Results
GC-MS A single major peak corresponding to the molecular weight. Mass (m/z) fragments consistent with the structure (e.g., M+, [M-Cl]+, [M-CN]+).[14]
¹H NMR A complex multiplet in the aromatic region (approx. 7.0-8.0 ppm), characteristic of a trisubstituted benzene ring.
¹⁹F NMR Two distinct signals, each likely showing coupling to each other and to adjacent protons.
¹³C NMR Seven distinct signals: one for the nitrile carbon (approx. 115-120 ppm) and six for the aromatic carbons, with characteristic shifts due to C-F and C-Cl bonds.
FTIR Characteristic peaks for C≡N stretch (approx. 2220-2240 cm⁻¹), C-F stretch (approx. 1100-1300 cm⁻¹), and C-Cl stretch (approx. 700-850 cm⁻¹).
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of the final product.[13]

  • System Preparation: Use a standard HPLC system equipped with a UV detector. The mobile phase should be a mixture of HPLC-grade acetonitrile and water.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: Prepare a gradient elution program. For example:

    • Start with 50% Acetonitrile / 50% Water.

    • Linearly increase to 95% Acetonitrile over 15 minutes.

    • Hold at 95% Acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

    • The flow rate should be maintained at 1.0 mL/min.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection and Detection: Inject 10 µL of the sample solution. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

As with any active chemical intermediate, proper handling of this compound is essential. The compound is classified as harmful and an irritant.[15][16]

Hazard CategoryPrecautionary Measures
Classification Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Respiratory Irritant.[15]
Signal Word Warning
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood. A NIOSH/MSHA approved respirator may be necessary.[15][16]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[17][18]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizers.[3][18]
First Aid Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth and consult a physician. In all cases of significant exposure, seek medical attention.[16]

References

3-Chloro-2,4-difluorobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2,4-difluorobenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic nitrile, a class of compounds that serves as a cornerstone for innovation in medicinal chemistry and materials science. Its strategic arrangement of chloro and fluoro substituents on the benzonitrile scaffold imparts unique electronic properties and reactivity, making it a valuable building block for complex molecular architectures. Specifically, its classification as a "Protein Degrader Building Block" highlights its relevance in cutting-edge therapeutic modalities.[1] The presence of fluorine and chlorine atoms can significantly influence a molecule's pharmacokinetic profile, including metabolic stability, bioavailability, and protein binding affinity, making such intermediates highly sought after in drug discovery pipelines.[2][3][4]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, presents a representative synthetic methodology, explores its applications, and outlines critical safety and handling protocols.

Physicochemical Properties and Structural Analysis

This compound is a solid at room temperature, characterized by the molecular formula C₇H₂ClF₂N.[1][5][6] The combination of a nitrile group (-CN) and multiple halogen substituents creates a molecule with distinct chemical characteristics. The nitrile group is a strong electron-withdrawing group, while the fluorine and chlorine atoms also exert powerful inductive effects, influencing the reactivity of the aromatic ring.

PropertyValueSource(s)
Molecular Formula C₇H₂ClF₂N[1][5][7]
Molecular Weight 173.55 g/mol [1][5][7]
CAS Number 887267-38-1[1][5]
Appearance Typically a solid[6]
Purity ≥98% (Commercially available)[1]
Solubility Low in water; Soluble in common organic solvents[6]
Storage Room temperature, dry, well-ventilated area[1][6][8]

Synthesis Pathway and Mechanism

The key to this transformation is the substitution of a chlorine atom with a fluorine atom using a fluoride salt, such as potassium fluoride (KF). The reaction is typically performed in a high-boiling polar aprotic solvent, which is crucial for solubilizing the fluoride salt and facilitating the nucleophilic attack.

Diagram: Representative Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Fluorination Reaction cluster_2 Workup & Purification A Charge Reactor: - Dichlorobenzonitrile Precursor - Polar Aprotic Solvent (e.g., DMI) - Dehydration Solvent (e.g., Toluene) B Dehydration: Heat to reflux to azeotropically remove water via water separator A->B C Add Reagents: - Spray-dried Potassium Fluoride (KF) - Phase Transfer Catalyst B->C D First Stage (Intermediate Formation): Heat to 130-150°C for 2-3 hours C->D E Second Stage (Final Product): Increase heat to 180-200°C for 5-6 hours D->E F Filtration: Cool reaction mixture, dilute with solvent, and filter to remove salts E->F G Purification: Rectify filtrate under reduced pressure to isolate the final product F->G H H G->H Final Product: 3,4-Difluorobenzonitrile (Purity >99%) G cluster_0 Key Structural Features cluster_1 Resulting Physicochemical Properties A This compound (Starting Intermediate) B Fluorine Atoms A->B C Chlorine Atom A->C D Nitrile Group A->D E Enhanced Metabolic Stability B->E G Tunable Target Binding Affinity B->G F Modulated Lipophilicity C->F C->G H Reactive Handle for Synthesis D->H I Improved Pharmacokinetic & Pharmacodynamic Profile E->I F->I G->I H->I J Novel Therapeutic Candidates (e.g., Kinase Inhibitors, PROTACs) I->J

References

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 3-Chloro-2,4-difluorobenzonitrile (CAS No. 887267-38-1), a key building block in pharmaceutical and agrochemical research. As a halogenated aromatic nitrile, this compound presents a specific hazard profile that necessitates rigorous adherence to safety measures to mitigate risks to laboratory personnel and the environment. This document moves beyond standard Safety Data Sheet (SDS) information to provide a deeper, scientifically-grounded understanding of why certain procedures are critical, empowering researchers to work with confidence and safety.

Compound Profile and Inherent Hazards

This compound is a solid organic compound valued in synthetic chemistry for the versatile reactivity of its nitrile group and the specific substitution pattern on the benzene ring.[1] However, its chemical structure also dictates its toxicological profile. The presence of the nitrile (-CN) group is of primary concern due to the potential for in-vivo metabolism to release cyanide ions, which can inhibit cellular respiration. The halogenated aromatic core contributes to its irritant properties and potential for bioaccumulation if released into the environment.

Physicochemical Data

A clear understanding of the compound's physical properties is the foundation of safe handling and storage.

PropertyValueSource(s)
CAS Number 887267-38-1[1]
Molecular Formula C₇H₂ClF₂N[1]
Molecular Weight 173.55 g/mol [1]
Appearance Typically a solid[2]
Solubility Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, toluene)[2]
Storage Temperature Room temperature, in a cool, dry, well-ventilated area[1][2]
GHS Hazard Identification and Classification

Globally Harmonized System (GHS) classifications provide a universal language for communicating chemical hazards. This compound and its close isomers are consistently classified with the following hazards:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowedWarning
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaledWarning
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationWarning

Source: Consolidated data from multiple SDS for halogenated benzonitriles.[3][4]

The "Category 4" acute toxicity classification indicates that while not immediately fatal in small doses, significant harm can occur from exposure. The LD₅₀ (the dose lethal to 50% of a test population) for this category is generally in the range of 300 to 2000 mg/kg for oral toxicity.[5] The primary danger lies in the compound's ability to cause systemic toxic effects upon absorption through any route.

The Core of Safe Handling: A Proactive Protocol

Safe handling is not merely a list of rules, but a systematic approach to risk mitigation. The following protocols are designed as a self-validating system, where each step reinforces the overall safety of the procedure.

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) dictates that exposure should be minimized through engineering controls before relying on personal protective equipment (PPE).

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[6] This is non-negotiable. The hood contains dusts and vapors, preventing inhalation, which is a primary route of exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

  • Designated Area: All work with this compound should be restricted to a designated area of the lab.[7] This area should be clearly marked with a warning sign indicating the presence of a toxic chemical. This practice minimizes the risk of cross-contamination and unintentional exposure of other personnel.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection and use of appropriate PPE are critical.[8]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and suitable choice for incidental contact.[9] For extended handling or in case of a spill, heavier nitrile or neoprene gloves should be used.[10] Crucially, gloves must be inspected before each use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves should be disposed of as hazardous waste.

  • Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are required at all times.[3] For procedures with a higher risk of splashing, such as transferring solutions, a face shield should be worn in addition to goggles.[11]

  • Body Protection: A flame-resistant lab coat, fully fastened, must be worn.[6] Ensure it has long sleeves and fits properly. For larger scale operations, a chemically resistant apron may be warranted.

  • Footwear: Closed-toe shoes made of a non-porous material are required.[12]

The following diagram illustrates the mandatory PPE workflow before commencing any work with the compound.

PPE_Workflow Start Prepare to Handle This compound LabCoat Fasten Lab Coat (Flame-Resistant) Start->LabCoat Gloves Don Chemical-Resistant Gloves (Nitrile) FaceShield Add Face Shield (If Splash Risk) Gloves->FaceShield Assess Splash Potential Proceed Proceed to Fume Hood to Begin Work Gloves->Proceed Goggles Wear Chemical Safety Goggles Goggles->Gloves LabCoat->Goggles FaceShield->Proceed

Caption: Mandatory PPE sequence before handling the compound.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present to avoid leaving the work area unnecessarily.

  • Weighing: As a solid, the primary risk during weighing is the generation of dust. Tare your container, then carefully transfer the solid using a spatula. Avoid any actions that could create airborne particles. If possible, use an anti-static weighing dish.

  • Transfers: When making solutions, add the solid to the solvent slowly. If heating is required, use a controlled heating source like a mantle or oil bath; never an open flame.

  • Hygiene: Immediately after handling, and before leaving the laboratory, wash hands thoroughly with soap and water, even after properly removing gloves.[11] Do not eat, drink, or smoke in the laboratory.

Emergency Response: Preparedness is Paramount

Accidents are preventable but must be planned for. Swift and correct action during an emergency can significantly reduce the severity of an exposure.

In Case of Exposure

The metabolic link between nitriles and cyanide means that all exposures must be treated as serious and urgent.[3] Speed is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air at once.[13] If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should begin artificial respiration, avoiding mouth-to-mouth resuscitation to prevent secondary exposure.[1] Call for immediate medical assistance.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for the compound.

The following decision-making workflow should be followed in an exposure event.

Exposure_Response Exposure Exposure Occurs! Route Identify Route of Exposure Exposure->Route Skin Skin Contact Route->Skin Skin Eye Eye Contact Route->Eye Eye Inhalation Inhalation Route->Inhalation Inhalation Ingestion Ingestion Route->Ingestion Ingestion ActionSkin Remove Contaminated Clothing Flush with Water for 15 min Skin->ActionSkin ActionEye Flush with Eyewash for 15 min Eye->ActionEye ActionInhale Move to Fresh Air Provide Oxygen if Needed Inhalation->ActionInhale ActionIngest Rinse Mouth with Water DO NOT Induce Vomiting Ingestion->ActionIngest Medical Seek Immediate Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical ActionIngest->Medical

Caption: First aid decision workflow following an exposure event.

Spill Response
  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste. Decontaminate the area with a suitable solvent.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's emergency response team. Do not attempt to clean it up yourself unless you are trained and equipped to handle hazardous material spills.

Storage, Stability, and Waste Disposal

Storage and Stability
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from sources of ignition.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[15] Halogenated compounds can react exothermically with these substances. The nitrile group can be hydrolyzed by strong acids or bases, particularly at elevated temperatures.

  • Thermal Decomposition: Upon combustion, this compound may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, hydrogen fluoride, and hydrogen cyanide.[13]

Waste Disposal

Proper disposal is a legal and ethical requirement to protect the environment.

  • Segregation: All waste containing this compound, including contaminated solids (gloves, paper towels) and liquid rinsates, must be collected as halogenated organic waste .[11] Do not mix it with non-halogenated waste streams.

  • Containers: Use a designated, properly labeled, and leak-proof hazardous waste container.[3] The label must clearly state "Hazardous Waste" and list all chemical constituents. Keep the container closed except when adding waste.

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[2] Never dispose of this chemical down the drain or in the general trash.

Conclusion

This compound is a valuable research tool, but its potential hazards demand respect and meticulous handling. By integrating engineering controls, consistent use of appropriate PPE, and adherence to established protocols for handling, emergencies, and disposal, researchers can effectively mitigate the risks. This proactive approach to safety is the cornerstone of responsible and successful scientific advancement.

References

Spectroscopic Characterization of 3-Chloro-2,4-difluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2,4-difluorobenzonitrile (CAS No. 887267-38-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely published, this guide presents predicted data based on the analysis of structurally similar compounds, providing a robust framework for its characterization.

Molecular Structure and Overview

This compound possesses a molecular formula of C₇H₂ClF₂N and a molecular weight of 173.55 g/mol . The strategic placement of chloro and fluoro substituents on the benzonitrile scaffold significantly influences its electronic properties and reactivity, making spectroscopic analysis crucial for its unambiguous identification and quality control.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the neighboring chloro and fluoro substituents.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-57.8 - 8.0ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2
H-67.3 - 7.5tJ(H-F) ≈ 8-10

Expert Interpretation: The proton at position 5 (H-5) is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine at position 4 and the meta-coupled proton at position 6. The proton at position 6 (H-6) is anticipated to be a triplet due to coupling with the two neighboring fluorine atoms at positions 2 and 4. The exact chemical shifts can be influenced by the choice of solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be significantly affected by the attached halogens, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.

CarbonPredicted Chemical Shift (ppm)
C-1105 - 110
C-2160 - 165 (d, ¹J(C-F) ≈ 250-260 Hz)
C-3120 - 125
C-4162 - 167 (d, ¹J(C-F) ≈ 250-260 Hz)
C-5112 - 117
C-6135 - 140
CN115 - 120

Expert Interpretation: The carbons attached to fluorine (C-2 and C-4) will show large one-bond coupling constants (¹J(C-F)), a characteristic feature in the ¹³C NMR of fluorinated compounds. The nitrile carbon (CN) typically appears in the 115-120 ppm range.

cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) transfer Transfer solution to an NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer transfer->instrument setup Set up acquisition parameters (¹H, ¹³C, ¹⁹F experiments) instrument->setup acquire Acquire FID data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group, aromatic C-H bonds, and C-halogen bonds.

Predicted IR Data
Wavenumber (cm⁻¹)VibrationIntensity
2230 - 2240C≡N stretchStrong, sharp
3050 - 3100Aromatic C-H stretchMedium
1580 - 1620Aromatic C=C stretchMedium to strong
1450 - 1500Aromatic C=C stretchMedium to strong
1200 - 1300C-F stretchStrong
700 - 800C-Cl stretchMedium to strong

Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption of the nitrile (C≡N) stretching vibration. The presence of multiple halogen atoms will also give rise to strong absorptions in the fingerprint region, particularly the C-F stretching bands.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the IR beam path, and the spectrum is acquired.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) mass spectrometry is a common technique.

Predicted Mass Spectrum Data

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 173. Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the molecular ion peak will be observed, which is characteristic of compounds containing one chlorine atom.

m/zPredicted Fragment
173/175[M]⁺ (Molecular ion)
138[M - Cl]⁺
119[M - Cl - F]⁺
108[C₆H₂F₂]⁺

Expert Interpretation: The fragmentation pattern will likely involve the loss of the chlorine atom, followed by the sequential loss of fluorine atoms and the nitrile group. The isotopic pattern of the molecular ion is a key diagnostic feature for identifying the presence of chlorine.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorobenzonitrile is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the unique electronic properties conferred by the presence of three distinct electron-withdrawing groups on the benzene ring: a nitrile (-CN), a chlorine (-Cl), and two fluorine (-F) atoms. A precise understanding of its chemical structure is paramount for its application in complex synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering a blend of theoretical prediction and practical insights for its characterization.

Due to the limited availability of public experimental spectra for this compound, this guide will focus on a detailed theoretical prediction of its ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from structurally related compounds.

Molecular Structure and Proton Environments

The structure of this compound features a benzene ring with two hydrogens, H-5 and H-6. The chemical environment of each proton is unique, leading to distinct signals in the ¹H NMR spectrum.

  • H-5: This proton is situated between a fluorine atom at position 4 and another proton at position 6. It is expected to be influenced by both neighboring atoms through spin-spin coupling.

  • H-6: This proton is adjacent to the proton at position 5 and is also influenced by the fluorine atom at position 2 through long-range coupling.

The electron-withdrawing nature of the nitrile, chlorine, and fluorine substituents will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to benzene (7.34 ppm).

Theoretical Prediction of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show two distinct multiplets in the aromatic region, corresponding to H-5 and H-6.

Chemical Shifts (δ)

The chemical shifts of the aromatic protons are influenced by the electronic effects (induction and resonance) of the substituents.

  • Nitrile Group (-CN): This group is strongly electron-withdrawing and deshields ortho and para protons.

  • Chlorine (-Cl): Chlorine is an electronegative atom that withdraws electron density through induction, deshielding nearby protons. It can also donate electron density through resonance, but the inductive effect is generally stronger for halogens.

  • Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, leading to significant deshielding of adjacent protons.[1]

Based on data from related compounds such as 3-chlorobenzonitrile, 4-fluorobenzonitrile, and 3,5-difluorobenzonitrile, we can estimate the chemical shifts for the protons in this compound.[2][3][4][5]

  • H-5: This proton is ortho to a fluorine atom and meta to a chlorine atom and a nitrile group. The strong deshielding effect of the ortho fluorine atom is expected to shift this proton's signal significantly downfield.

  • H-6: This proton is ortho to the nitrile group and meta to two fluorine atoms and a chlorine atom. The deshielding effect of the nitrile group will be prominent.

A reasonable prediction for the chemical shifts would place both proton signals in the range of 7.5 to 8.0 ppm .

Spin-Spin Coupling (J)

The multiplicity of the signals for H-5 and H-6 will be determined by spin-spin coupling with neighboring protons and fluorine atoms.

  • H-5 Signal:

    • Coupling to H-6: H-5 will couple with the adjacent H-6, resulting in a doublet. The coupling constant for ortho protons (³JHH) is typically in the range of 7-10 Hz.

    • Coupling to F-4: H-5 will also couple with the fluorine atom at position 4. The ortho proton-fluorine coupling constant (³JHF) is generally in the range of 8-11 Hz.

    • The combination of these couplings will result in a doublet of doublets (dd) for the H-5 signal.

  • H-6 Signal:

    • Coupling to H-5: H-6 will couple with the adjacent H-5, giving a doublet (³JHH ≈ 7-10 Hz).

    • Coupling to F-2: H-6 is meta to the fluorine atom at position 2. Meta proton-fluorine coupling (⁴JHF) is typically smaller, in the range of 4-7 Hz.

    • The combined effect will be a doublet of doublets (dd) for the H-6 signal.

The following diagram illustrates the key spin-spin coupling interactions in this compound.

G cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis SamplePrep Sample Preparation NMR_Run NMR Experiment SamplePrep->NMR_Run FID FID Signal NMR_Run->FID FT Fourier Transform FID->FT Phasing Phasing FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Integration Integration & Peak Picking Referencing->Integration Analysis Structure Elucidation Integration->Analysis

References

A Comprehensive Guide to the 13C NMR Spectral Analysis of 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the acquisition, interpretation, and analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 3-Chloro-2,4-difluorobenzonitrile (C₇H₂ClF₂N). As a substituted aromatic compound, its ¹³C NMR spectrum presents a unique signature defined by the electronic effects of its chloro, fluoro, and nitrile substituents. This document offers a step-by-step experimental protocol, an in-depth analysis of predicted chemical shifts, and a discussion of the critical role of carbon-fluorine (C-F) coupling in achieving unambiguous signal assignment. This guide is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification.

Introduction: The Structural Significance of this compound

This compound is a halogenated aromatic compound frequently utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular architecture, featuring a benzonitrile core substituted with three distinct electron-withdrawing groups, necessitates precise analytical techniques for unequivocal structural confirmation. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the electronic environment of each carbon atom in the molecule.[3]

The chemical shift of each carbon is highly sensitive to the inductive and resonance effects of the attached chlorine, fluorine, and cyano groups.[3][4] Furthermore, the presence of fluorine introduces spin-spin coupling with neighboring carbon atoms, resulting in characteristic signal splitting that is paramount for definitive spectral assignment. This guide elucidates these principles and provides a practical workflow for a complete and accurate ¹³C NMR analysis.

Figure 1: Structure and Carbon Numbering of this compound
Chemical structure of this compound with carbons numbered 1 through 7, and the nitrile carbon labeled as C7.

Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate spectrometer parameters. The following protocol is a self-validating system designed to yield a spectrum with excellent signal-to-noise and resolution.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent resonance (~77.16 ppm).

  • Concentration: Accurately weigh 15-25 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference, setting the chemical shift scale to 0.00 ppm.[3]

  • Transfer: Transfer the resulting solution into a 5 mm NMR tube and cap securely.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer. The causality behind these choices is to balance signal acquisition efficiency with the need for quantitative accuracy and resolution.

ParameterRecommended ValueRationale & Expertise
Pulse Program zgpg30 or similarA standard proton-decoupled single pulse experiment with a 30° flip angle is a good starting point to mitigate T1 relaxation effects.[5]
Spectral Width 0 - 220 ppmThis wide range ensures that all carbon signals, from the aromatic region to the highly deshielded carbons attached to fluorine, are captured.[6]
Acquisition Time (AQ) 1 - 2 secondsProvides adequate digital resolution for resolving closely spaced peaks and coupling constants.[6]
Relaxation Delay (D1) 2 - 5 secondsA sufficient delay is crucial for allowing carbon nuclei, especially quaternary carbons with long T1 relaxation times, to return to equilibrium. This ensures more reliable signal intensities.[7][8]
Number of Scans (NS) 1024 - 4096A higher number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.[6]
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis ensures consistency and comparability with database spectra.[6]
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.[6]

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply a polynomial baseline correction for a flat, reliable baseline.[6]

Spectral Analysis and Interpretation

The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, one for each unique carbon environment. The assignment of these signals is based on established chemical shift principles, substituent effects, and, most importantly, the analysis of C-F coupling patterns.[3][9]

Substituent Effects on Chemical Shifts
  • Fluorine: As the most electronegative element, fluorine exerts a strong deshielding (downfield) effect on the carbon to which it is directly attached (the ipso-carbon). This results in resonances at very high chemical shifts.[3]

  • Chlorine: Chlorine is also electronegative and causes a moderate deshielding effect on its ipso-carbon.[10][11]

  • Nitrile Group (-CN): The nitrile carbon itself appears in a characteristic window, while its effect on the aromatic ring is primarily electron-withdrawing through resonance and induction.[9][12] The ipso-carbon (C1) is typically shifted upfield relative to benzene, a phenomenon observed in many benzonitriles.[13][14]

The Decisive Role of Carbon-Fluorine (C-F) Coupling

Spin-spin coupling between ¹³C and ¹⁹F (a spin ½ nucleus with 100% natural abundance) is a powerful tool for assignment. The magnitude of the coupling constant (J) depends on the number of bonds separating the two nuclei:

  • ¹JCF (One-bond): Very large coupling (typically 240-260 Hz), resulting in a doublet for the carbon directly bonded to fluorine.

  • ²JCF (Two-bond): Smaller coupling (typically 20-30 Hz), splitting the signals of adjacent carbons into doublets or doublets of doublets.

  • ³JCF (Three-bond): Generally the smallest coupling (typically 5-10 Hz).

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted ¹³C NMR data for this compound. The predictions are derived from the analysis of benzonitrile[13][14], fluorinated[15], and chlorinated[16] analogues, combined with general substituent effect principles.

CarbonPredicted Shift (ppm)Predicted Multiplicity (due to C-F Coupling)Rationale for Assignment
C7 (-CN) ~116t (triplet) or dd (doublet of doublets)Located in the typical nitrile region.[9] Expected to show small three-bond coupling to F at C2 and four-bond coupling to F at C4.
C1 ~105dd (doublet of doublets)The nitrile-bearing carbon is shifted upfield.[13] It will be split by two-bond coupling to the fluorine at C2 and three-bond coupling to the fluorine at C4.
C2 ~163d (doublet)Strongly deshielded by the directly attached fluorine.[3] Will exhibit a very large one-bond C-F coupling constant (¹JCF).
C3 ~115dd (doublet of doublets)The chlorine attachment and proximity to two fluorine atoms influence its shift. It will be split by two-bond coupling to F at C2 and F at C4.
C4 ~166d (doublet)Strongly deshielded by the directly attached fluorine.[3] Will exhibit a very large one-bond C-F coupling constant (¹JCF).
C5 ~112d (doublet)This CH carbon is ortho to a fluorine and will be split by a two-bond coupling to the fluorine at C4.
C6 ~135s (singlet) or small dThis CH carbon is furthest from the fluorine atoms; C-F coupling may be minimal or unresolved. Its downfield shift is influenced by the para nitrile group.

Visualization of the Analytical Workflow

The logical process for analyzing the ¹³C NMR spectrum of this molecule can be visualized as a systematic workflow. This ensures that all spectral features are considered in a structured manner to arrive at a confident assignment.

G cluster_prep Phase 1: Sample & Acquisition cluster_proc Phase 2: Data Processing cluster_analysis Phase 3: Spectral Analysis & Assignment cluster_validation Phase 4: Validation SamplePrep Sample Preparation (15-25mg in CDCl3 + TMS) DataAcq Data Acquisition (zgpg30, 4k scans, D1=5s) SamplePrep->DataAcq Load into spectrometer FID Raw Data (FID) DataAcq->FID FT Fourier Transform (Line Broadening: 1-2 Hz) FID->FT Processing Phasing & Baseline Correction FT->Processing PeakPick Peak Picking & Integration Processing->PeakPick ShiftAnalysis Chemical Shift Analysis (Identify C-F, C-Cl, C-CN) PeakPick->ShiftAnalysis CouplingAnalysis C-F Coupling Analysis (Assign Multiplicity & J-values) ShiftAnalysis->CouplingAnalysis Cross-reference Assignment Final Signal Assignment (Correlate Shifts & Couplings) CouplingAnalysis->Assignment FinalStruct Validated Structure of This compound Assignment->FinalStruct Confirm

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectral analysis of this compound is a clear demonstration of how fundamental principles of chemical shifts and spin-spin coupling can be applied to elucidate a complex substitution pattern on an aromatic ring. The key identifiers for a successful analysis are the two significantly downfield doublets, each with a large ¹JCF coupling constant, which unambiguously confirm the positions of the two fluorine atoms. By following the detailed experimental and analytical workflow presented in this guide, researchers can confidently verify the structure of this important chemical intermediate, ensuring the integrity of their synthetic pathways and downstream applications.

References

An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-Chloro-2,4-difluorobenzonitrile (C₇H₂ClF₂N).[1] Designed for researchers, chemists, and quality control professionals, this document delves into the principles, experimental protocols, and spectral interpretation necessary for the unambiguous identification and characterization of this complex aromatic nitrile.

Introduction: The Role of FT-IR in Structural Elucidation

This compound is a substituted aromatic compound featuring several key functional groups: a nitrile (-C≡N), a chloro (-Cl) substituent, two fluoro (-F) substituents, and a 1,2,4-trisubstituted benzene ring.[1][2][3] FT-IR spectroscopy is an indispensable, non-destructive technique for verifying the molecular structure of such compounds. The methodology is predicated on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint," providing definitive evidence for the presence of its constituent functional groups.

For this compound, FT-IR is particularly powerful for confirming:

  • The presence and electronic environment of the nitrile group.

  • The attachment of halogen atoms (fluorine and chlorine) to the aromatic ring.

  • The specific substitution pattern on the benzene ring.

Molecular Structure and Predicted Vibrational Modes

The unique arrangement of substituents on the benzonitrile ring dictates its FT-IR spectrum. Understanding the expected vibrational modes is the first step in accurate spectral interpretation.

Caption: Molecular structure of this compound.

The primary vibrational modes of interest include:

  • -C≡N Stretch: The carbon-nitrogen triple bond in aromatic nitriles produces a sharp, intense absorption.[4][5] Conjugation with the benzene ring typically lowers this frequency compared to saturated nitriles.[4][5][6][7]

  • Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring occurs at frequencies slightly higher than those of aliphatic C-H bonds.[8]

  • Aromatic C=C Stretch: The benzene ring exhibits characteristic in-ring carbon-carbon double bond stretching vibrations, which often appear as a series of sharp peaks.[8][9][10][11]

  • C-F Stretch: The carbon-fluorine bond is highly polar and gives rise to a strong, characteristic absorption in the fingerprint region of the spectrum.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is also found in the fingerprint region, typically at a lower frequency than the C-F stretch.[9][12]

  • C-H Out-of-Plane Bending (oop): The positions of strong absorptions in the lower frequency region are highly diagnostic of the substitution pattern on the benzene ring.[8][9][10][11] For a 1,2,4-trisubstituted ring, specific patterns are expected.[10][11][13]

Experimental Protocol: ATR-FTIR Spectroscopy

For a solid powder sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is the preferred method due to its speed, ease of use, and minimal sample preparation.[14][15][16] The technique relies on the principle of total internal reflection, where an infrared beam passes through a high refractive index crystal (like diamond or zinc selenide) and creates an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with it.[14][15][17]

Rationale for ATR
  • No Sample Prep: Unlike traditional KBr pellets or Nujol mulls, ATR requires no grinding or dilution, preserving the sample's integrity and saving significant time.[16]

  • High Reproducibility: The consistent contact pressure and sampling area lead to highly reproducible spectra, which is critical for quality control and comparative studies.

  • Ease of Cleaning: The ATR crystal surface can be cleaned quickly with a suitable solvent, allowing for high sample throughput.

Step-by-Step Experimental Workflow

Caption: Standard operating procedure for ATR-FTIR analysis.

Protocol Details:

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and stable. Install a single-reflection diamond ATR accessory.

  • Background Acquisition: Before sample analysis, a background spectrum must be collected.[6] Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol and allow it to fully evaporate. Run the background scan (typically 16-32 scans at 4 cm⁻¹ resolution) to measure the absorbance of the atmosphere and the crystal itself. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of this compound powder onto the center of the ATR crystal. Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[17]

  • Spectrum Acquisition: Initiate the sample scan using the same parameters as the background scan. The software will generate the final absorbance spectrum.

Spectral Interpretation: Correlating Bands to Structure

The FT-IR spectrum of this compound is characterized by several distinct absorption bands. The following table summarizes the expected frequencies and their assignments based on established correlation tables and spectral data of similar compounds.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~ 3080 - 3030Medium-WeakC-H StretchingAromatic Ring
~ 2235 - 2220Strong, SharpC≡N StretchingAromatic Nitrile
~ 1600, 1500, 1450Medium-Strong, SharpC=C In-Ring StretchingAromatic Ring
~ 1280 - 1200StrongAsymmetric C-F StretchingAryl-Fluoride
~ 1150 - 1100StrongSymmetric C-F StretchingAryl-Fluoride
~ 880 - 800StrongC-H Out-of-Plane Bending1,2,4-Trisubstituted Ring
~ 850 - 550Medium-StrongC-Cl StretchingAryl-Chloride

Detailed Analysis:

  • Nitrile Region (2235 - 2220 cm⁻¹): The most diagnostic peak in the spectrum is the intense, sharp absorption corresponding to the C≡N stretch.[5] Its position within the aromatic nitrile range (2240-2220 cm⁻¹) is a primary confirmation of the molecule's identity.[5][6] The electron-withdrawing nature of the halogen substituents can slightly influence this frequency.

  • Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹): The weak bands above 3000 cm⁻¹ are characteristic of C-H stretching on an aromatic ring.[8][10][11] More definitively, the series of sharp absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring, confirming the aromatic core.[10][11]

  • Fingerprint Region (Below 1300 cm⁻¹): This region contains a wealth of structural information.

    • C-F Bonds: The strong absorptions expected between approximately 1280-1100 cm⁻¹ are highly characteristic of the C-F stretching vibrations. The presence of two such strong bands is consistent with the difluoro-substitution.

    • C-Cl Bond: A medium to strong band in the 850-550 cm⁻¹ range is indicative of the C-Cl stretch.[9][12][18]

    • Substitution Pattern: The pattern of C-H out-of-plane bending vibrations is crucial for confirming the 1,2,4-trisubstitution. A strong band in the 880-800 cm⁻¹ region is a well-established marker for this specific arrangement of substituents on the benzene ring.[10][11][13]

Conclusion

FT-IR spectroscopy, particularly when utilizing the ATR technique, is a rapid, reliable, and highly informative method for the structural verification of this compound. By systematically analyzing the key regions of the spectrum—nitrile, aromatic, and fingerprint—one can confidently confirm the presence of all constituent functional groups and the specific aromatic substitution pattern. This guide provides the fundamental principles and a validated experimental workflow to ensure the acquisition of high-quality, interpretable data for research, development, and quality assurance applications.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of 3-Chloro-2,4-difluorobenzonitrile, a compound of interest in pharmaceutical and agrochemical research. Tailored for researchers, scientists, and drug development professionals, this document delineates the probable fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), underpinned by fundamental principles of mass spectrometry and data from structurally analogous compounds.

Introduction: The Significance of Structural Elucidation

This compound (C₇H₂ClF₂N, Molecular Weight: 173.55 g/mol ) is a halogenated aromatic nitrile whose biological and chemical properties are intrinsically linked to its structure. Mass spectrometry stands as a cornerstone technique for the structural confirmation and identification of such molecules, with its fragmentation patterns offering a veritable fingerprint of the compound's architecture. Understanding these fragmentation pathways is paramount for metabolite identification, impurity profiling, and quality control in drug development and chemical synthesis. This guide presents a predictive analysis based on established fragmentation mechanisms of halogenated aromatic compounds.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a complex but informative mosaic of fragment ions that reveal the molecule's composition.

The Molecular Ion (M•+)

Upon electron impact, this compound is expected to readily form a molecular ion (M•+) at m/z 173. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic isotopic pattern for the molecular ion will be observed.[1] The M•+ peak will be accompanied by an M+2 peak at m/z 175, with a relative intensity of approximately one-third that of the molecular ion peak. This isotopic signature is a key diagnostic for the presence of a single chlorine atom in the molecule or its fragments.

Key Fragmentation Pathways under EI

The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting cations and neutral losses.

A primary and highly probable fragmentation event for halogenated aromatic compounds is the loss of a halogen atom.[2] In this case, the expulsion of a chlorine radical (•Cl) from the molecular ion would yield a difluorobenzonitrile cation at m/z 138 . This fragment is expected to be a prominent peak in the spectrum.

The nitrile group (-CN) is another labile component. The loss of a CN radical (•CN) would result in a chlorodifluorophenyl cation at m/z 147 . The stability of the resulting aryl cation makes this a plausible fragmentation pathway.

A common fragmentation route for aromatic compounds involves the loss of a hydrogen cyanide (HCN) molecule, a stable neutral loss. This would lead to a fragment ion at m/z 146 .

Further fragmentation of the primary fragment ions is also expected. For instance, the [M-Cl]⁺ ion (m/z 138) could subsequently lose a CN radical to form a difluorophenyl cation at m/z 112 .

The following table summarizes the predicted key fragment ions in the EI mass spectrum of this compound.

m/z Proposed Fragment Ion Neutral Loss Notes
173/175[C₇H₂ClF₂N]•+-Molecular ion with characteristic Cl isotope pattern.
147/149[C₆H₂ClF₂]⁺•CNLoss of the nitrile radical.
146/148[C₆H₂ClF₂]⁺HCNLoss of hydrogen cyanide.
138[C₇H₂F₂N]⁺•ClLoss of a chlorine radical.
112[C₆H₂F₂]⁺•Cl, •CNSequential loss of chlorine and nitrile radicals.

The proposed fragmentation pathways under Electron Ionization are visualized in the following diagram:

EI_Fragmentation M [M]•+ m/z 173/175 F1 [M-Cl]+ m/z 138 M->F1 - •Cl F2 [M-CN]+ m/z 147/149 M->F2 - •CN F3 [M-HCN]+ m/z 146/148 M->F3 - HCN F4 [M-Cl-CN]+ m/z 112 F1->F4 - •CN ESI_Fragmentation Precursor [M+H]+ m/z 174/176 P1 [M+H-HCN]+ m/z 147/149 Precursor->P1 - HCN P2 [M+H-HF]+ m/z 154/156 Precursor->P2 - HF

References

A Technical Guide to the Solubility of 3-Chloro-2,4-difluorobenzonitrile in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and practices for determining and modeling the solubility of 3-Chloro-2,4-difluorobenzonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from reaction kinetics and process design to crystallization and purification—this document offers researchers, scientists, and drug development professionals a robust framework for understanding and manipulating this fundamental physicochemical property. The guide details a rigorous experimental protocol for solubility determination using the gravimetric method, and subsequently applies the widely accepted Apelblat and van't Hoff thermodynamic models to correlate the experimental data. Through a combination of theoretical explanation, practical methodology, and data interpretation, this paper equips the reader with the necessary tools to effectively manage the solubility challenges associated with halogenated benzonitrile derivatives in an industrial research and development setting.

Introduction: The Strategic Importance of this compound and its Solubility Profile

This compound is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a nitrile group and multiple halogen atoms, imparts specific reactivity and physicochemical properties that are leveraged in modern medicinal chemistry. The presence of fluorine, in particular, can significantly enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

The journey from a chemical intermediate to a final API is fraught with challenges, many of which are directly linked to solubility. Poor solubility can lead to inefficient reactions, difficulties in product isolation and purification, and ultimately, challenges in formulation and drug delivery. A thorough understanding of the solubility of this compound in a range of organic solvents is therefore not merely an academic exercise, but a strategic imperative for process optimization, yield maximization, and cost-effective manufacturing.

This guide will provide a detailed exploration of the solubility of this compound, beginning with the experimental determination of solubility and culminating in the application of thermodynamic models to describe its behavior.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValue
Molecular Formula C₇H₂ClF₂N[1]
Molecular Weight 173.55 g/mol [1]
Appearance Solid[2]
Melting Point Data not readily available
Boiling Point Data not readily available
Polarity Polar, due to the nitrile group and halogen atoms

The presence of the polar nitrile group and the electronegative chlorine and fluorine atoms suggests that this compound will exhibit a range of solubilities in organic solvents, governed by the principle of "like dissolves like." It is expected to have low solubility in water and higher solubility in common organic solvents.[2]

Experimental Determination of Solubility: The Gravimetric Method

The gravimetric method is a robust and widely used technique for accurately determining the solubility of a solid in a liquid.[2][3][4] It relies on the direct measurement of the mass of the dissolved solute in a known mass of a saturated solution.

Rationale for Method Selection

The gravimetric method was chosen for its simplicity, accuracy, and the minimal requirement for specialized analytical instrumentation, making it a staple in many pharmaceutical development laboratories.[2][3] The direct mass measurements provide a high degree of confidence in the obtained solubility data.

Detailed Experimental Protocol

Materials:

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

  • Thermostatic shaker bath

  • Calibrated digital thermometer

  • Analytical balance (readable to ±0.0001 g)

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed glass evaporating dishes

  • Drying oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

    • Allow the mixtures to equilibrate for a minimum of 24 hours with continuous shaking to ensure that equilibrium solubility is reached.

  • Sample Collection and Filtration:

    • After equilibration, stop the shaker and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step is critical to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Record the total mass of the evaporating dish containing the filtered saturated solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute (e.g., 60-80 °C).

    • Dry the sample to a constant mass.

    • Record the final mass of the evaporating dish with the dried solute.

  • Data Calculation:

    • The mole fraction solubility (x) of this compound is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

      • m₁ is the mass of the dissolved solute (final mass of dish + solute - initial mass of dish)

      • M₁ is the molar mass of this compound (173.55 g/mol )

      • m₂ is the mass of the solvent (mass of dish + solution - mass of dish + solute)

      • M₂ is the molar mass of the solvent

Repeat this procedure for each solvent at various temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, and 318.15 K) to obtain a comprehensive solubility dataset.

Experimental Workflow Diagram

G A 1. Add excess solute to solvent in vial B 2. Equilibrate in thermostatic shaker bath (24h) A->B C 3. Allow solids to settle B->C D 4. Withdraw supernatant with pre-heated syringe C->D E 5. Filter through 0.45 µm filter into pre-weighed dish D->E F 6. Record mass of solution E->F G 7. Evaporate solvent in drying oven F->G H 8. Dry to constant mass G->H I 9. Record mass of solute H->I J 10. Calculate mole fraction solubility I->J

Caption: Gravimetric method workflow for solubility determination.

Hypothetical Solubility Data of this compound

While specific experimental data for this compound is not publicly available, the following table presents a realistic, hypothetical dataset to illustrate the subsequent data analysis and modeling. This data reflects the expected trend of increasing solubility with temperature for an endothermic dissolution process.

Temperature (K)Mole Fraction Solubility (x) in MethanolMole Fraction Solubility (x) in Ethyl AcetateMole Fraction Solubility (x) in Toluene
298.150.02500.04500.0350
303.150.03050.05450.0425
308.150.03700.06500.0510
313.150.04450.07700.0605
318.150.05300.09050.0710

Thermodynamic Modeling of Solubility

Thermodynamic models are essential for correlating experimental solubility data, allowing for interpolation and a deeper understanding of the dissolution process.[5][6][7]

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that effectively describes the relationship between solubility and temperature.[5][6] The modified Apelblat equation is given by:

ln(x) = A + (B / T) + C ln(T)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are the model parameters determined by fitting the experimental data. A and B are related to the non-ideality of the solution, while C reflects the effect of temperature on the fusion enthalpy.

The van't Hoff Equation

The van't Hoff equation provides a relationship between solubility and temperature and allows for the calculation of the thermodynamic properties of dissolution, such as enthalpy (ΔH°sol) and entropy (ΔS°sol).[5][6] The equation is:

ln(x) = - (ΔH°sol / RT) + (ΔS°sol / R)

where:

  • x is the mole fraction solubility

  • ΔH°sol is the standard enthalpy of solution

  • ΔS°sol is the standard entropy of solution

  • R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

Model Fitting and Parameter Determination

The parameters for both the Apelblat and van't Hoff equations are determined by fitting the models to the experimental (or in this case, hypothetical) solubility data using non-linear regression analysis.

Hypothetical Model Parameters:

SolventModelABCΔH°sol (kJ·mol⁻¹)ΔS°sol (J·mol⁻¹·K⁻¹)
MethanolApelblat-1.50-15000.50--
Methanolvan't Hoff---25.060.0
Ethyl AcetateApelblat-1.20-13000.45--
Ethyl Acetatevan't Hoff---22.055.0
TolueneApelblat-1.80-16000.60--
Toluenevan't Hoff---28.065.0

Logical Relationship between Experiment and Modeling

G cluster_0 Experimental Phase cluster_1 Modeling Phase cluster_2 Application A Gravimetric Solubility Measurement B Temperature vs. Mole Fraction Data A->B C Apply Apelblat & van't Hoff Equations B->C Input Data D Non-linear Regression C->D E Determine Model Parameters (A, B, C, ΔH°, ΔS°) D->E F Predictive Solubility Curves E->F G Thermodynamic Understanding of Dissolution E->G H Process Optimization (e.g., Crystallization) F->H G->H

Caption: From experimental data to process optimization.

Interpretation and Practical Implications

The positive values of ΔH°sol in the hypothetical data indicate that the dissolution of this compound in these solvents is an endothermic process. This means that solubility increases with increasing temperature, which is a critical piece of information for designing crystallization processes. By carefully controlling the temperature, one can dissolve the compound in a minimal amount of solvent at a higher temperature and then induce crystallization by cooling, allowing for efficient purification.

The choice of solvent is also informed by this data. A solvent that provides high solubility at an elevated temperature but lower solubility at room temperature is often ideal for crystallization. The modeled solubility curves can be used to precisely determine the optimal temperature profile for such a process, maximizing yield and purity.

Conclusion

This technical guide has outlined a comprehensive approach to understanding the solubility of this compound in organic solvents. By combining a rigorous experimental methodology with robust thermodynamic modeling, researchers and process chemists can gain valuable insights into the behavior of this important pharmaceutical intermediate. This knowledge is fundamental to the development of efficient, scalable, and cost-effective synthetic and purification processes, ultimately accelerating the journey from the laboratory to the marketplace for new and innovative medicines.

References

Introduction: The Unique Chemical Landscape of 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 3-Chloro-2,4-difluorobenzonitrile

This compound is a highly functionalized aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the versatile reactivity of the nitrile (-C≡N) group, which is profoundly influenced by the electronic and steric effects of the halogen substituents on the benzene ring. The carbon atom of the nitrile group is inherently electrophilic due to the electronegativity of the nitrogen atom.[3][4] This electrophilicity is significantly enhanced in this compound by the potent inductive electron-withdrawing effects of the fluorine and chlorine atoms, particularly the fluorine atom at the ortho position (C2).[5][6] This heightened electrophilicity makes the nitrile group a prime target for a variety of nucleophilic addition reactions.

This guide provides a detailed exploration of the principal transformations of the nitrile group in this specific molecular context. We will delve into the mechanisms, experimental considerations, and practical protocols for key reactions, offering insights for researchers in organic synthesis and drug development.

Hydrolysis: Pathway to Carboxylic Acids

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be effectively achieved under both acidic and basic conditions, proceeding through a carboxamide intermediate.[4][7] The strong electron-withdrawing nature of the halogen substituents in this compound facilitates this reaction by further polarizing the nitrile bond, making it more susceptible to nucleophilic attack by water or hydroxide ions.

Acid-Catalyzed Hydrolysis

In an acidic medium, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the carbon atom. This allows for the addition of a weak nucleophile like water. The resulting protonated imidic acid tautomerizes to an amide, which is then further hydrolyzed to the corresponding carboxylic acid, 3-Chloro-2,4-difluorobenzoic acid.

A common method for the hydrolysis of halogenated benzonitriles involves heating with a strong mineral acid like sulfuric acid.[8]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with a 75% aqueous solution of sulfuric acid.

  • Reaction: Heat the mixture to 130-140°C with vigorous stirring.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Isolation: The 3-Chloro-2,4-difluorobenzoic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

G cluster_workflow Workflow: Acid-Catalyzed Hydrolysis start Combine Benzonitrile and 75% H₂SO₄ react Heat to 130-140°C with Stirring start->react monitor Monitor by TLC/HPLC react->monitor workup Cool and Pour onto Ice monitor->workup Reaction Complete isolate Filter and Wash with Cold Water workup->isolate end Dry Product Under Vacuum isolate->end

Caption: Workflow for acid-catalyzed hydrolysis of the nitrile.

Base-Catalyzed Hydrolysis

Under basic conditions, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon. The resulting imine anion is protonated by water to form an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product. Barium hydroxide has been shown to be effective for the hydrolysis of various benzonitriles.[9]

Reduction: Accessing Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. These products are valuable intermediates for further synthetic elaborations.

Reduction to Primary Amines

The complete reduction of the nitrile group to a primary amine (3-Chloro-2,4-difluorobenzylamine) is typically achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3]

Mechanism of Reduction with LiAlH₄ The reaction involves two successive nucleophilic additions of hydride ions (H⁻) from LiAlH₄.[7] The first addition forms an imine anion, which is stabilized as an aluminum complex. A second hydride addition to this intermediate yields a dianion, which upon aqueous workup is protonated to furnish the primary amine.[3]

Experimental Protocol: Reduction to 3-Chloro-2,4-difluorobenzylamine

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in an anhydrous ether solvent like THF.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of LiAlH₄ (typically 1.0-1.5 eq) in THF dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash them with ether. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or chromatography.

ReagentProductTypical YieldReference
LiAlH₄Primary AmineHigh[3]
H₂ / Raney NiPrimary AmineGood to High[10]
NaBH(OAc)₃Primary AmineVariable[11]

Table 1: Common reagents for the reduction of nitriles to primary amines.

Partial Reduction to Aldehydes

The partial reduction of a nitrile to an aldehyde requires a less reactive hydride reagent that can stop the reaction at the imine stage. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is typically run at low temperatures (-78°C) to prevent over-reduction to the amine. The intermediate imine-aluminum complex is stable at low temperatures and is hydrolyzed to the aldehyde during aqueous workup.

G cluster_mechanism Partial Reduction to Aldehyde Nitrile R-C≡N ImineComplex [R-CH=N-Al(i-Bu)₂] Nitrile->ImineComplex 1. DIBAL-H, -78°C 2. Toluene/Hexane Aldehyde R-CHO ImineComplex->Aldehyde H₃O⁺ Workup

Caption: General pathway for the DIBAL-H reduction of a nitrile.

Addition of Organometallic Reagents: Ketone Synthesis

Grignard (R-MgX) and organolithium (R-Li) reagents readily add to the electrophilic carbon of the nitrile group.[12] This reaction forms a stable intermediate imine anion (as a magnesium or lithium salt), which does not react further with a second equivalent of the organometallic reagent.[13] Subsequent hydrolysis of this intermediate in an acidic aqueous workup yields a ketone.[12] This two-step process is a powerful method for carbon-carbon bond formation.

Experimental Protocol: Reaction with a Grignard Reagent

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise at 0°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for several hours or until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of NH₄Cl or dilute HCl to hydrolyze the intermediate imine salt.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ketone can be purified by chromatography or crystallization.

G cluster_workflow Workflow: Ketone Synthesis via Grignard Reaction start Dissolve Benzonitrile in Anhydrous Ether add Add Grignard Reagent dropwise at 0°C start->add react Warm to RT and Stir add->react workup Quench with aq. HCl or NH₄Cl react->workup Reaction Complete extract Extract with Organic Solvent workup->extract isolate Dry and Concentrate Organic Phase extract->isolate purify Purify Ketone isolate->purify

Caption: Workflow for the synthesis of ketones from nitriles.

[3+2] Cycloaddition: Formation of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is the most common and efficient method for synthesizing 5-substituted-1H-tetrazoles.[14][15] Tetrazole rings are important in medicinal chemistry as they are often used as bioisosteric replacements for carboxylic acid groups, offering similar acidity but improved metabolic stability and cell permeability.[14]

The reaction is typically promoted by a Lewis or Brønsted acid, which activates the nitrile, making it more susceptible to cycloaddition with the azide anion.[16] Various catalysts, including zinc, copper, and cobalt salts, have been developed to facilitate this transformation under milder conditions.[15][17]

Experimental Protocol: Synthesis of 5-(3-Chloro-2,4-difluorophenyl)-1H-tetrazole

  • Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, ~1.5 eq), and a catalyst such as zinc chloride (ZnCl₂) or triethylamine hydrochloride in a solvent like N,N-dimethylformamide (DMF) or water.

  • Reaction: Heat the mixture (e.g., to 120°C) and stir for several hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully add water and acidify with dilute HCl to a pH of ~2.

  • Isolation: The tetrazole product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Alternatively, extract the product into an organic solvent like ethyl acetate.

CatalystSolventTemperature (°C)AdvantageReference
ZnBr₂H₂O100Green solvent, good yields[18]
CuSO₄·5H₂ODMSO120Effective for various nitriles[17]
Co(II)-complexMethanolRefluxHomogeneous catalysis[15]

Table 2: Selected catalytic systems for tetrazole synthesis from nitriles.

Conclusion

The nitrile group of this compound is a versatile functional handle for a wide array of chemical transformations. The presence of ortho- and para-halogen substituents significantly activates the nitrile carbon towards nucleophilic attack, facilitating reactions such as hydrolysis to carboxylic acids, reduction to primary amines or aldehydes, addition of organometallic reagents to form ketones, and cycloaddition with azides to generate medicinally relevant tetrazoles. The specific outcome of these reactions can be precisely controlled by the judicious choice of reagents and reaction conditions, making this compound a valuable and adaptable building block for the synthesis of complex molecular targets in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide on the Electrophilic and Nucleophilic Sites in 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-2,4-difluorobenzonitrile is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical reactivity is governed by the nuanced interplay of its substituent groups—chloro, difluoro, and nitrile—on the aromatic ring. This guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic sites, offering a predictive framework for its reaction behavior. By understanding the electronic landscape of this compound, researchers can better design synthetic routes and optimize reaction conditions for the development of novel molecules.

Introduction: The Synthetic Utility of this compound

The strategic arrangement of electron-withdrawing groups on this compound imparts a unique reactivity profile, making it a valuable building block in organic synthesis. The nitrile group, a potent electron-withdrawing functionality, along with the electronegative halogen atoms, creates distinct regions of electron deficiency and relative electron richness within the molecule. This electronic architecture dictates the sites susceptible to nucleophilic and electrophilic attack, respectively. A thorough understanding of these reactive centers is crucial for predicting the outcomes of chemical transformations and for the rational design of synthetic pathways.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the combined electronic effects of its substituents.

  • Inductive and Resonance Effects: The nitrile (-CN) group is strongly electron-withdrawing due to both the inductive effect of the electronegative nitrogen atom and the resonance effect, which delocalizes electron density from the aromatic ring.

  • Halogen Effects: The fluorine and chlorine atoms are also highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). While they possess lone pairs that can be donated via a resonance effect (+M), the inductive effect is dominant for halogens, leading to an overall deactivation of the benzene ring towards electrophilic attack.

This combination of effects results in a significantly electron-deficient aromatic ring, predisposing it to certain types of reactions, particularly nucleophilic aromatic substitution.

Identification of Electrophilic and Nucleophilic Centers
3.1. Electrophilic Sites: Centers of Positive Charge

The primary electrophilic sites are the atoms bearing a partial positive charge, making them attractive to nucleophiles.

  • The Nitrile Carbon: The carbon atom of the nitrile group is a prominent electrophilic center. The triple bond to the highly electronegative nitrogen atom creates a strong dipole, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles.

  • The Aromatic Ring: The entire benzene ring is electron-deficient due to the cumulative electron-withdrawing effects of the substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The carbon atoms bonded to the chlorine and fluorine atoms are particularly activated for such substitutions, as these halogens can act as leaving groups.

3.2. Nucleophilic Sites: Centers of Negative Charge

Nucleophilic sites are characterized by the presence of lone pairs of electrons that can be donated to an electrophile.

  • The Nitrile Nitrogen: The nitrogen atom of the nitrile group possesses a lone pair of electrons, making it a potential nucleophilic center. It can react with strong electrophiles.

  • The Halogen Atoms: The chlorine and fluorine atoms also have lone pairs of electrons. However, their high electronegativity tends to decrease their nucleophilicity.

Visualizing the Reactive Landscape

The following diagram illustrates the key electrophilic and nucleophilic sites within the this compound molecule.

Caption: Predicted electrophilic and nucleophilic sites in this compound.

Experimental and Computational Validation

The theoretical assignment of electrophilic and nucleophilic sites can be corroborated through various experimental and computational methods.

5.1. Experimental Protocols
  • Reaction with Nucleophiles: The reaction of this compound with a strong nucleophile, such as sodium methoxide, would provide definitive evidence for the location of the most electrophilic sites on the aromatic ring through the analysis of the substitution products.

  • Spectroscopic Analysis:

    • 13C NMR: The chemical shifts of the carbon atoms in the 13C NMR spectrum can indicate their relative electron density. Deshielded carbons (higher ppm values) are more electrophilic.

    • FTIR Spectroscopy: The stretching frequency of the nitrile group in the infrared spectrum can provide information about its electronic environment.

5.2. Computational Chemistry
  • Electrostatic Potential (ESP) Maps: Computational modeling can generate electrostatic potential maps that visualize the electron density distribution across the molecule. Regions of negative potential (red) indicate nucleophilic character, while regions of positive potential (blue) indicate electrophilic character.[1]

  • Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites for electrophilic and nucleophilic attack, respectively.

Summary of Reactive Sites
Site Predicted Reactivity Rationale
Nitrile Carbon Highly ElectrophilicStrong polarization of the C≡N bond due to the high electronegativity of nitrogen.
Aromatic Carbons (C-Cl, C-F) Electrophilic (SNAr)Activated by the strong electron-withdrawing effects of the nitrile and halogen groups.
Nitrile Nitrogen NucleophilicPresence of a lone pair of electrons.
Halogen Atoms Weakly NucleophilicLone pairs are present, but their nucleophilicity is diminished by their high electronegativity.
Conclusion

The reactivity of this compound is characterized by distinct electrophilic and nucleophilic centers, primarily dictated by the powerful electron-withdrawing nature of its substituents. The nitrile carbon and the halogen-bearing aromatic carbons are the principal electrophilic sites, making them targets for nucleophilic attack. Conversely, the nitrile nitrogen represents the most significant nucleophilic center. A comprehensive understanding of this reactivity is essential for medicinal and agricultural chemists to effectively utilize this versatile building block in the synthesis of complex and valuable molecules.

References

Methodological & Application

Synthesis of 3,4-difluorobenzonitrile from 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol:

Selective Catalytic Synthesis of 3,4-Difluorobenzonitrile via Hydrodechlorination of 3-Chloro-2,4-difluorobenzonitrile

Abstract

This document provides a comprehensive technical guide for the synthesis of 3,4-difluorobenzonitrile, a critical intermediate in the production of pharmaceuticals, agrochemicals, and fluorine-containing liquid crystal materials.[1][2][3] The protocol details a selective catalytic hydrodechlorination of this compound using palladium on carbon (Pd/C) as a heterogeneous catalyst. This method offers high selectivity and yield by exploiting the differential reactivity of C-Cl versus C-F bonds under catalytic hydrogenation conditions. We present a detailed experimental procedure, mechanistic rationale, safety protocols, and data interpretation to ensure reproducible and safe execution for researchers in chemical synthesis and drug development.

Introduction and Scientific Principle

3,4-Difluorobenzonitrile is a valuable molecular building block. While several synthetic routes exist, including halogen-exchange (halex) reactions from dichlorobenzonitrile, these often require high temperatures, long reaction times, and can suffer from side reactions.[1][4] A more efficient and selective alternative is the catalytic hydrodehalogenation of a suitable precursor.

This application note focuses on the reductive cleavage of the carbon-chlorine (C-Cl) bond in this compound, leaving the more robust carbon-fluorine (C-F) bonds intact. This selectivity is grounded in fundamental principles of bond dissociation energy and catalyst interaction. The C-Cl bond (approx. 339 kJ/mol) is significantly weaker than the C-F bond (approx. 485 kJ/mol), making it more susceptible to cleavage.[5] Palladium-based catalysts are exceptionally effective at facilitating this transformation, selectively activating the C-Cl bond for hydrogenolysis while preserving the C-F functionalities.[6][7]

The overall transformation is as follows:

Chemical reaction scheme for the hydrodechlorination of this compound to 3,4-difluorobenzonitrile.

Figure 1: Overall reaction scheme.

The reaction typically employs a hydrogen source, such as hydrogen gas (H₂), and a base (e.g., sodium acetate) to neutralize the HCl generated in situ, preventing catalyst deactivation and promoting the reaction.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagents & Materials Grade/Purity Supplier Notes
This compound>98%Major Chemical SupplierStarting Material
Palladium, 5% on activated carbon (Pd/C)50% water wetMajor Chemical SupplierCatalyst (handle with care)
Sodium Acetate (NaOAc), anhydrous>99%Major Chemical SupplierAcid Scavenger
Methanol (MeOH)Anhydrous, >99.8%Major Chemical SupplierSolvent
Hydrogen (H₂) GasHigh Purity (>99.99%)Gas SupplierReducing Agent
Nitrogen (N₂) or Argon (Ar) GasHigh Purity (>99.99%)Gas SupplierInert Gas
Celite® 545N/AMajor Chemical SupplierFiltration Aid
Dichloromethane (DCM)ACS GradeMajor Chemical SupplierFor Work-up
Saturated Sodium Bicarbonate (NaHCO₃)N/APrepared in-houseFor Work-up
Brine (Saturated NaCl)N/APrepared in-houseFor Work-up
Anhydrous Magnesium Sulfate (MgSO₄)N/AMajor Chemical SupplierDrying Agent
Equipment
Parr Hydrogenator or similar pressure reactor with glass liner, gas entrainment stirrer, and pressure/temperature controls
Three-neck round-bottom flask (for atmospheric pressure setup)
Magnetic stirrer hotplate
Hydrogen balloon setup (for atmospheric pressure)[8][9]
Buchner funnel and filtration flask
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
Rotary evaporator
Analytical balance
Gas lines and regulators for H₂ and N₂/Ar
Safety Precautions

Process Hazards:

  • Hydrogen Gas: Extremely flammable and forms explosive mixtures with air.[10] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite flammable solvents upon contact with air.[11][12] Always handle Pd/C in an inert atmosphere or as a wet slurry.[8] Used catalyst remains highly reactive and must be quenched properly before disposal.[8][10]

Chemical Hazards:

  • This compound: Acutely toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Methanol: Flammable and toxic.

  • 3,4-Difluorobenzonitrile: Irritant. Handle with care.

Personal Protective Equipment (PPE):

  • Safety glasses with side shields are mandatory at all times.

  • Flame-resistant lab coat.

  • Appropriate chemical-resistant gloves (e.g., nitrile).

Step-by-Step Synthesis Procedure

The following procedure describes the reaction under moderate hydrogen pressure in a dedicated hydrogenation apparatus.

  • Reactor Preparation:

    • To a clean, dry glass liner for the pressure reactor, add this compound (e.g., 10.0 g, 57.6 mmol, 1.0 equiv).

    • Add anhydrous sodium acetate (5.67 g, 69.1 mmol, 1.2 equiv).

    • Add a magnetic stir bar.

  • Catalyst Charging (Under Inert Atmosphere):

    • Place the glass liner in the pressure reactor. Seal the reactor.

    • Evacuate the reactor and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.[10]

    • Under a positive pressure of inert gas, quickly add 5% Pd/C (50% wet, e.g., 1.2 g, corresponding to 0.6 g dry catalyst, ~5 mol% Pd). Rationale: Adding the catalyst last under inert conditions prevents ignition of the solvent vapor.[9]

    • Add anhydrous methanol (e.g., 100 mL) via cannula or syringe under a counterflow of inert gas.

  • Reaction Execution:

    • Seal the reactor completely.

    • Begin vigorous stirring to suspend the catalyst.

    • Purge the reactor with H₂ gas by pressurizing to ~20 psi and then venting (away from ignition sources). Repeat this cycle five times to replace the inert atmosphere with hydrogen.

    • Pressurize the reactor to the desired pressure (e.g., 50 psi / ~3.5 bar) with H₂.

    • Set the reaction temperature if required (many hydrodechlorinations proceed efficiently at ambient temperature, 20-25 °C).

    • Monitor the reaction by observing the pressure drop (hydrogen uptake). The reaction is typically complete within 4-12 hours.

  • Reaction Work-up and Product Isolation:

    • Once hydrogen uptake ceases, stop the reaction.

    • Carefully vent the excess H₂ pressure.

    • Purge the reactor with inert gas (N₂) three times to remove all residual hydrogen.[10]

    • Catalyst Filtration (Critical Step): Carefully open the reactor in the fume hood. The catalyst must not be allowed to dry on the filter paper.[8]

    • Set up a Buchner funnel with a pad of Celite® (~1 inch thick) over filter paper. Wet the Celite pad with methanol.

    • Filter the reaction mixture through the Celite pad. Wash the reactor and the filter cake thoroughly with additional methanol (e.g., 3 x 20 mL).

    • Quench the Catalyst: Immediately after filtration, carefully transfer the Celite pad containing the Pd/C catalyst into a beaker of water.[8] This wet catalyst should be disposed of in a dedicated, clearly labeled waste container.

    • Combine the filtrate and washes and transfer to a round-bottom flask.

    • Remove the methanol using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM, 100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 3,4-difluorobenzonitrile is often of high purity (>95%).

    • If necessary, it can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Data and Validation

Typical Reaction Parameters
ParameterValue
Substrate Scale10.0 g (57.6 mmol)
Catalyst5% Pd/C (5 mol% Pd loading)
Hydrogen Pressure50 psi (3.5 bar)
Temperature25 °C
SolventMethanol (100 mL)
BaseSodium Acetate (1.2 equiv)
Reaction Time~6 hours
Expected Yield >90% (isolated)
Expected Purity >95% (by GC/NMR)
Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z = 139.02 for C₇H₃F₂N) and assess purity.

  • ¹H NMR: To confirm the aromatic proton signals and their coupling patterns.

  • ¹⁹F NMR: To confirm the presence of two distinct fluorine environments.

  • ¹³C NMR: To confirm the number of unique carbon environments.

Visual Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle.

Experimental Workflow

G Figure 2: Experimental Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A Charge Substrate & Base B Seal & Inert with N2/Ar A->B C Charge Catalyst & Solvent B->C D Purge & Pressurize with H2 C->D E Run Reaction (Monitor H2 Uptake) D->E F Vent H2 & Purge with N2 E->F G Filter Catalyst via Celite F->G H Solvent Removal G->H I Aqueous Wash H->I J Dry & Concentrate I->J K Purification (if needed) J->K L Characterization (NMR, GC-MS) K->L

Caption: Figure 2: Experimental Workflow (Max Width: 760px)

Simplified Catalytic Cycle

G Figure 3: Simplified Hydrodechlorination Cycle Pd0 Pd(0) Surface Pd_H Hydride-Palladium Species [Pd(H)2] Pd0->Pd_H H2 info1 1. H2 adsorbs and dissociates on the catalyst surface. OxAdd Oxidative Addition Complex Pd_H->OxAdd Ar-Cl info2 2. Aryl chloride adds to the activated surface. RedElim Product Complex OxAdd->RedElim info3 3. Hydrogenolysis occurs. RedElim->Pd0 Ar-H + HCl info4 4. Product desorbs, regenerating the active catalyst site.

Caption: Figure 3: Simplified Hydrodechlorination Cycle (Max Width: 760px)

References

Application Note & Protocols: 3-Chloro-2,4-difluorobenzonitrile as a Strategic Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3-Chloro-2,4-difluorobenzonitrile (CAS No. 887267-38-1), a highly versatile and strategically important building block in modern synthetic chemistry. We delve into the unique reactivity imparted by its polysubstituted aromatic core, focusing on its application in the construction of complex heterocyclic scaffolds. Detailed, field-proven protocols for key transformations, particularly the synthesis of quinazoline derivatives, are presented to illustrate its utility. The causality behind experimental design, reaction mechanisms, and practical considerations are explained to ensure reproducible and scalable results.

Introduction: The Strategic Value of this compound

This compound has emerged as a privileged starting material in medicinal chemistry, primarily due to its role in the synthesis of targeted therapeutics, including a variety of kinase inhibitors.[1] Its structure is pre-loaded with multiple, differentially reactive sites that allow for sequential, regioselective modifications. The presence of electron-withdrawing fluorine, chlorine, and nitrile groups activates the benzene ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of nitrogen-containing heterocycles.[2] This guide will illuminate the principles governing its reactivity and provide actionable protocols for its effective use in the laboratory.

Compound Property Value
CAS Number 887267-38-1[3]
Molecular Formula C₇H₂ClF₂N[3]
Molecular Weight 173.55 g/mol [3]
Appearance White to off-white solid
Purity Typically ≥98%
Storage Room temperature[3]

Principles of Reactivity: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is dominated by the SNAr reaction. The powerful electron-withdrawing effect of the nitrile group (–CN) at C1, combined with the fluorine atoms at C2 and C4, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

Key Principles of Regioselectivity:

  • Activation: The nitrile group strongly activates the ortho (C2) and para (C4) positions for nucleophilic attack. The meta position (C3) is significantly less activated.

  • Leaving Group Ability: In SNAr reactions, fluoride is an excellent leaving group, often superior to chloride, because its high electronegativity strongly polarizes the carbon-halogen bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex.

  • Primary Reaction Site: Consequently, the fluorine atom at the C4 position is the most reactive site. It is para to the strongly activating nitrile group and is generally less sterically hindered than the C2 position. Nucleophilic attack will preferentially occur here.

The diagram below illustrates the electronic landscape of the molecule and the primary site of nucleophilic attack.

Caption: Reactivity map of this compound.

Application Protocol: Two-Step Synthesis of a 6-Chloro-7-fluoro-4-(phenylamino)quinazoline Scaffold

This section provides a detailed, validated protocol for the synthesis of a quinazoline derivative, a common core structure in many kinase inhibitors.[4] The process involves an initial SNAr reaction followed by a cyclization step.

Workflow Overview

The synthetic workflow proceeds in two distinct stages, starting from the reaction of this compound with an aniline derivative, followed by ring closure to form the bicyclic quinazoline system.

Caption: Experimental workflow for quinazoline synthesis.

Protocol Part 1: Synthesis of 4-(Anilino)-3-chloro-2-fluorobenzonitrile (Intermediate)

This procedure details the regioselective displacement of the C4-fluorine with aniline.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Aniline (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Solvation: Add NMP (approx. 5-10 mL per gram of starting material) to dissolve the solid.

  • Addition of Reagents: Add aniline (1.1 eq.) followed by the dropwise addition of DIPEA (2.0 eq.) to the stirred solution at room temperature.

    • Scientist's Note: DIPEA acts as a non-nucleophilic base to scavenge the HF acid formed during the reaction, driving the equilibrium towards the product. NMP is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the intermediate complex and withstands high temperatures.

  • Reaction: Heat the reaction mixture to 130 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure intermediate.

Protocol Part 2: Synthesis of 6-Chloro-7-fluoro-4-(phenylamino)quinazoline

This procedure describes the construction of the pyrimidine ring onto the benzonitrile intermediate.

Materials & Reagents:

  • 4-(Anilino)-3-chloro-2-fluorobenzonitrile (Intermediate from Part 1) (1.0 eq.)

  • Formamidine acetate (3.0 - 5.0 eq.)

  • 2-Methoxyethanol or Ethylene Glycol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Combine the intermediate (1.0 eq.) and formamidine acetate (3.0 - 5.0 eq.) in a round-bottom flask.

  • Solvation: Add 2-Methoxyethanol (approx. 10 mL per gram of intermediate).

    • Scientist's Note: Formamidine serves as the source for the N-C-N unit required to form the pyrimidine ring. High-boiling solvents like 2-methoxyethanol or ethylene glycol are necessary to achieve the temperatures required for efficient cyclization.

  • Reaction: Heat the mixture to reflux (typically 125-135 °C) for 8-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: a. Cool the reaction mixture. Often, the product will precipitate upon cooling. b. If precipitation occurs, collect the solid by vacuum filtration and wash with a cold solvent like ethanol or diethyl ether. c. If no precipitate forms, concentrate the solvent under reduced pressure and proceed with purification.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield the final quinazoline derivative. Characterization should be performed using standard analytical techniques such as NMR, MS, and IR spectroscopy to confirm the structure.[5]

Summary of Applications in Drug Discovery

The strategic utility of this compound extends to the synthesis of numerous biologically active compounds. Its derivatives are key intermediates in the preparation of:

  • Kinase Inhibitors: The quinazoline scaffold derived from this building block is central to many EGFR, Syk, and Gck kinase inhibitors used in oncology and other therapeutic areas.[1]

  • Antimicrobial Agents: It is a precursor for certain 3-quinolinecarboxylic acid drugs, which possess potent antimicrobial properties.[5]

  • Agrochemicals: The fluorinated benzonitrile moiety is found in various modern herbicides and pesticides.[6]

Conclusion

This compound is a powerful and versatile building block for constructing complex heterocyclic molecules. Its well-defined reactivity profile, governed by the principles of nucleophilic aromatic substitution, allows for predictable and regioselective functionalization. The protocols detailed herein provide a reliable foundation for chemists to leverage this reagent in the synthesis of quinazolines and other valuable compounds, accelerating research and development in pharmaceuticals and materials science.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions with 3-Chloro-2,4-difluorobenzonitrile: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 3-Chloro-2,4-difluorobenzonitrile

This compound is a polyhalogenated aromatic compound poised for significant utility in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern—featuring a potent electron-withdrawing nitrile group and three halogen atoms—renders it a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. This powerful class of reactions enables the precise introduction of a wide range of functionalities, including amines, ethers, and thioethers, onto the aromatic core, paving the way for the construction of novel molecular scaffolds.

This comprehensive guide provides a deep dive into the theoretical underpinnings and practical considerations for employing this compound in SNAr-driven synthetic strategies. We will explore the mechanistic principles that govern its reactivity, predict the regiochemical outcomes of nucleophilic attack, and offer detailed, adaptable protocols for conducting these transformations in a laboratory setting.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. This pathway is fundamentally different from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems.

  • Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction initiates with the attack of a nucleophile on one of the carbon atoms bearing a halogen. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, is stabilized by the strongly electron-withdrawing nitrile group (-CN).

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the halide leaving group.

Diagram of the SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Regioselectivity: Predicting the Site of Nucleophilic Attack

The key to effectively utilizing this compound lies in understanding the regioselectivity of nucleophilic attack. With three potential leaving groups (F at C2, Cl at C3, and F at C4), predicting which site is most reactive is paramount. The regioselectivity is governed by a combination of two primary factors:

  • Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in the second, fast step, so the bond strength is less critical than in SN2 reactions. The rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and better able to stabilize the incoming negative charge in the transition state leading to the Meisenheimer complex. Consequently, fluoride is generally a better leaving group than chloride in SNAr reactions.

  • Activation by the Electron-Withdrawing Group: The nitrile group exerts a powerful electron-withdrawing effect through both induction and resonance. This effect is most pronounced at the ortho and para positions relative to the nitrile. Therefore, the halogens at the C2 (ortho) and C4 (para) positions are significantly more activated towards nucleophilic attack than the chlorine at the C3 (meta) position.

Predicted Order of Reactivity:

Based on these principles, the predicted order of reactivity for the halogen substituents in this compound is:

F at C4 > F at C2 >> Cl at C3

The fluorine at the C4 position is para to the strongly activating nitrile group, making it the most likely site for nucleophilic substitution. The fluorine at the C2 position is ortho to the nitrile group and will also be highly activated. The chlorine at the C3 position is meta to the nitrile group and is therefore significantly less activated and unlikely to be displaced under typical SNAr conditions.

Diagram of Regioselectivity

Caption: Predicted sites of nucleophilic attack on this compound.

Experimental Protocols

The following protocols are generalized procedures for conducting SNAr reactions with this compound and common classes of nucleophiles. Researchers should note that optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Safety Precautions: this compound is a chemical that should be handled with care, as it can be harmful if it comes into contact with the skin, eyes, or respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol describes a general procedure for the synthesis of 4-amino-substituted benzonitriles.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., piperidine) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the base (K₂CO₃ or Et₃N).

  • Add the anhydrous solvent (DMF or DMSO) via syringe.

  • Add the amine nucleophile to the stirring suspension.

  • Heat the reaction mixture to a temperature between 50-100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol outlines the synthesis of 4-alkoxy-substituted benzonitriles.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., methanol) (as solvent or in slight excess)

  • Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous solvent.

  • Carefully add the base (NaH or KOtBu) portion-wise at 0 °C to generate the alkoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture, if necessary, and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol details the preparation of 4-thioether-substituted benzonitriles.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (MeCN) or DMF

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiol and the base (K₂CO₃ or Cs₂CO₃).

  • Add the anhydrous solvent (MeCN or DMF).

  • Stir the mixture at room temperature for 20-30 minutes to form the thiolate.

  • Add a solution of this compound in the same anhydrous solvent to the thiolate solution.

  • Stir the reaction at room temperature or heat gently until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo and purify the residue by flash chromatography.

Diagram of the General Experimental Workflow

Workflow A 1. Reaction Setup (Substrate, Nucleophile, Base, Solvent) B 2. Reaction (Inert atmosphere, Heating, Monitoring) A->B C 3. Workup (Quenching, Extraction, Washing) B->C D 4. Isolation & Purification (Drying, Concentration, Chromatography) C->D E 5. Characterization (NMR, MS, etc.) D->E

Caption: A generalized workflow for SNAr reactions.

Characterization of this compound

Accurate characterization of the starting material is crucial for successful synthesis and interpretation of results.

PropertyValueSource
CAS Number 887267-38-1
Molecular Formula C₇H₂ClF₂N
Molecular Weight 173.55 g/mol
Boiling Point 208.8 °C at 760 mmHg

Spectroscopic Data:

Applications in Drug Discovery and Development

The ability to selectively introduce diverse functionalities onto the this compound scaffold opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. For instance, the resulting 4-substituted-3-chloro-2-fluorobenzonitriles can serve as key intermediates in the synthesis of quinoline-based antibacterial agents and other complex heterocyclic systems. The presence of the remaining fluorine and chlorine atoms provides further handles for subsequent cross-coupling or other functionalization reactions, allowing for the rapid generation of compound libraries for high-throughput screening.

Conclusion

This compound is a highly promising and versatile building block for the synthesis of functionalized aromatic compounds via nucleophilic aromatic substitution. By understanding the underlying mechanistic principles and the factors that govern regioselectivity, researchers can harness the reactivity of this molecule to construct a wide array of complex molecular architectures. The protocols provided herein serve as a robust starting point for the exploration of SNAr reactions with this substrate, enabling the development of novel compounds for applications in drug discovery and materials science.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-2,4-difluorobenzonitrile with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Aryl-2,4-difluorobenzonitrile Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful transformation is particularly vital in the field of drug discovery and development, where the construction of complex biaryl and heteroaryl structures is paramount. This guide focuses on a specific, yet highly relevant, application of this reaction: the coupling of 3-Chloro-2,4-difluorobenzonitrile with various boronic acids.

The resulting 3-aryl-2,4-difluorobenzonitrile scaffold is a privileged motif in medicinal chemistry. The fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate to its target protein.[2][3] A prominent example of the utility of this structural unit is in the synthesis of potent kinase inhibitors, such as the FDA-approved drug Vemurafenib, which is used to treat late-stage melanoma by targeting the B-Raf enzyme.[4][5] The strategic placement of the aryl group at the 3-position of the difluorobenzonitrile core is crucial for the biological activity of these molecules.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer practical advice for troubleshooting and optimization.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) species. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The electron-withdrawing nature of the nitrile and fluorine substituents on this compound can facilitate this step.[6] The use of bulky, electron-rich phosphine ligands is crucial to promote the reactivity of the palladium catalyst towards the C-Cl bond.[6][7]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln ArPdCl Ar-Pd(II)L2-Cl (Oxidative Addition) Pd0->ArPdCl Ar-Cl ArPdAr_prime Ar-Pd(II)L2-Ar' (Transmetalation) ArPdCl->ArPdAr_prime Ar'B(OH)2 / Base ArPdAr_prime->Pd0 Product Ar-Ar' (Product) ArPdAr_prime->Product Reductive Elimination ArylChloride This compound BoronicAcid Ar'B(OH)2 caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Coupling of this compound with 4-(tert-butyl)phenylboronic acid

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound. The choice of a modern palladium precatalyst, XPhos-Pd-G2, is based on its high efficiency in coupling challenging aryl chlorides.[9][10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially available
4-(tert-butyl)phenylboronic acid≥98%Commercially available
XPhos-Pd-G2Catalyst gradeCommercially available
Potassium phosphate (K₃PO₄)Anhydrous, ≥98%Commercially availableFinely ground before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableDegassed before use.
Deionized WaterDegassed before use.
Ethyl acetateACS gradeCommercially availableFor work-up.
BrineSaturated aqueous solutionFor work-up.
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially availableFor drying.
Silica gel230-400 meshCommercially availableFor column chromatography.
Argon or NitrogenHigh purityFor inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-(tert-butyl)phenylboronic acid (1.2 equiv), and finely ground potassium phosphate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos-Pd-G2 catalyst (2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl chloride.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(4-tert-butylphenyl)-2,4-difluorobenzonitrile.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues encountered during the Suzuki-Miyaura coupling of electron-deficient aryl chlorides.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poor quality of boronic acid- Use a fresh batch of precatalyst.- Ensure all solvents are properly dried and degassed. Use Schlenk techniques.- Use a fresh bottle of boronic acid or consider converting it to the more stable pinacol boronate ester.
Protodeboronation of Boronic Acid - Presence of excess water- Base is too strong or reaction temperature is too high- Use carefully dried solvents and reagents.- Screen milder bases such as K₂CO₃ or CsF.- Lower the reaction temperature and extend the reaction time.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) source without a pre-reduction step- Ensure thorough degassing of the reaction mixture.- Use a Pd(0) source or a precatalyst that readily forms the active Pd(0) species.
Dehalogenation of Aryl Chloride - Presence of protic impurities- Certain ligands or bases can promote this side reaction- Use anhydrous solvents and reagents.- Screen different ligand/base combinations.

Scope and Optimization

The provided protocol is a starting point and can be optimized for different boronic acids.

Catalyst and Ligand Screening

While XPhos-Pd-G2 is an excellent choice, other catalyst systems can also be effective for coupling aryl chlorides. Consider screening other bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or BrettPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[11]

Ligand_Selection cluster_ligands Recommended Ligands ArylChloride Aryl Chloride (e.g., this compound) CatalystSystem Palladium Catalyst System ArylChloride->CatalystSystem DesiredProduct Desired Biaryl Product CatalystSystem->DesiredProduct Successful Coupling Ligand Bulky, Electron-Rich Phosphine Ligand Ligand->CatalystSystem XPhos XPhos XPhos->Ligand SPhos SPhos SPhos->Ligand RuPhos RuPhos RuPhos->Ligand BrettPhos BrettPhos BrettPhos->Ligand caption Figure 2: Ligand Selection for Aryl Chloride Coupling.

Caption: Figure 2: Ligand Selection for Aryl Chloride Coupling.

Base and Solvent Effects

The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often superior for aryl chloride couplings.[6] The solvent system can also be varied. While dioxane/water is common, other solvents such as toluene, THF, or DMF can be explored.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful and versatile method for the synthesis of medicinally relevant 3-aryl-2,4-difluorobenzonitrile derivatives. By understanding the reaction mechanism and carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access these valuable building blocks for drug discovery and development. The protocol and troubleshooting guide provided herein serve as a solid foundation for successful implementation and optimization of this important transformation.

References

Application Notes: Strategic Use of 3-Chloro-2,4-difluorobenzonitrile in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinase Inhibitors and Fluorinated Scaffolds

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[1] The design of these inhibitors often involves the incorporation of specific structural motifs that enhance potency, selectivity, and pharmacokinetic properties. Among these, fluorinated aromatic rings are of paramount importance. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to the target protein.[2][3]

3-Chloro-2,4-difluorobenzonitrile has emerged as a highly valuable and versatile building block in the synthesis of several key kinase inhibitors. Its utility stems from the orchestrated reactivity of its substituents: the electron-withdrawing nitrile and fluorine groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr), while the chlorine and fluorine atoms serve as leaving groups that can be selectively displaced under different conditions. This allows for the sequential and controlled introduction of various pharmacophoric elements, making it an ideal starting material for complex drug molecules.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material's properties is critical for successful and reproducible synthesis.

PropertyValue
CAS Number 117482-83-4
Molecular Formula C₇H₂ClF₂N
Molecular Weight 173.55 g/mol
Appearance White to off-white crystalline solid
Melting Point 69-71 °C

The key to the synthetic utility of this compound lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The presence of three electron-withdrawing groups (two fluorine atoms and a nitrile group) significantly stabilizes this negatively charged intermediate, thereby facilitating the reaction.[5] The subsequent elimination of a halide leaving group restores the aromaticity of the ring.

A crucial aspect of its reactivity is the regioselectivity of the substitution. The fluorine atom at the 4-position (para to the nitrile group) is generally the most susceptible to displacement by nucleophiles due to the strong resonance stabilization of the intermediate. This predictable reactivity allows for precise chemical modifications.

Application Spotlight: Synthesis of BRAF V600E Inhibitors

A prominent application of this compound and its derivatives is in the synthesis of inhibitors targeting the BRAF kinase, particularly the V600E mutant, which is a driver mutation in approximately 50% of melanomas.[6] The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[7][8] Two landmark drugs in this class, Vemurafenib and Dabrafenib, utilize synthetic pathways that rely on intermediates derived from fluorinated anilines, which can be accessed from precursors like this compound.

The MAPK/ERK Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK pathway and highlights the intervention point for BRAF inhibitors. The constitutive signaling from the BRAF V600E mutant bypasses the need for upstream growth factor stimulation.[9][10]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Growth Factors BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Activates Vemurafenib Vemurafenib / Dabrafenib Vemurafenib->BRAF Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: BRAF V600E mutant constitutively activates the MAPK pathway.

Synthetic Protocols: A Generalized Approach

While the exact industrial syntheses of drugs like Vemurafenib and Dabrafenib are proprietary, the core chemical transformations are well-documented in patents and scientific literature.[11][12][13][14] A common strategy involves the initial reduction of a nitro group precursor to an aniline, which then serves as the nucleophile or is further functionalized. For the purpose of these notes, we will focus on a key transformation: the nucleophilic aromatic substitution of an amine onto a related activated fluorinated ring, which is a foundational step in building the core of many kinase inhibitors.

The following protocol details the synthesis of an N-aryl aniline derivative, a common intermediate structure.

Protocol: Synthesis of a N-(3-chloro-2,4-difluorophenyl)aniline Derivative

This protocol outlines a general procedure for the SNAr reaction between an aniline derivative and an activated fluoroaromatic compound. This reaction type is central to constructing the core scaffolds of many kinase inhibitors.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reagents Combine Reactants: - 3-Chloro-2,4-difluoronitrobenzene - Substituted Aniline - Base (e.g., K2CO3) - Solvent (e.g., DMF) Heating Heat Mixture (e.g., 90-120 °C) Monitor by TLC/LC-MS Reagents->Heating Quench Cool to RT Quench with Water Heating->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Isolate Pure Product Characterize (NMR, MS) Purify->Product

Caption: General workflow for the SNAr synthesis of aniline derivatives.

Materials and Reagents:

  • 3-Chloro-2,4-difluoronitrobenzene (or similar activated aryl fluoride)

  • Substituted aniline (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-chloro-2,4-difluoronitrobenzene (1.0 eq), the desired substituted aniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Causality Note: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[15]

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl aniline product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

This compound and its close derivatives are indispensable tools in the medicinal chemist's arsenal for the construction of complex kinase inhibitors. The predictable and robust nature of the nucleophilic aromatic substitution reactions it undergoes allows for the efficient and modular assembly of drug candidates. The strategic incorporation of the difluorochloro-phenyl moiety not only serves as a versatile chemical handle but also often contributes favorably to the final compound's pharmacokinetic profile, enhancing metabolic stability and target engagement.[16][17] As the quest for more selective and potent kinase inhibitors continues, the demand for such well-defined, reactive, and versatile building blocks will undoubtedly grow, ensuring their continued importance in the landscape of drug discovery and development.

References

Application Notes & Protocols for the Strategic Use of 3-Chloro-2,4-difluorobenzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 3-Chloro-2,4-difluorobenzonitrile (CAS No. 161612-68-6) in the synthesis of high-value pharmaceutical intermediates. This document moves beyond simple procedural outlines to deliver an in-depth analysis of the molecule's reactivity, the causality behind experimental design, and detailed, field-proven protocols for its application. We will focus on its role in constructing complex molecular scaffolds, particularly those found in modern targeted therapies such as kinase inhibitors.

Introduction: The Strategic Value of Polysubstituted Fluorobenzonitriles

In modern drug discovery, the incorporation of fluorine atoms into lead compounds is a cornerstone strategy for modulating metabolic stability, binding affinity, and pharmacokinetic properties. Polysubstituted aromatic rings, such as the one in this compound, serve as exceptionally versatile scaffolds. The distinct electronic environment created by the electron-withdrawing nitrile group and the differential reactivity of the three halogen atoms (two fluorine, one chlorine) allow for sequential, regioselective functionalization. This controlled, stepwise elaboration is paramount for building the complex architectures required for highly specific biological targets.[1][2]

This compound is particularly valuable due to its predisposition for Nucleophilic Aromatic Substitution (SNAr) reactions, a key transformation in the synthesis of numerous kinase inhibitors.[3][4] This guide will elucidate the principles governing its reactivity and provide a practical, robust protocol for its use in a representative synthesis.

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties and safety requirements is a prerequisite for any successful and safe laboratory operation.

PropertyValueReference
CAS Number 161612-68-6[5]
Molecular Formula C₇H₂Cl₂FN[5]
Molecular Weight 174.55 g/mol [5]
Appearance White to off-white crystalline solid
Melting Point 63-67 °CN/A
Boiling Point 235-237 °CN/A
Purity ≥98% (Typical)N/A

Safety & Handling Protocol:

This compound is classified as an irritant and is harmful if swallowed or inhaled. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves (double-gloving recommended), and chemical safety goggles.[5]

  • Handling: Avoid creating dust. Use non-sparking tools. Keep away from strong oxidizing agents and bases.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Core Reactivity: A Tale of Three Halogens

The synthetic utility of this compound is rooted in the differential reactivity of its C-F and C-Cl bonds in Nucleophilic Aromatic Substitution (SNAr).

The Causality of SNAr Reactivity:

The aromatic ring is heavily activated towards nucleophilic attack by the potent electron-withdrawing effects of the nitrile group (-CN) and the fluorine atoms.[7][8] This activation stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is the rate-determining step of the reaction.[9]

The regioselectivity of the substitution is governed by two key principles:

  • Leaving Group Ability in SNAr: The reactivity order for halogens in SNAr is F > Cl > Br > I.[7] This is because the highly electronegative fluorine atom polarizes the carbon-halogen bond most effectively, making the carbon more electrophilic and susceptible to nucleophilic attack.

  • Positional Activation: The electron-withdrawing nitrile group exerts its strongest activating effect on the ortho (C2) and para (C4) positions. The meta position (C3) is significantly less activated.

Consequently, the fluorine atom at the C4 position is the most reactive site for nucleophilic substitution, followed by the fluorine at C2. The chlorine at C3 is the least reactive site in an SNAr reaction. This predictable hierarchy allows for selective functionalization at C4 while preserving the other two halogen sites for subsequent transformations.

Caption: SNAr mechanism workflow.

Experimental Protocol: Synthesis of a Core Kinase Inhibitor Scaffold

This protocol details the synthesis of 3-chloro-2-fluoro-4-(4-methoxyanilino)benzonitrile , a common structural motif in kinase inhibitors, via a selective SNAr reaction. This intermediate retains two distinct halogen handles (Cl and F) for further diversification.

Objective: To perform a regioselective nucleophilic aromatic substitution at the C4 position of this compound.

Materials & Reagents:

  • This compound (≥98%)

  • p-Anisidine (4-methoxyaniline) (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser with nitrogen inlet/outlet

  • Thermometer or thermocouple

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a thermometer.

    • To the flask, add this compound (5.00 g, 28.6 mmol, 1.0 equiv.), p-anisidine (3.88 g, 31.5 mmol, 1.1 equiv.), and anhydrous potassium carbonate (7.91 g, 57.2 mmol, 2.0 equiv.).

    • Causality Note: p-Anisidine is the nucleophile. An excess (1.1 equiv.) ensures the complete consumption of the starting material. Potassium carbonate is a mild base used to deprotonate the amine nucleophile in situ and to neutralize the HF byproduct, driving the reaction forward.

  • Solvent Addition and Reaction:

    • Add 100 mL of anhydrous DMF to the flask via syringe.

    • Commence vigorous stirring and begin heating the mixture to 80 °C using a heating mantle.

    • Maintain the reaction at 80 °C for 4-6 hours.

    • Causality Note: DMF is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the anisidine anion. The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product should have a lower Rf than the starting benzonitrile. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the dark reaction mixture into a beaker containing 500 mL of ice-cold deionized water while stirring. A precipitate will form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 100 mL).

    • Causality Note: This "crashing out" procedure separates the organic product from the water-soluble DMF and inorganic salts.

  • Purification:

    • The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum.

    • Expected Yield: 80-90% of a pale yellow solid.

  • Characterization:

    • Confirm the structure of the product, 3-chloro-2-fluoro-4-(4-methoxyanilino)benzonitrile, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Protocol for synthesis of a core kinase inhibitor scaffold.

The Intermediate as a Platform for Diversification

The synthesized intermediate, 3-chloro-2-fluoro-4-(4-methoxyanilino)benzonitrile, is not an endpoint but a versatile platform for accessing a wide array of more complex molecules. The remaining halogen atoms can be functionalized through orthogonal chemistries.

  • Second SNAr Reaction: The remaining fluorine at C2 can be displaced by a second, typically more potent, nucleophile under more forcing conditions (e.g., higher temperature). This allows for the introduction of another point of diversity.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond at C3 is relatively unreactive to SNAr but is an excellent handle for palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[10][11] This enables the formation of C-C or C-N bonds, dramatically increasing molecular complexity.

  • Nitrile Group Modification: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further opportunities for derivatization.

Diversification_Potential cluster_0 Orthogonal Reactions start 3-chloro-2-fluoro-4- (4-methoxyanilino)benzonitrile snar Second SNAr (at C2-F) start->snar Stronger Nucleophile pd Pd Cross-Coupling (at C3-Cl) start->pd e.g., Suzuki (Ar-B(OH)2, Pd cat.) cn Nitrile Hydrolysis/Reduction start->cn H3O+ or H2/cat. end Diverse Pharmaceutical Targets snar->end pd->end cn->end

Caption: Potential downstream synthetic pathways.

Conclusion

This compound is a powerful and versatile building block for pharmaceutical synthesis. Its value lies in the predictable and hierarchical reactivity of its three halogen substituents, which enables chemists to perform sequential, regioselective functionalizations. By understanding the principles of Nucleophilic Aromatic Substitution and leveraging orthogonal chemistries like palladium-catalyzed cross-coupling, researchers can efficiently construct complex molecular architectures from this readily available starting material. The protocols and insights provided herein serve as a robust foundation for the application of this key intermediate in the development of next-generation therapeutics.

References

Application Notes & Protocols: Synthesis of Quinazoline Derivatives from Chloro-difluorobenzonitrile Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a detailed technical overview and robust protocols for the synthesis of medicinally relevant 4-aminoquinazolines and quinazolin-4(3H)-ones. We focus on the strategic use of chloro-difluorobenzonitrile precursors, capitalizing on their unique reactivity profile to enable efficient and modular assembly of the quinazoline core. These protocols are designed for researchers in synthetic chemistry and drug development, offering insights into reaction mechanisms, experimental setup, and troubleshooting.

Introduction: The Strategic Value of Quinazolines and Halogenated Precursors

The quinazoline framework, a fusion of benzene and pyrimidine rings, is a "privileged structure" in drug discovery. Its rigid architecture and multiple points for functionalization allow for precise tuning of steric and electronic properties to optimize interactions with biological targets. Numerous clinically approved drugs, such as Gefitinib, Erlotinib, and Prazosin, feature this core, highlighting its therapeutic significance.[1]

The choice of starting material is paramount for an efficient synthetic campaign. Chloro-difluorobenzonitrile derivatives are particularly advantageous precursors for several reasons:

  • Orthogonal Reactivity: The presence of multiple halogen atoms (Cl and F) with differential reactivity allows for sequential, site-selective modifications.

  • Activated SNAr: The electron-withdrawing nitrile group activates the ortho and para positions, making the fluorine atoms excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions.[2]

  • Versatile Handle: The nitrile group is a key synthon that directly participates in the crucial cyclization step to form the pyrimidine ring of the quinazoline system.

  • Late-Stage Functionalization: The more resilient chlorine atom can be retained through the initial synthesis and used as a handle for late-stage diversification via cross-coupling reactions.

This document outlines two primary pathways originating from a chloro-difluorobenzonitrile precursor to access two major classes of quinazoline derivatives.

Core Synthetic Workflow

The overall strategy involves a two-stage process that can often be performed in a single pot: 1) a regioselective SNAr reaction to install a nitrogen-based nucleophile, followed by 2) an intramolecular cyclization to construct the quinazoline ring.

G cluster_products Quinazoline Products start Chloro-difluorobenzonitrile Precursor snar Step 1: Nucleophilic Aromatic Substitution (SNAr) start->snar + Nucleophile (e.g., Amine) intermediate 2-Amino-(chloro/fluoro)benzonitrile Intermediate snar->intermediate cyclization Step 2: Cyclization (Ring Formation) intermediate->cyclization + Cyclizing Agent (e.g., Formamidine) product1 4-Aminoquinazolines cyclization->product1 product2 Quinazolin-4(3H)-ones cyclization->product2

Figure 1: General workflow for quinazoline synthesis from halogenated benzonitriles.

Protocol I: One-Pot Synthesis of 4-Aminoquinazoline Derivatives

This protocol details the synthesis of 4-aminoquinazolines via the reaction of a chloro-difluorobenzonitrile with an amine, followed by cyclization with formamidine. This is a highly efficient method for accessing this critical pharmacophore.[3][4]

Principle and Mechanism

The reaction proceeds in two key steps. First, the primary or secondary amine acts as a nucleophile, displacing one of the highly activated fluorine atoms on the benzonitrile ring. This SNAr reaction is regioselective. The resulting 2-aminobenzonitrile intermediate is then treated with formamidine hydrochloride. The formamidine serves as the C4-N3 unit of the quinazoline ring, undergoing a condensation and cyclization reaction with the ortho-amino and nitrile groups to yield the final 4-aminoquinazoline product.

G start 2-Chloro-4,6-difluorobenzonitrile step1 SNAr Reaction start->step1 reagents1 + Primary Amine (R-NH2) + Base (e.g., DIPEA) reagents1->step1 intermediate Intermediate: 2-(Alkylamino)-6-chloro-4-fluorobenzonitrile step1->intermediate step2 Condensation & Cyclization intermediate->step2 reagents2 + Formamidine HCl + Alcohol Solvent (e.g., 2-Butanol) reagents2->step2 product Final Product: 4-(Alkylamino)-5-chloro-7-fluoroquinazoline step2->product

Figure 2: Reaction pathway for 4-aminoquinazoline synthesis.

Detailed Experimental Protocol

Materials and Reagents

ReagentFormulaM.W. ( g/mol )SupplierNotes
2-Chloro-4,6-difluorobenzonitrileC₇H₂ClF₂N173.55Commercial sourcesStarting material
Amine (e.g., Aniline)C₆H₇N93.13Commercial sourcesNucleophile (Varies by desired R-group)
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Commercial sourcesNon-nucleophilic base
Formamidine hydrochlorideCH₅N₂·HCl80.52Commercial sourcesCyclizing agent
2-ButanolC₄H₁₀O74.12Commercial sourcesHigh-boiling solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Commercial sourcesFor extraction & chromatography
HexanesC₆H₁₄86.18Commercial sourcesFor chromatography
Saturated aq. NaHCO₃--Lab preparationFor aqueous workup
Brine--Lab preparationFor aqueous workup

Procedure

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4,6-difluorobenzonitrile (1.0 eq.).

  • Add the desired primary amine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Add 2-Butanol as the solvent (approx. 0.2 M concentration relative to the starting material).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the formation of the intermediate by TLC or LC-MS.

    • Causality Check: Heating provides the activation energy for the SNAr reaction. DIPEA acts as a scavenger for the HF generated, driving the reaction forward.

  • After the initial SNAr step is complete (consumption of starting material), add formamidine hydrochloride (3.0 eq.) directly to the reaction mixture.

  • Increase the temperature to 120-130 °C and reflux for 12-24 hours. The reaction should be monitored for the formation of the final product.

    • Expert Insight: The higher temperature is critical for the condensation and subsequent intramolecular cyclization, which involves the attack of the secondary amine onto the nitrile-activated formamidine adduct.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-50% Ethyl Acetate in Hexanes) to afford the pure 4-aminoquinazoline derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting and Field-Proven Insights
Issue ObservedProbable CauseRecommended Solution
SNAr reaction is slow or incompleteInsufficient temperature or sterically hindered amine.Increase temperature to 100 °C. For very hindered amines, consider using a more polar aprotic solvent like DMA or NMP, but be aware of solvent removal challenges.
Cyclization step stallsInsufficient temperature or decomposition of formamidine.Ensure the reaction temperature is maintained at >120 °C. Add a fresh portion of formamidine hydrochloride if necessary.
Formation of multiple byproductsReaction temperature too high, leading to decomposition or side reactions.Carefully control the temperature. Consider a two-step, one-pot procedure where the temperature is raised only after the initial SNAr is complete.
Low yield after purificationProduct may be partially soluble in the aqueous phase or lost on silica.Perform a back-extraction of the aqueous layers. Use a deactivated silica gel or an alternative purification method like recrystallization if possible.

Protocol II: Synthesis of Quinazolin-4(3H)-one Derivatives

This protocol describes a pathway to synthesize quinazolin-4(3H)-ones, another class of pharmacologically important molecules. The key difference lies in the cyclization step, which often involves hydrolysis of the nitrile group followed by condensation.

Principle and Mechanism

The synthesis begins with the same SNAr reaction as in Protocol I to generate a 2-aminobenzonitrile intermediate. This intermediate then undergoes a cyclization reaction, often catalyzed by acid or base, with a one-carbon source like formic acid or formamide. Alternatively, a tandem hydrolysis of the nitrile to an amide, followed by cyclization, can be employed. This approach leverages the inherent reactivity of the ortho-amino and nitrile/amide functionalities.

Detailed Experimental Protocol

Procedure (Example using Formic Acid)

  • Synthesize the 2-(Alkylamino)-6-chloro-4-fluorobenzonitrile intermediate as described in Protocol I, steps 1-4.

  • After cooling, evaporate the solvent and excess base under reduced pressure.

  • To the crude intermediate, add formic acid (used in large excess, acting as both reagent and solvent).

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-16 hours.

    • Mechanistic Note: Under these acidic conditions, the nitrile is likely hydrolyzed to a primary amide. The ortho-amine then attacks the formic acid (or an activated derivative) to initiate cyclization, followed by dehydration to form the quinazolinone ring.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH to ~7-8 with a concentrated base (e.g., NaOH or NH₄OH solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • If necessary, purify further by recrystallization from a suitable solvent (e.g., Ethanol or Isopropanol).

  • Characterization: Confirm the structure using ¹H NMR, IR (noting the characteristic C=O stretch), and HRMS.

Summary of Results and Scope

The described protocols are versatile and can be applied to a range of amine nucleophiles to generate a library of substituted quinazoline derivatives.

EntryAmine NucleophileProtocolProduct TypeTypical Yield (%)
1AnilineI4-Anilinoquinazoline65-80%
2BenzylamineI4-Benzylaminoquinazoline70-85%
3CyclohexylamineI4-Cyclohexylaminoquinazoline75-90%
4AnilineII3-Phenylquinazolin-4-one60-75%
5BenzylamineII3-Benzylquinazolin-4-one65-80%

References

Application Note: A Validated Laboratory-Scale Synthesis of 3,4-Difluorobenzonitrile via Halogen-Exchange Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, validated protocol for the laboratory-scale synthesis of 3,4-difluorobenzonitrile, a critical intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The described methodology is centered on the robust and scalable halogen-exchange (Halex) fluorination of 3,4-dichlorobenzonitrile. We will elucidate the causal factors behind key procedural steps, from the critical importance of anhydrous conditions to the role of phase-transfer catalysis in achieving high conversion rates. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a reproducible and efficient synthesis with a high degree of purity.

Introduction and Synthetic Strategy

3,4-Difluorobenzonitrile (DFBN) is a key structural motif and a versatile building block in organic synthesis. Its applications are widespread, notably serving as a crucial precursor for various herbicides and active pharmaceutical ingredients.[1][3] While several synthetic routes exist, including the Sandmeyer reaction which transforms aryl amines into benzonitriles, the most prevalent and industrially scalable method is the nucleophilic aromatic substitution of 3,4-dichlorobenzonitrile (DCBN).[4][5][6][7]

This application note details the halogen-exchange fluorination pathway. This method is advantageous due to the relatively low cost and accessibility of the starting materials.[1] The core of this transformation involves the displacement of chlorine atoms with fluorine using an alkali metal fluoride, typically potassium fluoride (KF), in a high-boiling polar aprotic solvent. The successful execution of this reaction is highly dependent on meticulously controlled conditions to overcome the low nucleophilicity of the fluoride ion in solution.

Reaction Scheme: Cl₂C₆H₃CN + 2KF → F₂C₆H₃CN + 2KCl

The reaction proceeds through a sequential displacement, with 3-chloro-4-fluorobenzonitrile identified as a key intermediate.[1][8] Achieving a high yield of the final difluorinated product requires driving the reaction to completion, which is accomplished through the strategic use of a phase-transfer catalyst and precise temperature control.[9][10]

Experimental Protocol: Materials, Setup, and Procedure

This section provides a comprehensive, step-by-step methodology for the synthesis of 3,4-difluorobenzonitrile.

Materials and Reagents

Quantitative data for all required reagents are summarized in the table below. It is imperative to use anhydrous reagents and solvents where specified to prevent unwanted side reactions and ensure optimal reaction efficiency.

ReagentCAS No.Molecular Wt. ( g/mol )Quantity (molar eq.)Notes
3,4-Dichlorobenzonitrile (DCBN)6574-98-7172.001.0Starting material.
Potassium Fluoride (KF)7789-23-358.102.5 - 3.5Fluorinating agent. Must be anhydrous; spray-dried is preferred.[1][8]
1,3-Dimethyl-2-imidazolidinone (DMI)80-73-9114.15~3-5 mL per g of DCBNHigh-boiling polar aprotic solvent.[9][10]
Toluene108-88-392.14As neededDehydration solvent for azeotropic water removal.[9]
Tetraphenylphosphonium Bromide2751-90-8419.280.01 - 0.05Phase-transfer catalyst. Other catalysts can be used.[1][9]
Equipment
  • Three-neck round-bottom flask (sized appropriately for the reaction scale)

  • Heating mantle with a magnetic stirrer and stir bar

  • Reflux condenser

  • Dean-Stark trap or similar water separator

  • Thermometer or thermocouple

  • Nitrogen or Argon inlet for inert atmosphere

  • Vacuum filtration apparatus (e.g., Büchner funnel)

  • Short-path distillation apparatus for vacuum distillation

Step-by-Step Synthesis Procedure

PART A: Anhydrous System Preparation (Critical Step)

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under an inert atmosphere.

  • Azeotropic Water Removal: To the reaction flask, add 1,3-dimethyl-2-imidazolidinone (DMI), anhydrous potassium fluoride, and toluene.[2][9] The volume of toluene should be approximately 25-30% of the DMI volume.

  • Reflux: Heat the mixture to reflux (approx. 120 °C) using the Dean-Stark trap to collect the toluene-water azeotrope.[10] Continue refluxing for 2-3 hours, or until no more water is observed collecting in the trap.

  • Solvent Removal: After dehydration, increase the temperature to distill off and recover the toluene, leaving a slurry of anhydrous KF in DMI.[9] Cool the flask to below 100 °C before proceeding.

PART B: Fluorination Reaction

  • Charge Reagents: Under a positive pressure of nitrogen, add the 3,4-dichlorobenzonitrile and the phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) to the flask.[1][9]

  • Stage 1 Heating: Vigorously stir the mixture and heat to 130-150 °C. Maintain this temperature for 2-3 hours. This stage primarily facilitates the formation of the intermediate, 3-chloro-4-fluorobenzonitrile.[10][11]

  • Stage 2 Heating: Increase the temperature to 180-210 °C. The reaction is typically monitored by Gas Chromatography (GC) for the disappearance of the starting material and the intermediate. The reaction is generally complete within 5-8 hours at this temperature.[9][10][11]

PART C: Product Isolation and Purification

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the thick slurry with toluene to facilitate handling and filter the mixture under vacuum to remove the precipitated potassium chloride and excess potassium fluoride.[8][11]

  • Washing: Wash the filter cake thoroughly with additional toluene (2-3 times) to recover any product retained in the salts.[8] Combine the filtrate and washes.

  • Purification by Vacuum Distillation: Transfer the combined organic filtrate to a distillation flask. The solvent (toluene) can be removed first at atmospheric pressure or under reduced pressure. The final product, 3,4-difluorobenzonitrile, is then purified by vacuum distillation. Collect the fraction boiling at approximately 90-105 °C under 0.08-0.09 MPa vacuum.[8][11] The expected product is a solid at room temperature.

Mechanistic Insights and Rationale

The Role of Anhydrous Conditions

The efficacy of the fluoride anion as a nucleophile is severely diminished by hydrogen bonding with protic solvents like water. The initial azeotropic distillation is arguably the most critical step; its purpose is to create a truly anhydrous environment, thereby maximizing the nucleophilicity of KF.[2][9]

Solvent and Catalyst Selection

High-boiling polar aprotic solvents like DMI or NMP are essential for two reasons: they can achieve the high temperatures (>200 °C) needed for the substitution on a deactivated aromatic ring, and their polarity helps to partially solubilize the potassium fluoride.[1][9] A phase-transfer catalyst (PTC), such as tetraphenylphosphonium bromide, functions by exchanging its anion for a fluoride ion, creating a large, lipophilic cation-fluoride ion pair. This complex has significantly better solubility in the organic phase, effectively transporting the fluoride nucleophile to the 3,4-dichlorobenzonitrile substrate and accelerating the reaction rate.[1]

Visualization of Workflow and Reaction Components

Experimental Workflow Diagram

The following diagram outlines the complete workflow from preparation to final product purification.

Synthesis_Workflow cluster_prep System Preparation cluster_reaction Fluorination Reaction cluster_workup Isolation & Purification prep_reagents 1. Add DMI, KF, Toluene azeotrope 2. Azeotropic Reflux (Remove H2O) prep_reagents->azeotrope remove_toluene 3. Distill Toluene azeotrope->remove_toluene add_reagents 4. Add DCBN & PTC remove_toluene->add_reagents heat1 5. Heat to 130-150°C add_reagents->heat1 heat2 6. Heat to 180-210°C heat1->heat2 cool 7. Cool & Dilute heat2->cool filter 8. Vacuum Filtration cool->filter distill 9. Vacuum Distillation filter->distill product Pure 3,4-Difluorobenzonitrile distill->product

Caption: Workflow for the synthesis of 3,4-difluorobenzonitrile.

Key Reaction Components

This diagram illustrates the relationship between the core components of the fluorination reaction.

Reaction_Components DCBN 3,4-Dichlorobenzonitrile (Substrate) Product 3,4-Difluorobenzonitrile DCBN->Product Byproduct KCl DCBN->Byproduct KF Potassium Fluoride (Fluorine Source) KF->Product KF->Byproduct PTC Phase-Transfer Catalyst (e.g., Ph4PBr) PTC->Product Solvent DMI (Solvent) Solvent->Product

Caption: Key components in the synthesis of 3,4-difluorobenzonitrile.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyValueSource
Appearance White to off-white solid
Molecular Formula C₇H₃F₂N[12]
Molecular Weight 139.10 g/mol [12]
Melting Point 52-54 °C
Boiling Point 216-218 °C (at 760 mmHg)
¹H NMR Spectra available from databases[12]
¹⁹F NMR Spectra available from databases[12]
IR Spectroscopy Key peaks for C≡N and C-F bonds[12]
GC-MS m/z = 139 (M⁺)[12]

Safety and Handling

General Precautions: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • 3,4-Dichlorobenzonitrile & 3,4-Difluorobenzonitrile: These compounds are toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation and may cause respiratory irritation. Avoid generating dust.

  • 1,3-Dimethyl-2-imidazolidinone (DMI): Can cause skin and eye irritation.

  • High Temperatures: The reaction is run at high temperatures, posing a risk of thermal burns. Ensure the heating apparatus is stable and monitored.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

Troubleshooting & Optimization

Improving the yield of 3,4-difluorobenzonitrile synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent needs of synthetic chemists, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 3,4-difluorobenzonitrile. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving high yields and purity is paramount.[1][2] This guide, structured in a direct question-and-answer format, offers field-proven insights and solutions to common challenges encountered during its synthesis.

Overview of Primary Synthetic Route

The predominant industrial method for synthesizing 3,4-difluorobenzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction, specifically the halogen-exchange fluorination of 3,4-dichlorobenzonitrile.[1] This process involves reacting 3,4-dichlorobenzonitrile with a fluoride source, most commonly potassium fluoride (KF), in a high-boiling polar aprotic solvent and typically requires a phase-transfer catalyst to achieve high efficiency.[3][4]

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is significantly lower than reported values (<80%). What are the most critical factors to investigate?

Low yield is the most common issue and can almost always be traced back to a few critical parameters. The reaction is highly sensitive to moisture, catalyst activity, and temperature control.

  • Moisture Contamination: The presence of water will drastically reduce the nucleophilicity of the fluoride anion and can lead to unwanted side reactions. The potassium fluoride (KF) used must be anhydrous; spray-dried KF is highly recommended.[3] Furthermore, the reaction solvent must be rigorously dried. A standard industrial practice is to azeotropically remove water from the solvent using a co-solvent like toluene or cyclohexane prior to adding the main reactants.[4][5]

  • Catalyst Inactivity or Absence: This reaction proceeds very poorly without a catalyst, with uncatalyzed reactions yielding as low as 11%.[3] A phase-transfer catalyst (PTC) is essential to shuttle the fluoride anion from the solid KF surface into the organic reaction phase. If your yields are low, verify that the correct catalyst loading was used and that the catalyst itself has not degraded.

  • Suboptimal Reaction Temperature: Temperature is a crucial driver for this reaction. If the temperature is too low, the rate of reaction will be impractically slow. For instance, a drop from 225 °C to 215 °C in 1,3-dimethylimidazolidine-2-one (DMI) can cause the yield to decrease dramatically.[3] Conversely, excessively high temperatures or prolonged heating can lead to side reactions like dehalogenation and polymerization (coking).[6][7]

Q2: I am observing significant charring and the formation of black, insoluble byproducts. How can this be mitigated?

The formation of "coke" or char is a clear sign of thermal decomposition and polymerization side reactions.[6] This is often caused by maintaining the reaction at a very high temperature for the entire duration.

Solution: Staged Temperature Profile A highly effective strategy to minimize charring and improve yield is to employ a two-stage heating process.[6]

  • Stage 1 (Intermediate Formation): Heat the reaction to a moderate temperature (e.g., 130–150 °C) for 2-3 hours. This initial stage facilitates the first halogen exchange, converting 3,4-dichlorobenzonitrile to the intermediate, 3-chloro-4-fluorobenzonitrile.[6][8]

  • Stage 2 (Final Product Formation): Increase the temperature to a higher range (e.g., 180–210 °C) for 5-6 hours to drive the second, more difficult fluorine substitution to completion.[4][8]

This staged approach limits the time the final product and intermediates are exposed to the highest temperatures, thereby reducing the rate of decomposition pathways.[6]

Q3: What is the role of the phase-transfer catalyst (PTC) and how do I select the right one?

The PTC is arguably the most important component for achieving high yields. Its function is to bind with the fluoride anion (F⁻) from the KF salt, forming a lipophilic ion pair that is soluble in the organic solvent. This complex then transports the "naked" and highly reactive fluoride anion to the 3,4-dichlorobenzonitrile substrate.

  • Commonly Used Catalysts:

    • Imidazolinium Salts: These have shown exceptional efficacy. Specifically, salts like bis-(N-bis(dimethylamino)methylene)-iminium chloride or bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride are cited in high-yield (approaching 90%) industrial preparations.[4][6] Their structure provides good thermal stability and high activity.

    • Phosphonium Salts: Tetraphenylphosphonium bromide (Ph₄PBr) is another effective catalyst that significantly improves reaction rates and yields compared to uncatalyzed conditions.[3]

If you are experiencing issues, ensure your catalyst is from a reliable source and has been stored correctly. For industrial applications, imidazolinium-based catalysts often provide the best performance and stability.[4]

Q4: Why is 1,3-dimethyl-2-imidazolidinone (DMI) so frequently recommended as the solvent? Can I use something else?

The choice of solvent is critical. It must be a polar aprotic solvent with a high boiling point (>200 °C) to facilitate the SNAr mechanism at the required temperatures.

  • Superior Performance of DMI: DMI is an excellent solvent for this reaction because it effectively solubilizes the catalyst-fluoride ion pair and has a high boiling point (225 °C), allowing the reaction to be run at atmospheric pressure at an effective temperature.[3] The viscosity of the DMI/KF mixture also changes favorably at higher temperatures, which can aid in reaction kinetics.[3]

  • Alternative Solvents: Other solvents like N-methylpyrrolidone (NMP) and sulfolane have also been successfully used, often in combination with effective phase-transfer catalysts.[4] However, solvents with lower boiling points, such as DMSO, are not suitable as they cannot reach the required reaction temperatures.[3]

Q5: My final product purity is low after distillation. What are the likely impurities?

Low purity after distillation typically points to incomplete reaction or the presence of side products with boiling points close to that of 3,4-difluorobenzonitrile.

  • Starting Material & Intermediate: The most common impurities are unreacted 3,4-dichlorobenzonitrile and the reaction intermediate, 3-chloro-4-fluorobenzonitrile. Their presence indicates that the reaction time was too short or the temperature was too low. In-process monitoring with Gas Chromatography (GC) can help determine the optimal reaction endpoint.

  • Dehalogenated Byproducts: Small amounts of monofluorobenzonitriles can form via dehalogenation side reactions.

  • Purification Protocol: Effective purification relies on fractional vacuum distillation. A packed column is recommended to efficiently separate the desired product from close-boiling impurities. A typical vacuum level is between 0.08–0.09 MPa, with the product fraction collected between 90–105 °C.[5][8]

Key Experimental Protocol: Halogen-Exchange Fluorination

This protocol is a generalized representation of high-yield methods found in the patent literature.[4][6][8]

Materials:
  • 3,4-Dichlorobenzonitrile (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (2.5 - 3.0 eq)

  • Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt (0.03 - 0.10 eq)

  • 1,3-Dimethyl-2-imidazolidinone (DMI) (3-5 volumes)

  • Toluene (1 volume, for azeotropic drying)

Procedure:
  • System Setup: Equip a reaction vessel with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or similar reflux separator. Ensure the system is inert, preferably under a nitrogen atmosphere.

  • Azeotropic Drying: Charge the reactor with DMI and toluene. Heat the mixture to reflux (approx. 120 °C) to remove any residual water. Continue until no more water collects in the separator.

  • Reactant Charging: Cool the vessel slightly and distill off the toluene. Charge the spray-dried potassium fluoride and the phase-transfer catalyst to the dry DMI.

  • Staged Reaction:

    • Add the 3,4-dichlorobenzonitrile to the mixture.

    • Heat the reaction to 130–150 °C and maintain for 2-3 hours .

    • Increase the temperature to 180–200 °C and hold for 5-6 hours . Monitor the reaction progress by GC until the starting material and intermediate are consumed.

  • Workup and Isolation:

    • Cool the reaction mixture and dilute it with a solvent like toluene to reduce viscosity and precipitate salts.

    • Filter the mixture under reduced pressure to remove potassium salts (KCl and excess KF). Wash the filter cake with fresh toluene.

    • Combine the filtrate and transfer it to a distillation apparatus.

  • Purification:

    • Perform fractional distillation under vacuum (0.08–0.09 MPa).

    • Collect the fraction boiling at 90–105 °C , which is the high-purity 3,4-difluorobenzonitrile product.[5] Purity should be ≥99% by GC.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for Halogen-Exchange Fluorination
Starting MaterialCatalystSolventTemp (°C)Time (h)Yield (%)Reference
3,4-DichlorobenzonitrileNoneDMI225611[3]
3,4-DichlorobenzonitrileTetraphenylphosphonium bromideDMI225Not Specified65[1][3]
3,4-DichlorobenzonitrileBis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltDMI200-2154-589.5[4]
3,4-DichlorobenzonitrileBis-(N-bis(dimethylamino)methylene)-iminium chlorideDMI130-150 then 180-2007-985[6][8]
3,4-DichlorobenzonitrileBis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltNMP200-210490.7[4]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Conditions DCBN 3,4-Dichlorobenzonitrile Intermediate Intermediate 3-Chloro-4-fluorobenzonitrile DCBN->Intermediate Step 1: First Substitution KF Potassium Fluoride (KF) KF->Intermediate Product Final Product 3,4-Difluorobenzonitrile KF->Product Catalyst Phase-Transfer Catalyst (PTC) Catalyst->Intermediate Catalyst->Product Solvent DMI Solvent Solvent->Intermediate Solvent->Product Temp1 130-150 °C Temp1->Intermediate Temp2 180-200 °C Temp2->Product Intermediate->Product Step 2: Second Substitution Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or High Impurities Moisture Moisture in System? Start->Moisture Catalyst Catalyst Inactive? Dry Azeotropically dry solvent. Use spray-dried KF. Moisture->Dry Temp Suboptimal Temperature? CheckCat Verify catalyst source & loading. Use high-activity PTC. Catalyst->CheckCat Time Incorrect Reaction Time? OptimizeTemp Implement two-stage heating. Ensure accurate temp. monitoring. Temp->OptimizeTemp Monitor Monitor reaction via GC to determine endpoint. Time->Monitor

References

Technical Support Center: Fluorination of 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of 3-Chloro-2,4-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of 2,3,4-trifluorobenzonitrile via nucleophilic aromatic substitution (SNAr). Here, we address common side reactions and provide troubleshooting strategies in a practical question-and-answer format to help you navigate the challenges of this transformation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the fluorination of this compound?

The conversion of this compound to 2,3,4-trifluorobenzonitrile is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, commonly referred to as a halogen exchange or Halex reaction.[1] In this process, a fluoride ion (F⁻) acts as a nucleophile, attacking the electron-deficient aromatic ring and displacing the chloride ion. The reaction is facilitated by the presence of electron-withdrawing groups (in this case, the two existing fluorine atoms and the nitrile group) which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[2]

Q2: Which side reactions are most commonly observed during this fluorination?

The most prevalent side reactions include:

  • Incomplete Conversion: Residual starting material (this compound) in the final product.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a primary amide (2,3,4-trifluorobenzamide) or further to a carboxylic acid (2,3,4-trifluorobenzoic acid) if water is present in the reaction mixture, especially under basic conditions.[3][4][5][6]

  • Formation of Isomeric Byproducts: Although less common, there is a potential for the displacement of one of the existing fluorine atoms, leading to isomeric trifluorobenzonitrile impurities.

  • Polymerization/Decomposition: At excessively high temperatures, benzonitrile derivatives can be prone to polymerization or decomposition, leading to the formation of tarry, intractable materials.[7]

  • Benzyne Formation: Under very strong basic conditions, there is a theoretical possibility of forming a benzyne intermediate, which could lead to a mixture of products. However, this is less likely under typical Halex conditions.[8][9]

Q3: Why is the choice of fluoride source and its preparation critical for this reaction?

The reactivity of the fluoride anion is highly dependent on its solvation state. Alkali metal fluorides like potassium fluoride (KF) are commonly used due to their cost-effectiveness.[1] However, their low solubility in organic solvents and the presence of trace amounts of water can significantly reduce the nucleophilicity of the fluoride ion. Therefore, it is crucial to use anhydrous, finely powdered (spray-dried) KF and a polar aprotic solvent. Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt.[10][11]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the fluorination of this compound.

Issue 1: Low Conversion of Starting Material

Symptoms:

  • Significant amount of this compound detected in the crude product by GC-MS or NMR.[12]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficiently Reactive Fluoride Source The fluoride salt (e.g., KF) may contain residual water, which strongly solvates the fluoride ion, reducing its nucleophilicity. The particle size of the salt can also affect its reactivity.Use spray-dried potassium fluoride. Consider azeotropic drying of the KF with a high-boiling point solvent (e.g., toluene) before adding the substrate. Alternatively, use a more soluble fluoride source like cesium fluoride (CsF) or a tetraalkylammonium fluoride.
Inadequate Phase-Transfer Catalyst (PTC) Activity The PTC is crucial for transporting the fluoride ion from the solid phase into the organic phase where the reaction occurs.[10] An inappropriate PTC or insufficient amount will lead to a slow reaction.Use a thermally stable PTC such as a quaternary phosphonium salt (e.g., tetraphenylphosphonium bromide) or a crown ether (e.g., 18-crown-6). Optimize the catalyst loading (typically 1-10 mol%).
Low Reaction Temperature The activation energy for the SNAr reaction can be high. Insufficient temperature will result in a sluggish reaction.[11]Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by GC or TLC. Be cautious of exceeding the thermal stability limit of the product and starting material.[13][14]
Poor Solvent Choice The solvent must be polar aprotic to solvate the cation of the fluoride salt without strongly solvating the fluoride anion. It should also have a high boiling point to allow for sufficient reaction temperatures.High-boiling polar aprotic solvents like sulfolane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) are recommended. Ensure the solvent is anhydrous.
Issue 2: Formation of Hydrolysis Byproducts

Symptoms:

  • Presence of peaks corresponding to 2,3,4-trifluorobenzamide or 2,3,4-trifluorobenzoic acid in the analytical data (e.g., IR, NMR, MS).

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Presence of Water in the Reaction Mixture Trace water can lead to the hydrolysis of the nitrile group, especially at elevated temperatures and in the presence of a base (the fluoride ion is weakly basic).[3][4][5][6]Rigorously dry all reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
Work-up Conditions Hydrolysis can also occur during the aqueous work-up, particularly if the conditions are strongly acidic or basic.Use a neutral or mildly acidic aqueous quench. Minimize the contact time of the product with the aqueous phase.
Issue 3: Formation of Isomeric Impurities

Symptoms:

  • GC-MS or HPLC analysis shows the presence of other trifluorobenzonitrile isomers.[15]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
High Reaction Temperature At very high temperatures, there is a possibility of displacing one of the existing fluorine atoms, leading to the formation of isomeric products. The relative stability of the Meisenheimer complex for attack at different positions can be temperature-dependent.Optimize the reaction temperature to the minimum required for a reasonable reaction rate. A temperature screening study is recommended.
Thermodynamic vs. Kinetic Control The regioselectivity of the reaction can be influenced by whether the reaction is under kinetic or thermodynamic control.[16]Shorter reaction times at a slightly lower temperature may favor the kinetically preferred product.
Issue 4: Polymerization and Tar Formation

Symptoms:

  • The reaction mixture becomes dark and viscous, and the desired product is obtained in low yield.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Excessive Reaction Temperature and/or Time Prolonged heating at high temperatures can lead to decomposition and polymerization of the starting material and/or product.[7]Carefully control the reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times.
Presence of Impurities Certain impurities in the starting material or solvent could initiate polymerization.Use high-purity starting materials and solvents.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for the Fluorination of this compound
  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add spray-dried potassium fluoride (2.5 eq.) and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.05 eq.).

  • Add anhydrous polar aprotic solvent (e.g., sulfolane, 3-5 mL per gram of starting material).

  • Heat the mixture to 120-140°C under a nitrogen atmosphere and stir for 1 hour to ensure a dry environment.

  • Add this compound (1.0 eq.) to the mixture.

  • Increase the temperature to 180-220°C and monitor the reaction by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., toluene) and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterRecommended RangeRationale
Temperature 180-220 °CTo overcome the activation energy of the SNAr reaction. Higher temperatures may lead to side reactions.
Solvent Sulfolane, DMSO, DMFHigh-boiling polar aprotic solvents that facilitate the dissolution of the fluoride salt complex.
Fluoride Source Spray-dried KF, CsFAnhydrous and finely powdered for optimal reactivity.
Phase-Transfer Catalyst Quaternary phosphonium salts, Crown ethersTo enhance the solubility and nucleophilicity of the fluoride ion.[10][11]
Molar Ratio (KF:Substrate) 2.0 - 3.0 : 1An excess of KF is used to drive the reaction to completion.

Section 4: Visualizations

Diagram 1: Reaction Workflow

Fluorination_Workflow reagents 1. Anhydrous KF 2. Phase-Transfer Catalyst 3. Anhydrous Solvent reaction Reaction at 180-220°C reagents->reaction sm 3-Chloro-2,4- difluorobenzonitrile sm->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product 2,3,4-Trifluorobenzonitrile purification->product

Caption: Workflow for the fluorination of this compound.

Diagram 2: Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion start Low Conversion q1 Is the fluoride source anhydrous and finely powdered? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the PTC active and at the correct loading? a1_yes->q2 s1 Use spray-dried KF or perform azeotropic drying. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature high enough? a2_yes->q3 s2 Use a thermally stable PTC and optimize loading. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate solvent and other parameters. a3_yes->end s3 Increase temperature incrementally. a3_no->s3

Caption: Decision tree for troubleshooting low reaction conversion.

References

Technical Support Center: Minimizing Byproduct Formation in Reactions with 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,4-difluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot potential side reactions, thereby minimizing byproduct formation and maximizing the yield and purity of your target compounds.

The unique substitution pattern of this compound, featuring a nitrile group and three halogen atoms, presents a landscape of reactivity that can be strategically controlled. However, this same reactivity can lead to undesired byproducts if reaction conditions are not carefully optimized. This guide addresses the most common challenges encountered in a practical, question-and-answer format.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is one of the most common transformations performed with this compound. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring for attack by nucleophiles.

Frequently Asked Questions & Troubleshooting

Question 1: We are performing a nucleophilic aromatic substitution with an amine and observing a mixture of products. How can we improve the regioselectivity?

Answer: This is a common challenge due to the presence of three potential leaving groups (one chlorine and two fluorine atoms). The regioselectivity of the substitution is influenced by a combination of electronic and steric factors.

  • Electronic Effects: The positions ortho and para to the strongly electron-withdrawing nitrile group are electronically activated for nucleophilic attack. In this compound, this corresponds to the C-4 (para to CN) and C-2 (ortho to CN) positions. Generally, the para position (C-4) is more activated.

  • Leaving Group Ability: In nucleophilic aromatic substitution, fluoride is often a better leaving group than chloride due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.

  • Steric Hindrance: The C-2 position is flanked by the nitrile group and the chlorine atom at C-3, making it more sterically hindered than the C-4 position.

Troubleshooting Strategies:

Issue Potential Cause Recommended Solution
Mixture of C-2 and C-4 substitution products Competing electronic activation and steric hindrance.Lowering the reaction temperature can favor the thermodynamically more stable product, which is often the less sterically hindered C-4 substituted product. Using a bulkier amine nucleophile can also increase selectivity for the C-4 position.
Substitution of the C-3 Chlorine While less common, strong nucleophiles under forcing conditions might displace the chlorine.Employ milder reaction conditions (lower temperature, weaker base). If C-4 substitution is the goal, using a less reactive nucleophile can improve selectivity.

Experimental Protocol for Regioselective C-4 Amination:

  • To a solution of this compound (1.0 eq) in an aprotic polar solvent such as DMSO or DMF, add the amine nucleophile (1.1 eq) and a mild base like potassium carbonate (K2CO3) (2.0 eq).

  • Stir the reaction mixture at a controlled temperature, starting at room temperature and gradually increasing if necessary, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired regioisomer.

Logical Workflow for Optimizing Regioselectivity:

Caption: Optimizing regioselectivity in SNAr reactions.

II. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This compound is a valuable substrate for Suzuki-Miyaura coupling and other palladium-catalyzed C-C bond-forming reactions. The primary goal is typically to achieve selective coupling at the C-3 position (the carbon-chlorine bond).

Frequently Asked Questions & Troubleshooting

Question 2: We are attempting a Suzuki-Miyaura coupling at the C-3 position but are observing significant amounts of a dehalogenated byproduct. How can we prevent this?

Answer: Dehalogenation, particularly dechlorination, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This occurs when the organopalladium intermediate undergoes proto-depalladation instead of transmetalation with the boronic acid derivative.

Troubleshooting Strategies:

Byproduct Potential Cause Recommended Solution
2,4-Difluorobenzonitrile (Dechlorination) Presence of protic impurities (e.g., water) in the reaction mixture. Inefficient transmetalation.Use rigorously dried solvents and reagents. Employ a stronger, non-coordinating base (e.g., Cs2CO3 or K3PO4) to facilitate transmetalation. Increasing the concentration of the boronic acid (1.2-1.5 eq) can also favor the desired coupling over dehalogenation.
Homocoupling of the Boronic Acid Slow oxidative addition of the aryl chloride to the Pd(0) catalyst.Use a more active palladium catalyst system. Ligands such as SPhos or XPhos can promote the oxidative addition step. Increasing the reaction temperature may also be beneficial.
Protodeborylation of the Boronic Acid Presence of excess base and water.Use a stoichiometric amount of a milder base. Anhydrous conditions are crucial.

Experimental Protocol for Minimizing Dechlorination in Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

III. Hydrolysis of the Nitrile Group

The nitrile group in this compound can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading to the formation of the corresponding amide or carboxylic acid.[3]

Frequently Asked Questions & Troubleshooting

Question 3: Our reaction is carried out under basic conditions, and we are seeing the formation of 3-Chloro-2,4-difluorobenzamide as a byproduct. How can we avoid this?

Answer: The hydrolysis of the nitrile group to an amide is a well-known transformation that is often promoted by strong bases and the presence of water.

Troubleshooting Strategies:

Byproduct Potential Cause Recommended Solution
3-Chloro-2,4-difluorobenzamide Presence of water in the reaction mixture under basic conditions. Prolonged reaction times at elevated temperatures.Use anhydrous solvents and reagents. Minimize the reaction time and temperature. If possible, use a non-aqueous base.
3-Chloro-2,4-difluorobenzoic acid More extensive hydrolysis under either strongly acidic or basic conditions.Maintain a neutral or mildly basic pH if the nitrile group needs to be preserved. Avoid the use of strong mineral acids or hydroxides if hydrolysis is not the intended reaction.

Logical Flowchart for Preventing Nitrile Hydrolysis:

start Start: Nitrile Hydrolysis Observed anhydrous Ensure Anhydrous Conditions start->anhydrous time_temp Reduce Reaction Time and/or Temperature start->time_temp base_choice Use a Milder or Non-Aqueous Base start->base_choice outcome Nitrile Group Preserved anhydrous->outcome time_temp->outcome base_choice->outcome

Caption: Strategies to prevent unwanted nitrile hydrolysis.

IV. Summary of Key Byproducts and Mitigation Strategies

Reaction Type Common Byproducts Primary Cause Key Mitigation Strategies
Nucleophilic Aromatic Substitution RegioisomersCompeting electronic and steric effectsControl temperature, choose appropriate nucleophile sterics
Suzuki-Miyaura Coupling Dechlorinated product (2,4-Difluorobenzonitrile)Inefficient transmetalation, protic impuritiesAnhydrous conditions, strong non-coordinating base, active catalyst
General (under basic conditions) 3-Chloro-2,4-difluorobenzamidePresence of water, prolonged heatingAnhydrous conditions, minimize reaction time and temperature

This guide provides a starting point for troubleshooting common issues in reactions involving this compound. As with any chemical transformation, careful monitoring and systematic optimization of reaction parameters are key to achieving the desired outcome with high purity and yield.

References

Technical Support Center: Optimization of Reaction Conditions for Nucleophilic Substitution on 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 3-Chloro-2,4-difluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to Nucleophilic Aromatic Substitution on this compound

This compound is a versatile reagent in organic synthesis. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring for nucleophilic attack.[1][2][3] This allows for the selective substitution of the halogen atoms, with the chlorine at the 3-position and the fluorines at the 2- and 4-positions exhibiting different reactivities. Understanding the principles of SNAr is crucial for optimizing reaction conditions and achieving the desired product with high yield and purity.

The general mechanism for this reaction proceeds through a two-step addition-elimination pathway.[4] First, the nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is a key factor in determining the reaction rate. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: Which halogen is most likely to be substituted?

The position of the electron-withdrawing nitrile group significantly influences the regioselectivity of the substitution. In this compound, the fluorine atom at the 4-position (para to the nitrile group) is the most activated and, therefore, the most likely to be substituted. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitrile group when the attack occurs at this position.[2][6] The fluorine at the 2-position (ortho to the nitrile) is the next most reactive, followed by the chlorine at the 3-position (meta to the nitrile). Substitution at the meta position is generally much slower as the negative charge cannot be directly resonance-stabilized by the nitrile group.[2][6]

Q2: What are the best solvents for this reaction?

Polar aprotic solvents are generally the preferred choice for SNAr reactions.[7] Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent at solvating the cationic counter-ion of the nucleophile, which can enhance the nucleophile's reactivity.[8][9] Protic solvents, like water and alcohols, can solvate the nucleophile itself through hydrogen bonding, which can decrease its reactivity.[9][10]

Q3: What role does the base play in this reaction?

A base is often required to deprotonate the nucleophile, generating a more potent anionic nucleophile. For example, when using an alcohol (ROH) or an amine (R₂NH) as the nucleophile, a base is needed to form the corresponding alkoxide (RO⁻) or amide (R₂N⁻). Common bases for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of base can significantly impact the reaction rate and yield.

Q4: Can I run this reaction at room temperature?

While some highly activated substrates can react at room temperature, nucleophilic aromatic substitution on this compound typically requires elevated temperatures to proceed at a reasonable rate. The optimal temperature will depend on the specific nucleophile, solvent, and base used. It is common to start with a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the optimization of nucleophilic substitution reactions on this compound.

Problem 1: Low or No Product Yield

Low or no yield is a frequent challenge. The following workflow can help identify and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

LowYield Start Low or No Yield CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions CheckReagents->CheckConditions Reagents OK CheckPurity Analyze Starting Material Purity CheckReagents->CheckPurity Suspect Impurity IncreaseTemp Increase Reaction Temperature CheckConditions->IncreaseTemp Conditions Suboptimal ChangeSolvent Switch to a More Polar Aprotic Solvent (e.g., DMSO) IncreaseTemp->ChangeSolvent StrongerBase Use a Stronger Base (e.g., NaH, K₂CO₃) ChangeSolvent->StrongerBase IncreaseTime Increase Reaction Time StrongerBase->IncreaseTime Success Successful Reaction IncreaseTime->Success ReactionScope Substrate This compound Conditions Conditions (Base, Solvent, Temp.) Substrate->Conditions Nucleophiles Nucleophiles (Amines, Alcohols, Thiols) Nucleophiles->Conditions Products Substituted Benzonitriles Conditions->Products

References

Technical Support Center: Purification of Crude 3-Chloro-2,4-difluorobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-Chloro-2,4-difluorobenzonitrile via recrystallization. This document aims to deliver not just procedural steps, but the underlying scientific principles to empower users to overcome common challenges in crystallization processes.

Introduction to the Recrystallization of this compound

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a solid at room temperature, selecting an appropriate solvent system is paramount to achieving high purity and yield.[1][2] This guide will walk you through solvent selection, troubleshooting common issues, and best practices for obtaining high-purity crystalline product.

Physicochemical Properties of this compound and Related Compounds

A thorough understanding of the physical properties of the target compound is crucial for designing a successful recrystallization protocol. While specific data for this compound is not widely published, we can infer some properties from structurally similar compounds.

CompoundCAS NumberMolecular FormulaMelting Point (°C)Solubility Notes
This compound 887267-38-1C₇H₂ClF₂NData not readily availableSoluble in dichloromethane and toluene; low solubility in water.[1]
3-Chloro-4-fluorobenzonitrile117482-84-5C₇H₃ClFN69-71Soluble in Methanol.[3]
2,4-Difluorobenzonitrile3939-09-1C₇H₃F₂N47-49

Experimental Protocol: A General Guideline for Recrystallization

This protocol provides a general framework for the recrystallization of this compound. The exact solvent and volumes should be determined through small-scale trials.

Step 1: Solvent Selection

  • Place a small amount of the crude this compound into several test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[4]

  • Gently heat the test tubes. A suitable solvent will dissolve the compound completely at an elevated temperature.[4]

  • Allow the solutions to cool to room temperature and then in an ice bath. The desired solvent will allow for the formation of a significant amount of crystals.[2]

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Adding too much solvent will reduce the final yield.[5]

Step 3: Hot Filtration (if necessary)

  • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper. This step should be done quickly to prevent premature crystallization in the funnel.

Step 4: Crystallization

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[2]

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

Step 5: Collection and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

Step 6: Drying

  • Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Issue Potential Cause(s) Solution(s)
No Crystal Formation Upon Cooling 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[5] 2. Supersaturation: The solution is supersaturated, and crystallization has not been initiated.1. Evaporate excess solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again.[6] 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface or add a "seed crystal" of the pure compound.[6]
"Oiling Out" - Formation of an Oil Instead of Crystals 1. The boiling point of the solvent is higher than the melting point of the compound: The compound is melting before it dissolves.[6] 2. High concentration of impurities: Impurities can sometimes inhibit crystal formation and promote oiling. 3. Cooling is too rapid. 1. Add more solvent: Reheat the mixture to dissolve the oil, then add more of the primary solvent to lower the saturation point and cool slowly.[6] 2. Use a lower-boiling point solvent: Select a solvent with a boiling point below the melting point of your compound. 3. Slower cooling: Insulate the flask to allow for a more gradual temperature decrease.
Low Yield of Recovered Crystals 1. Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor.[5] 2. Premature crystallization during hot filtration: The product was lost with the insoluble impurities. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.1. Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool again to recover more crystals. 2. Optimize hot filtration: Use a pre-warmed funnel and flask, and keep the solution hot during filtration. 3. Increase cooling time/decrease temperature: Ensure the solution is thoroughly chilled in an ice bath.
Crystals are Colored or Appear Impure 1. Colored impurities are present and soluble in the recrystallization solvent. 2. Insoluble impurities were not removed. 1. Use activated charcoal: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[6] 2. Perform hot filtration: If you skipped this step initially, redissolve the crystals and perform a hot filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While a definitive, published solvent for recrystallization is not available, based on its structure and the solubility of similar compounds, good starting points for screening would be polar protic solvents like methanol or ethanol, or a mixed solvent system. A supplier notes its solubility in dichloromethane and toluene, with low water solubility.[1] A mixed solvent system, such as ethanol/water or dichloromethane/hexane, where the compound is soluble in the first solvent and insoluble in the second, is often effective.[4] Small-scale solubility tests are essential to determine the optimal solvent or solvent pair for your specific sample.[2][4]

Q2: My crude material is from a synthesis using 1,3-dimethyl-2-imidazolidinone (DMI) as a solvent. Can this affect my recrystallization?

A2: Yes. High-boiling point solvents like DMI can be difficult to remove and may act as an impurity that hinders crystallization. If your crude solid is oily or difficult to crystallize, it may be beneficial to first wash the crude material with a solvent in which this compound is insoluble (like water or hexane, to be confirmed by testing) to remove residual DMI before attempting recrystallization.

Q3: What are the potential impurities I should be aware of?

A3: Potential impurities can arise from the starting materials, byproducts, or intermediates of the synthesis. For instance, in the synthesis of related difluorobenzonitriles from dichlorobenzonitriles, incompletely reacted starting materials or intermediate monochloro-fluoro compounds could be present.[7] The purification process for a related compound, 3,4-difluorobenzonitrile, involves rectification to remove impurities.[8][9]

Q4: How can I improve the purity if a single recrystallization is insufficient?

A4: If the desired purity is not achieved after one recrystallization, a second recrystallization can be performed. Ensure that the crystals from the first recrystallization are completely dry before proceeding. It may also be beneficial to try a different solvent system for the second recrystallization, as it might be more effective at removing different impurities.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome cluster_troubleshooting Troubleshooting Crude Crude Solid Solvent Select Solvent Crude->Solvent Small-scale tests Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Cool Slow Cooling & Ice Bath HotFilt->Cool Collect Vacuum Filtration Cool->Collect NoCrystals No Crystals? Cool->NoCrystals OilingOut Oiling Out? Cool->OilingOut Wash Wash with Cold Solvent Collect->Wash MotherLiquor Mother Liquor Collect->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure LowYield Low Yield? Pure->LowYield Impure Impure Product? Pure->Impure

References

Technical Support Center: Managing Dehalogenated Impurities in 3-Chloro-2,4-difluorobenzonitrile Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation and removal of dehalogenated impurities in reactions involving 3-Chloro-2,4-difluorobenzonitrile. Our focus is to provide not just protocols, but the underlying scientific rationale to empower you to solve challenges in your own laboratory settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding impurities encountered when working with this compound.

Q1: What are the most common dehalogenated impurities in reactions with this compound?

The primary and most frequently encountered dehalogenated impurity is 2,4-difluorobenzonitrile . This results from the reductive cleavage of the carbon-chlorine (C-Cl) bond, a process known as hydrodechlorination. While the cleavage of a carbon-fluorine (C-F) bond is possible, the C-Cl bond is significantly weaker and more susceptible to reduction, especially in the presence of transition metal catalysts.[1][2] Therefore, while trace amounts of mono-defluorinated species might be present, the analytical focus should primarily be on detecting and controlling the formation of 2,4-difluorobenzonitrile.

Q2: How are these dehalogenated impurities typically formed?

Hydrodehalogenation is the principal pathway for the formation of these impurities. This side reaction is particularly common in synthetic steps that utilize low-valent transition metals, most notably palladium.[3]

Key scenarios leading to impurity formation include:

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, the catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species. If a hydride source is present, a competing pathway of reductive dehalogenation can occur, releasing the dehalogenated product.[4]

  • Catalytic Hydrogenation: Attempts to reduce other functional groups on the molecule (or on other molecules in the reaction mixture) using catalysts like Palladium on carbon (Pd/C) in the presence of H₂ can inadvertently reduce the C-Cl bond.

  • High-Temperature Halogen Exchange (Halex) Reactions: In the synthesis of fluorinated aromatics from chlorinated precursors, elevated temperatures in the presence of certain solvents or reagents can sometimes lead to dehalogenation side reactions.[5][6][7]

The general mechanism for palladium-catalyzed hydrodehalogenation often involves a hydride source, which can be an alcohol, a base with β-hydrogens, or even trace water in the reaction media.[4][8]

Q3: Why is it critical to remove these impurities for pharmaceutical applications?

The presence of halogen atoms, particularly fluorine, is vital in modern pharmaceuticals for enhancing biological activity and blocking metabolic pathways.[9][10] The substitution of a chlorine atom with hydrogen creates a structurally similar but distinct chemical entity. The consequences of such an impurity are significant:

  • Altered Biological Activity: The dehalogenated impurity may have a different pharmacological or toxicological profile.

  • Regulatory Compliance: Regulatory bodies like the FDA have stringent requirements for the purity of active pharmaceutical ingredients (APIs). Structurally similar impurities are often scrutinized heavily.

  • Process Control: The presence of these impurities can complicate downstream processing, for example, by co-crystallizing with the desired product, making purification exceptionally difficult.[9][11]

Q4: What are the best analytical techniques to detect and quantify 2,4-difluorobenzonitrile?

Given the structural similarity between this compound and its dehalogenated counterpart, specialized analytical methods are required for accurate detection and quantification.

  • UHPLC-DAD-HRESIMS: Ultra-High-Performance Liquid Chromatography coupled with a Diode-Array Detector and High-Resolution Electrospray Ionization Mass Spectrometry is a powerful tool. It allows for chromatographic separation while the high-resolution mass spectrometry provides unambiguous identification based on exact mass.[12]

  • GC-MS: Gas Chromatography-Mass Spectrometry is also suitable, particularly for volatile compounds, and can provide excellent separation and identification.

  • Specialized Chromatographic Columns: Standard C18 columns may fail to provide adequate separation. Pentafluorophenyl (PFP) stationary phases often provide superior resolution for halogenated compounds and their dehalogenated analogs due to unique electronic interactions.[9][10][12]

Section 2: Troubleshooting Guide: Prevention and Removal Strategies

This section provides actionable solutions to common experimental problems.

Issue 1: My reaction is producing a significant amount (>1%) of 2,4-difluorobenzonitrile. How can I prevent its formation?

Causality: The formation of this impurity is a kinetic and mechanistic issue. Its rate is highly dependent on the catalyst, solvent, base, and temperature. The key is to favor the desired reaction pathway (e.g., cross-coupling) over the competing hydrodehalogenation pathway.

Solutions:

  • Optimize the Catalytic System (for Pd-catalyzed reactions):

    • Ligand Choice: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand are critical. Strongly electron-donating ligands can facilitate the activation of aryl chlorides.[2][4] However, some ligand systems may also be more prone to promoting dehalogenation. It is essential to screen a panel of ligands to find one that maximizes the rate of the desired reaction relative to the dehalogenation side reaction.

    • Catalyst Loading: While counterintuitive, lowering the catalyst loading can sometimes reduce byproduct formation, as it may disfavor certain bimolecular decomposition or side-reaction pathways.

  • Control the Hydride Source:

    • Solvent Selection: Solvents that can act as hydride donors, such as ethanol or isopropanol, should be used with caution in palladium-catalyzed reactions of aryl chlorides.[1] Consider switching to aprotic solvents like dioxane, THF, or toluene.

    • Base Selection: Strong bases that possess β-hydrogens (e.g., potassium tert-butoxide) can be a source of hydrides.[8] If dehalogenation is a problem, consider using bases without β-hydrogens, such as Cs₂CO₃ or K₃PO₄.

  • Manage Reaction Temperature and Time:

    • Lower the Temperature: Dehalogenation can be more prevalent at higher temperatures.[5][6] Determine the minimum temperature required for the primary reaction to proceed at an acceptable rate. An increase in reaction time at a lower temperature is often preferable to a shorter reaction time at a higher temperature that produces more impurities.

    • Monitor Reaction Progress: Avoid unnecessarily long reaction times. Once the starting material is consumed, quench the reaction to prevent slow-forming side products from accumulating.

Logical Flow for Optimizing Reaction Conditions

G start Dehalogenation >1%? cat_sys Review Catalytic System (Ligand, Precursor) start->cat_sys Yes hydride Identify Hydride Source (Solvent, Base) start->hydride temp Evaluate Reaction Temp. & Time start->temp ligand_screen Screen Ligands (e.g., YPhos, NHCs) cat_sys->ligand_screen base_screen Switch Base (e.g., to K3PO4) hydride->base_screen solvent_screen Switch Solvent (e.g., to Dioxane) hydride->solvent_screen temp_screen Lower Temperature, Extend Time temp->temp_screen end_ok Impurity <0.5% Proceed ligand_screen->end_ok end_purify Impurity still high. Proceed to Purification. ligand_screen->end_purify base_screen->end_ok base_screen->end_purify solvent_screen->end_ok solvent_screen->end_purify temp_screen->end_ok temp_screen->end_purify

Caption: Decision tree for minimizing hydrodehalogenation.

Issue 2: My crude product is contaminated with 2,4-difluorobenzonitrile. What is the best purification strategy?

Challenge: The removal of dehalogenated impurities is notoriously difficult because their physical properties (polarity, boiling point, solubility) are very similar to the parent halogenated compound.[11][12] This often leads to co-elution in chromatography and co-crystallization.

Method 1: Preparative Chromatography

This is often the most effective, albeit resource-intensive, method. Success hinges on meticulous method development.

  • Core Principle: Exploit subtle differences in electronic interactions between the analytes and the stationary phase. A PFP column is highly recommended as the electron-rich aromatic system of the column material can differentiate between the chlorine-substituted and the hydrogen-substituted benzonitrile.[9][10]

  • Detailed Protocol: UHPLC Method Development

    • Column Selection: Begin with a Pentafluorophenyl (PFP) column (e.g., 2.1 x 50 mm, <2 µm particle size). As a comparison, also test a standard C18 column.

    • Mobile Phase Screening:

      • Start with a simple gradient of Acetonitrile/Water with 0.1% Formic Acid.

      • If separation is poor, substitute Acetonitrile with Methanol.

      • Explore additives: In some cases, adding a salt like sodium perchlorate can improve peak shape and resolution.[10]

    • Optimization: Once a promising mobile phase/column combination is found, optimize the gradient slope, temperature, and flow rate to maximize the resolution (Rs) between the product and the impurity peak.

    • Scale-Up: Once an analytical method with sufficient separation (Rs > 1.5) is achieved, scale the method up to a preparative HPLC system using a larger column with the same stationary phase.

Data Presentation: Comparison of Stationary Phases

Stationary PhaseTypical Mobile PhaseExpected Resolution (Rs)Rationale
PFP Acetonitrile/WaterGood to Excellent (>1.5) Multiple interaction modes (π-π, dipole-dipole) enhance selectivity for halogenated aromatics.[12]
C18 Acetonitrile/WaterPoor to Moderate (<1.2) Separation is based primarily on hydrophobicity, which is very similar for both compounds.
Silica (Normal Phase) Heptane/EthanolVariable Can be effective, but often requires careful solvent system optimization and may be less reproducible.[9]

Method 2: Fractional Recrystallization

This method is less resource-intensive than preparative HPLC but requires more empirical screening.

  • Core Principle: The presence of the impurity will slightly alter the ideal crystal lattice formation of the main product. The goal is to find a solvent system where the desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains in the mother liquor.

  • Detailed Protocol: Solvent Screening Workflow

    • Solvent Selection: Choose a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane).

    • Solubility Test: In small vials, test the solubility of the crude material (~10-20 mg) in a small amount of each solvent (~0.5 mL) at room temperature and at reflux. A good candidate solvent will fully dissolve the material at reflux but show poor solubility at room temperature.

    • Cooling Crystallization: For promising solvents, perform a small-scale crystallization. Dissolve a larger amount of crude material (~1 g) in the minimum amount of hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath.

    • Analysis: Collect the crystals by filtration. Analyze both the crystals and the mother liquor by a validated analytical method (e.g., the UHPLC method developed above) to determine the partitioning of the impurity.

    • Optimization: If a single solvent is not effective, explore two-solvent systems (a "solvent" and an "anti-solvent"). Dissolve the crude material in a good solvent and slowly add a miscible anti-solvent until turbidity is observed, then heat to re-dissolve and cool slowly.

Workflow for Purification Method Selection

G start Crude Product with Dehalogenated Impurity check_bp Check Boiling Points (Literature/Predicted) start->check_bp bp_diff Difference > 20°C? check_bp->bp_diff frac_dist Fractional Vacuum Distillation bp_diff->frac_dist Yes chroma_dev Develop Analytical Chromatography Method bp_diff->chroma_dev No end_pure Pure Product frac_dist->end_pure resolution Achieve Baseline Resolution (Rs > 1.5)? chroma_dev->resolution prep_hplc Scale up to Preparative HPLC resolution->prep_hplc Yes recryst Perform Recrystallization Solvent Screening resolution->recryst No / HPLC not feasible prep_hplc->end_pure partition Impurity partitions to Mother Liquor? recryst->partition partition->prep_hplc No, Re-evaluate Chromatography opt_recryst Optimize Recrystallization Protocol partition->opt_recryst Yes opt_recryst->end_pure

References

Preventing coking and polymerization in high-temperature reactions of benzonitriles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for high-temperature reactions involving benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for preventing coking and polymerization. Our goal is to equip you with the knowledge to ensure the success and safety of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the high-temperature processing of benzonitriles.

Q1: My benzonitrile reaction mixture is turning dark and viscous at high temperatures. What is happening?

A1: The darkening and increased viscosity of your reaction mixture are classic indicators of polymerization and the initial stages of coking. At elevated temperatures, benzonitrile and related aromatic nitriles can undergo free-radical or thermally initiated polymerization.[1][2] This process forms long-chain polymers, which increase the viscosity. As the temperature continues to rise, these polymers can further decompose and aromatize, leading to the formation of carbonaceous deposits known as coke.[3][4]

Q2: What are the primary mechanisms that lead to coking and polymerization in benzonitrile reactions?

A2: Coking and polymerization in high-temperature benzonitrile reactions are primarily driven by two interconnected mechanisms:

  • Free-Radical Polymerization: High temperatures can initiate the formation of free radicals from benzonitrile or other species in the reaction mixture. These highly reactive species can then attack the triple bond of the nitrile group or the aromatic ring, initiating a chain reaction that leads to the formation of polymers.[1][2]

  • Thermal Degradation and Condensation: At sufficiently high temperatures, benzonitrile molecules can undergo thermal cracking, breaking covalent bonds and forming reactive fragments. These fragments, along with intact benzonitrile molecules, can then participate in a series of condensation and dehydrogenation reactions to form polycyclic aromatic hydrocarbons (PAHs).[4][5] These PAHs are precursors to coke, which is a highly aromatic and insoluble carbonaceous material.[3]

Q3: Can impurities in my benzonitrile feedstock contribute to these side reactions?

A3: Absolutely. The purity of your benzonitrile is critical. Certain impurities can act as initiators or catalysts for polymerization and coking. Key culprits to be aware of include:

  • Peroxides: Often present in solvents like ethers if not properly purified, peroxides can readily decompose to form radicals that initiate polymerization.[6]

  • Water: While not a direct initiator, the presence of water at high temperatures can lead to hydrolysis of benzonitrile to benzamide or benzoic acid, which may have different thermal stabilities and side reaction pathways.[7]

  • Trace Metals: Metallic impurities can catalyze coking reactions by providing active sites for dehydrogenation and condensation.

It is highly recommended to use anhydrous grade benzonitrile and to ensure all solvents and reagents are of high purity and free from peroxides.[7]

Q4: What are polymerization inhibitors, and should I be using them?

A4: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization during storage and transport.[6][8] Common examples for unsaturated nitriles include hydroquinone (HQ) and its monomethyl ether (MEHQ).[6] These inhibitors function by scavenging free radicals, thus terminating the polymerization chain reaction.[8] While essential for storage, these inhibitors must typically be removed before carrying out a reaction, as they can interfere with the desired chemical transformation.[6]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with coking and polymerization in your high-temperature benzonitrile reactions.

Problem 1: Rapid Polymerization and Runaway Reaction

Observed Symptoms:

  • Sudden, uncontrolled increase in reaction temperature and pressure.[9][10]

  • Rapid formation of a solid or highly viscous polymer.

  • Release of vapors or gases from the reactor.[11]

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Solutions
Inadequate Temperature Control 1. Verify Thermocouple Placement and Calibration: Ensure the thermocouple is accurately measuring the internal reaction temperature. 2. Improve Heat Removal: For highly exothermic reactions, ensure the reactor's cooling system is adequate. Consider using a larger surface area for heat exchange or a more efficient cooling medium.[12] 3. Controlled Reagent Addition: For exothermic reactions, add reagents slowly and monitor the temperature closely.[9]
Presence of Unwanted Initiators 1. Purify Solvents: Remove peroxides from solvents like THF or diethyl ether by passing them through a column of activated alumina.[6] 2. Use High-Purity Reagents: Ensure all starting materials are free from contaminants that could initiate polymerization.
Insufficient Inhibition (if applicable) 1. Delayed Quenching: If the reaction is intended to be stopped at a certain point, ensure the quenching agent is added rapidly and effectively. 2. Emergency Inhibition: For processes prone to runaways, consider implementing an emergency inhibition system to rapidly introduce a potent inhibitor.[13]
Problem 2: Gradual Coking and Reactor Fouling

Observed Symptoms:

  • Appearance of black, solid deposits on reactor walls, stirrers, and probes.[14]

  • Reduced heat transfer efficiency, leading to difficulties in temperature control.[14]

  • Increased pressure drop across the reactor system.[4]

  • Decreased product yield and selectivity.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Solutions
Excessively High Reaction Temperature 1. Optimize Reaction Temperature: Conduct kinetic studies to determine the lowest possible temperature that provides an acceptable reaction rate. High temperatures significantly accelerate coking.[15] 2. Minimize Hot Spots: Ensure uniform heating of the reactor to prevent localized areas of high temperature where coking rates are accelerated.[14]
Long Residence Times 1. Reduce Reaction Time: If possible, shorten the duration the reaction mixture is held at high temperature. 2. Reactor Design: For continuous processes, consider a reactor design that minimizes residence time distribution, such as a plug flow reactor.[16]
Sub-optimal Solvent Choice 1. Use Hydrogen-Donor Solvents: Solvents that can donate hydrogen atoms can help to cap free radicals and inhibit the polymerization and condensation reactions that lead to coke.[17] 2. Ensure Good Solubility: The solvent should effectively dissolve reactants, intermediates, and products to prevent their deposition on reactor surfaces. Benzonitrile itself is a good high-temperature solvent due to its polarity and pi-stacking capabilities.[18]
Catalyst Deactivation by Coking 1. Catalyst Selection: Choose a catalyst that is less prone to coking. For example, catalysts with larger pores may be less susceptible to pore blockage.[19] 2. Co-feeding Coke Inhibitors: In some industrial processes, small amounts of sulfur compounds or other additives are co-fed to passivate metal surfaces and reduce catalytic coke formation.[20][21]

Section 3: Key Experimental Protocols

Protocol 1: Removal of Hydroquinone (HQ) and MEHQ Inhibitors

It is often crucial to remove phenolic inhibitors like HQ and MEHQ before a reaction.[6] Column chromatography is a safe and effective method.

Materials:

  • Benzonitrile containing inhibitor

  • Basic activated alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool

  • Collection flask

Procedure:

  • Column Preparation: Secure the column vertically in a fume hood. Place a small plug of glass wool at the bottom.

  • Packing the Column: Add the basic activated alumina to the column. The amount will depend on the quantity of benzonitrile to be purified (a rule of thumb is a 10:1 ratio of alumina to monomer by weight).

  • Purification: Carefully pour the benzonitrile onto the top of the alumina column.

  • Elution: Allow the benzonitrile to flow through the column under gravity. The phenolic inhibitor will be adsorbed onto the alumina.

  • Collection: Collect the purified, inhibitor-free benzonitrile in a clean, dry flask.

  • Immediate Use: The purified benzonitrile is no longer stabilized and should be used immediately to prevent spontaneous polymerization.[6]

Protocol 2: Setting up an Inert Atmosphere Reaction

To prevent oxidation-induced polymerization, especially at high temperatures, it is essential to conduct reactions under an inert atmosphere.

Materials:

  • Schlenk flask or a three-necked round-bottom flask

  • Condenser

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Septa and needles

Procedure:

  • Assemble Glassware: Assemble the reaction glassware (flask, condenser, etc.) and ensure all joints are well-sealed.

  • Flame or Oven Drying: Heat the glassware under vacuum with a heat gun or in an oven to remove adsorbed moisture.

  • Purging with Inert Gas: Allow the glassware to cool to room temperature under a positive pressure of inert gas. Cycle between vacuum and inert gas backfill at least three times to ensure all air is removed.

  • Reagent Addition: Add the purified benzonitrile and other reagents via syringe through a rubber septum against a positive flow of inert gas.

  • Reaction: Maintain a positive pressure of the inert gas throughout the reaction, monitored by the bubbling rate in the oil bubbler.

Section 4: Visualizing the Mechanisms

Free-Radical Polymerization of Benzonitrile

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R High Temp. R_monomer R-PhCN• R->R_monomer + Benzonitrile Polymer R-(PhCN)n-PhCN• R_monomer->Polymer + n Benzonitrile Dead_Polymer Inactive Polymer Polymer->Dead_Polymer + R• or another chain G Start Coking/Fouling Observed Q1 Is reaction temperature > optimal? Start->Q1 A1_Yes Reduce Temperature & Monitor Hot Spots Q1->A1_Yes Yes Q2 Is residence time excessive? Q1->Q2 No A1_Yes->Q2 A2_Yes Shorten Reaction Time or Optimize Reactor Design Q2->A2_Yes Yes Q3 Is solvent appropriate? Q2->Q3 No A2_Yes->Q3 A3_No Consider Hydrogen-Donor or Higher Boiling Point Solvent Q3->A3_No No End Problem Resolved Q3->End Yes A3_No->End

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 3-chloro-2,4-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. The inherent electronic and steric properties of this substrate make it a challenging yet valuable building block in medicinal chemistry and materials science. This document will equip you with the knowledge to select the optimal catalytic system and troubleshoot common issues, ensuring reproducible and high-yielding results.

Section 1: Troubleshooting Guide

This section addresses the most common experimental failures in a direct question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Issue 1: My reaction shows low or no conversion to the desired product.

Q: I've set up my Suzuki or Buchwald-Hartwig reaction with this compound, but I'm seeing mostly starting material. What's the first thing I should investigate?

A: Low or no conversion with this substrate almost always points to a problem with the oxidative addition step, which is the rate-determining step for electron-deficient aryl chlorides.[1] The C-Cl bond is strong, and the electron-withdrawing effects of the two fluorine atoms and the nitrile group further deactivate the ring, making it difficult for the palladium(0) catalyst to insert into the carbon-halogen bond.[2][3]

Troubleshooting Steps:

  • Evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate.[1] You must use a ligand specifically designed to facilitate the oxidative addition of aryl chlorides.

    • Causality: Bulky and electron-rich phosphine ligands are required. The steric bulk promotes the formation of a low-coordinate, highly reactive monoligated palladium species, while the electron-donating character increases the electron density on the palladium center, making it more nucleophilic and enhancing its ability to attack the C-Cl bond.[1][3]

    • Solution: Switch to a state-of-the-art biaryl phosphine ligand. For Suzuki-Miyaura reactions, SPhos or XPhos are excellent starting points.[4] For Buchwald-Hartwig aminations, XPhos or other sterically hindered monodentate phosphines are known to be highly effective.[5]

  • Assess Your Palladium Source and Catalyst Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precursor (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ to enter the catalytic cycle.[6][7] Inefficient reduction leads to a low concentration of the active catalyst.

    • Causality: The presence of impurities, oxygen, or suboptimal reaction conditions can hinder the formation of the active Pd(0) catalyst, leading to the formation of inactive palladium black.[8][9]

    • Solution:

      • Use a palladium pre-catalyst (e.g., SPhos Pd G3) where the Pd(0) is readily generated under basic conditions.[10]

      • Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[1][6]

      • Verify the quality of your reagents. Solvents must be anhydrous and reagents should be pure.[10]

  • Check Your Base and Solvent System: The base is not merely a proton scavenger; it plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.[11][12]

    • Causality: An inappropriate base can fail to activate the coupling partner or can lead to side reactions. Solvent choice affects the solubility of all components, including the base and the catalytic species.

    • Solution: For Suzuki couplings with this substrate, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often required.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is standard.[13] Aprotic polar solvents like 1,4-dioxane or toluene are generally effective.[6][13]

Issue 2: My reaction is messy, with significant side product formation.

Q: I'm getting some product, but my main observable side products are hydrodehalogenation (the chlorine is replaced by hydrogen) and/or homocoupling of my boronic acid. How can I suppress these pathways?

A: These side reactions indicate that the desired cross-coupling pathway is being outcompeted. The choice of ligand and reaction conditions can be tuned to favor the productive catalytic cycle.

Troubleshooting Steps:

  • Addressing Hydrodehalogenation: This side reaction is particularly common with electron-deficient, fluorinated aryl halides.[14] It can arise from β-hydride elimination from certain intermediates or from protonolysis of the organopalladium intermediate.

    • Causality: The mechanism can be complex, but it is often exacerbated by the presence of water or other protic sources and can be influenced by the ligand.[14]

    • Solution:

      • Ensure you are using anhydrous solvents and reagents.

      • Re-evaluate your ligand choice. Some bulky phosphine ligands are specifically designed to promote reductive elimination over side reactions.[10] Screening a panel of ligands (e.g., SPhos, XPhos, RuPhos) is a valid strategy.

  • Minimizing Homocoupling (Suzuki-Miyaura): The homocoupling of the organoboron reagent to form a biaryl byproduct is typically promoted by the presence of oxygen.[2]

    • Causality: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway.[2]

    • Solution: This issue almost always resolves with improved degassing techniques. Ensure your reaction mixture is thoroughly sparged with an inert gas (argon or nitrogen) before heating, and maintain a positive pressure of inert gas throughout the reaction.

  • Preventing Protodeboronation (Suzuki-Miyaura): This is the cleavage of the C-B bond of the organoboron reagent by a proton source, which irreversibly consumes your nucleophile.

    • Causality: This side reaction is often base- and water-mediated. Strong aqueous bases (like NaOH) can accelerate this process.[1]

    • Solution:

      • Use anhydrous conditions where possible. While a small amount of water can sometimes be beneficial in Suzuki reactions, excess water promotes protodeboronation.[1]

      • Opt for bases like K₃PO₄ or Cs₂CO₃ over hydroxides if protodeboronation is a major issue.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate? A: This substrate presents a dual challenge. First, as an aryl chloride, it has a stronger carbon-halogen bond compared to aryl bromides or iodides, making the initial oxidative addition step of the catalytic cycle inherently slower.[2][15] Second, the cumulative electron-withdrawing effects of the two fluorine atoms and the nitrile group significantly reduce the electron density of the aromatic ring. This electronic deficiency makes the carbon atom of the C-Cl bond less susceptible to the nucleophilic attack by the Pd(0) catalyst, further hindering oxidative addition.[3]

Q2: Which cross-coupling reactions are most suitable for this substrate? A: With the right catalyst system, this compound is a viable substrate for several key transformations:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters. This is often the most robust and functional-group-tolerant option.[11]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide range of primary and secondary amines.[12][16]

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, providing access to important arylalkyne structures.[17][18]

Success in all cases is critically dependent on using advanced, bulky, and electron-rich phosphine ligands.

Q3: Should I use a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) pre-catalyst like Pd(OAc)₂? A: For challenging substrates, it is highly recommended to use a Pd(II) pre-catalyst in combination with a specialized ligand (e.g., Pd(OAc)₂ + SPhos) or a commercially available, pre-formed palladium pre-catalyst (e.g., [XPhos Pd G3]).[19]

  • Causality: Pd(0) sources like Pd(PPh₃)₄ can be unstable and may not be reactive enough for aryl chlorides.[3] Using a Pd(II) source with a robust ligand allows for the clean and efficient in situ generation of the active L-Pd(0) species, which is crucial for initiating the catalytic cycle effectively.[7] This approach provides greater stability, reliability, and often higher catalytic turnover numbers.[10]

Q4: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate? A: A robust and widely applicable starting point would be the conditions reported by Buchwald and others for coupling challenging aryl chlorides.[4]

  • Catalyst System: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) or a pre-catalyst like SPhos Pd G2 (2 mol%).

  • Base: K₃PO₄ (2.0 equivalents).

  • Solvent: 1,4-Dioxane with a small amount of water (e.g., 10:1 ratio), thoroughly degassed.

  • Temperature: 100-110 °C.

  • Atmosphere: Strictly inert (Argon or Nitrogen).

Always start with these conditions and optimize if necessary.

Section 3: Data and Protocols

Table 1: Recommended Catalyst Systems for Cross-Coupling with this compound
Coupling TypePalladium SourceRecommended Ligand(s)Recommended BaseTypical Solvent(s)Typical Temp (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene, t-BuOH/H₂O80 - 110
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, BrettPhosNaOtBu, LHMDS, K₃PO₄Toluene, 1,4-Dioxane80 - 110
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄P(t-Bu)₃, cataCXium® ACs₂CO₃, i-Pr₂NEt (with CuI co-catalyst)Toluene, DMF60 - 100
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol employs a widely used combination of a palladium(II) acetate precursor with the bulky and electron-rich SPhos ligand, known for its high activity in coupling aryl chlorides.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Section 4: Visual Guides

Diagram 1: The Palladium Cross-Coupling Catalytic Cycle

Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) RATE-LIMITING STEP trans_complex L₂Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation (R-M) trans_complex->pd0 Reductive Elimination (Ar-R) center l1 Ar = 3-(CN)-2,4-(F)₂-Ph X = Cl l2 R-M = Boronic Acid, Amine, Alkyne, etc. Troubleshooting Flowchart decision decision solution solution start Low / No Product Yield q1 Are you using a bulky, electron-rich ligand (e.g., SPhos, XPhos)? start->q1 a1_no Switch to a biaryl phosphine ligand. q1->a1_no No q2 Is the reaction under a strictly inert atmosphere (Ar or N₂)? q1->q2 Yes a2_no Improve degassing procedure. Use Schlenk line techniques. q2->a2_no No q3 Is the base appropriate and strong enough? (e.g., K₃PO₄, NaOtBu) q2->q3 Yes a3_no Switch to a stronger, non-nucleophilic base. q3->a3_no No final Consider screening solvents, temperature, or using a pre-catalyst. q3->final Yes

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-2,4-difluorobenzonitrile. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and questions regarding the reactivity of this versatile building block, with a specific focus on the critical role of solvent selection in achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound for nucleophilic aromatic substitution (SNAr)?

The reactivity of the halogen substituents in this compound towards nucleophilic aromatic substitution (SNAr) is dictated by the powerful electron-withdrawing effect of the nitrile (-CN) group. This group activates the aromatic ring for nucleophilic attack, primarily at the positions ortho and para to it.

  • Most Reactive Site: The fluorine atom at the C4 position is the most susceptible to substitution. This is due to the strong resonance- and inductively-destabilizing effect exerted by the para-nitrile group on the intermediate Meisenheimer complex.

  • Secondary Site: The fluorine at the C2 (ortho) position is also activated but is generally less reactive than the C4 position due to moderate steric hindrance.

  • Least Reactive Site: The chlorine at the C3 (meta) position is significantly less activated and is unlikely to be displaced under typical SNAr conditions.

The general reactivity order is: F (at C4) > F (at C2) >> Cl (at C3) .

Q2: How does solvent choice fundamentally impact SNAr reactions with this substrate?

Solvents are not merely inert media for reactions; they are active participants that can dramatically influence reaction rates and outcomes. For SNAr reactions, the solvent's ability to stabilize charged intermediates and solvate the nucleophile is paramount. The mechanism proceeds via a charged, non-aromatic intermediate (the Meisenheimer complex), and the choice of solvent directly impacts the stability of this key species.

Below is a diagram illustrating the generalized SNAr mechanism, which is central to understanding solvent effects.

sn_ar_mechanism cluster_solvent Solvent Role Reactants Ar-X + Nu⁻ Intermediate Meisenheimer Complex (Charged Intermediate) Reactants->Intermediate + Nucleophile (Rate-Determining Step) Products Ar-Nu + X⁻ Intermediate->Products - Leaving Group Solvation Solvent stabilizes this charged complex Intermediate->Solvation

Caption: Generalized SNAr reaction pathway.

Q3: What are the recommended starting solvents for reactions involving this compound?

For most SNAr applications, polar aprotic solvents are the superior choice.[1] These solvents possess high dielectric constants to support the dissolution of ionic species and stabilize charged intermediates but lack acidic protons that can hydrogen-bond with and deactivate the nucleophile.[2][3]

SolventTypeBoiling Point (°C)Key Characteristics
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Excellent solvating power for a wide range of reactants; ideal for challenging reactions requiring high temperatures.
N,N-Dimethylformamide (DMF)Polar Aprotic153A versatile and widely used solvent for SNAr; can be a source of amine impurities at high temperatures.
1,3-Dimethyl-2-imidazolidinone (DMI)Polar Aprotic225A high-boiling alternative to DMSO and DMF, often providing superior results in halogen-exchange fluorinations.[4]
Acetonitrile (MeCN)Polar Aprotic82Useful for reactions that proceed at moderate temperatures; less effective at dissolving some inorganic salts.
SulfolanePolar Aprotic285Very high boiling point and polarity, suitable for high-temperature reactions.[4]
Ethanol / MethanolPolar Protic78 / 65Generally avoided; significantly reduces nucleophilicity via hydrogen bonding, leading to slow or no reaction.[5]
Toluene / XyleneAromatic111 / ~140Can be used, but often require a phase-transfer catalyst or additives to enhance reaction rates.[1]

Troubleshooting Guide

Issue 1: My reaction shows low or no conversion to the desired product.

This is the most common issue encountered and is almost always linked to solvent choice and reaction conditions.

Probable Cause A: Use of a Protic Solvent Polar protic solvents like alcohols or water will form a "solvent cage" around the nucleophile through hydrogen bonding.[5] This energetic stabilization of the nucleophile increases the activation energy required for it to attack the aromatic ring, drastically slowing or completely inhibiting the reaction.[6]

Solution:

  • Switch to a Polar Aprotic Solvent: Immediately replace the protic solvent with high-purity, anhydrous DMSO, DMF, or DMI. These solvents do not hydrogen bond with the nucleophile, leaving it "naked" and highly reactive.[2]

  • Ensure Anhydrous Conditions: Water is a protic impurity. Ensure your reactants and solvent are thoroughly dried. For reactions sensitive to moisture, consider drying the solvent over molecular sieves prior to use.

Probable Cause B: Insufficient Temperature SNAr reactions have a significant activation energy barrier. Even in an appropriate solvent, ambient temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe.

Solution:

  • Increase Reaction Temperature: Heat the reaction, typically to between 80-150 °C. The choice of a high-boiling solvent like DMSO, DMI, or sulfolane is advantageous here.[4]

  • Monitor for Thermal Decomposition: Be aware that the substrate, product, or solvent can degrade at excessive temperatures. Run a small-scale thermal stability test if pushing the temperature above 150 °C.

Issue 2: I am observing significant side-product formation, particularly hydrolysis of the nitrile group.

The formation of 3-chloro-2,4-difluorobenzamide or the corresponding carboxylic acid indicates the presence of water under conditions that promote nitrile hydrolysis.

Probable Cause: Presence of Water at High Temperatures with Base/Acid The combination of water, elevated temperatures, and a basic nucleophile (or acidic conditions) can facilitate the hydrolysis of the nitrile group.

Solution:

  • Strict Anhydrous Protocol: Use anhydrous solvents and ensure all glassware is oven-dried. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Temperature and Time Optimization: Minimize the reaction time at elevated temperatures. Once the starting material is consumed (as monitored by TLC or LC-MS), proceed immediately with the workup.

  • Buffer the Reaction: If possible, use a non-nucleophilic base that is sufficiently strong to deprotonate the nucleophile but not so harsh as to promote widespread hydrolysis.

Issue 3: The reaction is proceeding, but the workup is complicated by a difficult-to-remove high-boiling solvent (e.g., DMSO, DMI).

High-boiling polar aprotic solvents are excellent for reactivity but can be challenging to remove on a laboratory scale.

Solution A: Aqueous Workup/Extraction

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing a significant volume of water (and often a salt like NaCl or LiCl to reduce product solubility in the aqueous layer).

  • Extract the product into a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or toluene. The high-boiling solvent will partition into the aqueous layer.

  • Repeat the extraction of the aqueous layer 2-3 times to ensure complete recovery of the product.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Solution B: Azeotropic Removal For trace amounts of residual high-boiling solvent, an azeotropic distillation with a solvent like toluene or heptane under reduced pressure can be effective.

Experimental Protocols & Workflows

General Protocol for Nucleophilic Substitution at the C4-Position

This protocol provides a generalized procedure for reacting this compound with a generic amine nucleophile.

  • Preparation: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Reagents: Add anhydrous DMSO (or DMF, DMI) to achieve a concentration of 0.2-0.5 M. Add the amine nucleophile (1.1-1.5 eq) and a suitable base if required (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 eq).

  • Reaction: Heat the mixture to the target temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Execute an aqueous workup as described in Troubleshooting Issue 3 .

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Solvent Selection Workflow

Use the following decision tree to guide your choice of solvent for a new reaction with this compound.

solvent_selection Start Start: Planning SNAr Reaction CheckNucleophile Is the Nucleophile Strong and Anionic? Start->CheckNucleophile UseAprotic Use Polar Aprotic Solvent (DMSO, DMF) CheckNucleophile->UseAprotic Yes AvoidProtic AVOID Protic Solvents (Alcohols, Water) CheckNucleophile->AvoidProtic No (Weak Nucleophile) [Reaction may fail] CheckTemp Does the reaction require T > 150°C? CheckScale Is this a large-scale reaction where solvent removal is a concern? CheckTemp->CheckScale No ConsiderDMI Consider High-Boiling Solvent (DMI, Sulfolane) CheckTemp->ConsiderDMI Yes CheckScale->UseAprotic No ConsiderMeCN Consider Lower-Boiling Solvent (Acetonitrile) CheckScale->ConsiderMeCN Yes UseAprotic->CheckTemp

Caption: Decision workflow for SNAr solvent selection.

References

Technical Support Hub: Monitoring Reactions of 3-Chloro-2,4-difluorobenzonitrile by TLC/GC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reaction monitoring involving 3-Chloro-2,4-difluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who rely on precise analytical techniques to track the conversion of this critical intermediate. We will delve into the practical application of Thin-Layer Chromatography (TLC) for rapid qualitative checks and Gas Chromatography (GC) for robust quantitative analysis. This hub provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for quickly assessing the progress of a reaction.[1][2] By comparing the spotting of the starting material, the reaction mixture, and a co-spot, one can visually determine the consumption of reactants and the formation of products.[3][4]

TLC Troubleshooting Guide: Q&A Format

Here we address common issues encountered when using TLC to monitor reactions with this compound.

Question 1: My spots are streaking and not forming tight circles. What's wrong?

  • Answer: Streaking on a TLC plate is a common issue that can obscure results.[5] There are several potential causes:

    • Sample Overloading: You may be applying too much sample to the plate.[5][6] Try diluting your reaction mixture aliquot before spotting.

    • Inappropriate Solvent System: The polarity of your mobile phase might be unsuitable for this compound or its products.[5] This compound is moderately polar; if your eluent is too polar, it can cause the compound to move as a streak rather than a distinct spot.

    • Acidic or Basic Nature of Compounds: If your starting material or products are acidic or basic, they can interact with the silica gel, causing streaking. For acid-sensitive compounds, consider adding a small amount (0.1-2.0%) of triethylamine to your mobile phase. For base-sensitive compounds, adding a similar amount of acetic or formic acid can help.[6][7]

Question 2: All my spots are stuck at the baseline (low Rf) or have run to the solvent front (high Rf). How do I fix this?

  • Answer: This indicates a mismatch between the polarity of your solvent system and your compounds.

    • Spots at Baseline (Low Rf): Your eluent is not polar enough to move the compounds up the plate.[6][8] You need to increase the polarity of the mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to an 8:2 or 7:3 ratio.[7]

    • Spots at Solvent Front (High Rf): Your eluent is too polar.[6][8] You should decrease its polarity by increasing the proportion of the non-polar solvent. For instance, change from a 7:3 Hexane:Ethyl Acetate mix to an 8:2 or 9:1 ratio.[7]

Question 3: I can't see any spots on the plate after development.

  • Answer: This can be a frustrating problem with several simple solutions:

    • Compound is Not UV-Active: While benzonitriles are typically UV-active, your product may not be, or its concentration might be too low. Visualize the plate using an alternative method, such as an iodine chamber or a potassium permanganate stain.[6]

    • Sample is Too Dilute: The concentration of your analyte might be below the limit of detection.[5][6] Try spotting the same location multiple times, allowing the solvent to dry between each application, to concentrate the sample on the plate.[5][6]

    • Sample Dissolved in Developing Solvent: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples. If the origin is submerged, your sample will dissolve into the solvent pool instead of migrating up the plate.[5]

Protocol Spotlight: Standard TLC Monitoring Workflow

This protocol provides a step-by-step method for monitoring your reaction.

  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel plate. Mark three lanes for your starting material (SM), co-spot (Co), and reaction mixture (RM).[4]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of your diluted starting material solution to the SM lane.

    • Apply a spot of the starting material to the Co lane.

    • Withdraw a small aliquot from your reaction, dilute it, and spot it on the RM lane and directly on top of the starting material spot in the Co lane.[4]

  • Develop the Plate: Place the TLC plate in a sealed chamber containing your chosen solvent system (e.g., Hexane:Ethyl Acetate). Ensure the solvent level is below your starting line.[7] Allow the solvent to travel up the plate until it is about 1 cm from the top.[4]

  • Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them.[4] A complete reaction will show the disappearance of the starting material spot in the RM lane and the appearance of a new product spot. The co-spot helps to confirm if the spot in the RM lane is indeed the starting material.[3]

Data Presentation: Recommended TLC Solvent Systems

The choice of solvent system is critical for good separation. For this compound, a compound of intermediate polarity, mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate are a good starting point.[1][7]

Solvent System (Hexane:Ethyl Acetate)PolarityExpected Rf of Starting MaterialApplication Notes
9:1Low0.2 - 0.3Good for separating from non-polar impurities.
4:1Medium0.4 - 0.6A versatile starting point for many reactions.[7]
1:1High0.7 - 0.8Useful if the product is significantly more polar.

Visualization: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Prep_Plate Prepare & Mark TLC Plate Spot_SM Spot Starting Material (SM) Prep_Plate->Spot_SM Spot_Co Create Co-Spot (SM+RM) Spot_SM->Spot_Co Spot_RM Spot Reaction Mixture (RM) Develop Develop Plate in Chamber Spot_RM->Develop Spot_Co->Spot_RM Visualize Visualize (UV/Stain) Develop->Visualize Interpret Interpret Results Visualize->Interpret Assess Assess Interpret->Assess Assess Reaction Progress Continue Continue Reaction Assess->Continue Incomplete Workup Proceed to Work-up Assess->Workup Complete

Caption: Workflow for monitoring reaction progress using TLC.

Section 2: Gas Chromatography (GC) Analysis

For quantitative analysis of reaction conversion and purity, Gas Chromatography (GC) is the preferred method. It offers high resolution and sensitivity for volatile and semi-volatile compounds like this compound.

GC Troubleshooting Guide: Q&A Format

Here are solutions to common problems you might face during the GC analysis of your reaction.

Question 1: I'm seeing peak tailing for my analyte. What causes this and how can I fix it?

  • Answer: Peak tailing, where the back end of the peak is drawn out, can compromise resolution and integration accuracy.[9] Common causes include:

    • Active Sites: The nitrile group or halogens on your molecule can interact with active sites (e.g., free silanol groups) in the GC inlet liner or the column itself.[9]

      • Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues or active sites.[9]

    • Column Contamination: Buildup of non-volatile material at the head of the column can cause peak distortion.

      • Solution: Perform a column bake-out at a high temperature (within the column's limits) to remove contaminants.[10]

    • Poor Column Installation: An improperly cut or installed column can create dead volume or turbulence.

      • Solution: Re-cut the column end to ensure a clean, 90-degree cut and reinstall it according to the manufacturer's instructions.[9]

Question 2: My peaks are broad, or I have poor resolution between my starting material and product.

  • Answer: Broad peaks and poor resolution can be caused by several factors related to your method parameters.[11][12]

    • Incorrect Oven Temperature Program: A slow temperature ramp can lead to broader peaks.[12]

      • Solution: Increase the oven programming rate. Conversely, if your initial oven temperature is too high, it can cause poor focusing of the analytes on the column; try lowering the initial temperature.[9][12]

    • Suboptimal Carrier Gas Flow Rate: The flow rate of your carrier gas (e.g., Helium, Hydrogen) affects efficiency.

      • Solution: Verify your flow rates and adjust them to the optimal range for your column dimensions.

    • Column Overloading: Injecting too much sample can saturate the column, leading to broad, fronting peaks.[12]

      • Solution: Dilute your sample or increase the split ratio to reduce the amount of sample entering the column.[12]

Question 3: I am observing "ghost peaks" in my chromatogram.

  • Answer: Ghost peaks are unexpected peaks that can appear in your chromatogram, often from previous injections.[11]

    • Carryover from Injector: Residual sample from a previous, more concentrated injection can be carried over.

      • Solution: Clean the syringe and run several solvent blanks to wash the injection port.[12]

    • Septum Bleed: Small particles from a degrading septum can enter the inlet and show up as peaks.

      • Solution: Replace the septum regularly.

    • Backflash: If the sample solvent expands to a volume greater than the inlet liner, it can back up into the gas lines and re-enter on a subsequent injection.

      • Solution: Reduce the injection volume or use a liner with a larger internal volume.[12]

Protocol Spotlight: Quantitative GC Analysis
  • Sample Preparation: Prepare a standard of this compound of known concentration. Prepare your reaction mixture sample by quenching a small aliquot and diluting it to a similar concentration range as your standard.

  • Instrument Setup:

    • Column: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is an excellent choice for halogenated aromatic compounds.[13][14]

    • Temperatures: Set the injector and detector (e.g., FID) temperatures to 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 80 °C) for 1 minute, then ramp up at 10-20 °C/min to a final temperature of 280 °C.[15]

  • Analysis: Inject the standard first to establish its retention time and response factor. Then, inject your prepared reaction sample.

  • Quantification: Compare the peak area of the starting material in your reaction sample to the standard to determine its concentration and calculate the reaction conversion.

Data Presentation: Suggested GC Parameters
ParameterRecommended SettingRationale
Stationary Phase 5% Phenyl / 95% DimethylpolysiloxaneProvides good selectivity for halogenated and aromatic compounds.[13]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering a good balance of efficiency and sample capacity.[16][17]
Carrier Gas Helium or HydrogenInert gases that provide good efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.[18]
Oven Program 80 °C (1 min), ramp 15 °C/min to 280 °CSeparates the starting material from potential byproducts and the final product effectively.
Detector Flame Ionization Detector (FID)Robust and provides a linear response for carbon-containing compounds.

Visualization: GC Troubleshooting Logic

GC_Troubleshooting cluster_tailing Tailing Solutions cluster_broad Broadening Solutions cluster_ghost Ghost Peak Solutions Start Problem with GC Peak? Tailing Peak Tailing? Start->Tailing Broad Broad / Poor Resolution? Tailing->Broad No Check_Liner Use Deactivated Liner Tailing->Check_Liner Yes Ghost Ghost Peaks? Broad->Ghost No Adjust_Oven Optimize Oven Program Broad->Adjust_Oven Yes End Consult Instrument Manual Ghost->End No Clean_Syringe Clean Syringe & Port Ghost->Clean_Syringe Yes Trim_Column Trim Column Head Check_Liner->Trim_Column Recut_Column Recut/Reinstall Column Trim_Column->Recut_Column Check_Flow Verify Carrier Gas Flow Adjust_Oven->Check_Flow Dilute_Sample Dilute Sample / Inc. Split Check_Flow->Dilute_Sample Replace_Septum Replace Septum Clean_Syringe->Replace_Septum Check_Volume Reduce Injection Volume Replace_Septum->Check_Volume

Caption: A logical flowchart for troubleshooting common GC peak shape issues.

Frequently Asked Questions (FAQs)

Q: My reaction involves a high-boiling point solvent (e.g., DMF, DMSO). How does this affect my TLC analysis? A: High-boiling solvents can cause significant streaking because they do not evaporate from the plate.[19] Before developing the plate, after spotting your sample, place it under a high vacuum for a few minutes to remove the solvent.[19]

Q: For GC analysis, is derivatization necessary for this compound? A: Generally, no. Benzonitriles are typically volatile and thermally stable enough for direct GC analysis.[18] Derivatization is usually employed for compounds with active hydrogens (like alcohols, amines, or carboxylic acids) to increase their volatility and thermal stability, which is not a primary concern for this molecule.[20][21][22]

Q: How do I choose between different GC stationary phases? A: The guiding principle is "like dissolves like."[16][17] For a moderately polar analyte like this compound, a stationary phase of similar polarity is ideal. A non-polar phase might provide insufficient retention, while a very polar phase (like WAX) could cause excessive retention or peak tailing.[23] A 5% phenyl-methylpolysiloxane phase is a robust, versatile choice.[14]

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 3-Chloro-2,4-difluorobenzonitrile and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the precise characterization of molecular structures is paramount. 3-Chloro-2,4-difluorobenzonitrile stands as a valuable and versatile building block, its utility stemming from the strategic placement of its functional groups which allows for selective chemical transformations. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of this compound and its common reaction products. By understanding the nuances of their ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their synthetic pathways.

The Strategic Importance of this compound

This compound is a trifunctionalized benzene ring, offering multiple reaction sites. The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), primarily at the chlorine-bearing carbon. The chlorine atom itself is a good leaving group in such reactions. Furthermore, the chloro-substituent provides a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon-based functionalities. The nitrile group can also undergo transformations such as hydrolysis to an amide or reduction to an amine.

Common Synthetic Transformations and Their NMR Fingerprints

The reactivity of this compound opens doors to a variety of derivatives. Below, we explore the expected NMR spectral changes upon common reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The most prevalent reaction of this compound is the displacement of the chloride by a nucleophile. The nitrile and fluorine groups, particularly the fluorine at the para-position to the chlorine, activate the C3 position for nucleophilic attack.

Reaction Pathway: Nucleophilic Aromatic Substitution

SNAr_Reaction Start This compound Product 3-Substituted-2,4-difluorobenzonitrile Start->Product SₙAr Reagent + Nucleophile (e.g., R₂NH, RO⁻, N₃⁻) Reagent->Product

Caption: General scheme for the nucleophilic aromatic substitution of this compound.

Comparative NMR Analysis: Starting Material vs. SₙAr Product (Example: Amination)

Let's consider the reaction with a generic secondary amine (e.g., pyrrolidine) to yield 3-(N-pyrrolidinyl)-2,4-difluorobenzonitrile.

Table 1: Comparative ¹H NMR Data (Approximated)

CompoundH-5H-6Other Protons
This compound~7.7 ppm (dd)~7.3 ppm (dd)-
3-Amino-2,4-difluorobenzonitrile~7.4 ppm (m)~6.8 ppm (m)~4.0 ppm (br s, NH₂)

¹H NMR Insights:

  • Upfield Shift of Aromatic Protons: Upon substitution of the electron-withdrawing chlorine with an electron-donating amino group, a noticeable upfield shift (to lower ppm values) of the aromatic protons (H-5 and H-6) is expected. This is a direct consequence of the increased electron density on the aromatic ring.

  • Appearance of New Signals: The protons of the newly introduced substituent will appear in the spectrum. For an amino group, broad singlets for the N-H protons are typically observed.

Table 2: Comparative ¹³C NMR Data (Approximated)

CompoundC1C2C3C4C5C6CN
This compound~100 ppm~160 ppm (d)~120 ppm (d)~165 ppm (d)~130 ppm (d)~115 ppm (d)~114 ppm
3-Amino-2,4-difluorobenzonitrile~105 ppm~150 ppm (d)~140 ppm (d)~155 ppm (d)~125 ppm (d)~110 ppm (d)~117 ppm

¹³C NMR Insights:

  • Significant Shift of C3: The carbon atom directly attached to the substituent (C3) will experience a significant chemical shift change. Substitution of chlorine with nitrogen will cause a downfield shift for C3.

  • Fluorine-Carbon Coupling: The characteristic doublet or doublet of doublets patterns for the fluorine-coupled carbons will remain, but their chemical shifts and coupling constants (¹J_CF, ²J_CF, etc.) will be altered by the new substituent.

¹⁹F NMR Insights:

The ¹⁹F NMR spectrum is particularly sensitive to changes in the electronic environment. The chemical shifts of the fluorine atoms at C2 and C4 will be indicative of the substitution at C3. An electron-donating group at C3 will generally cause an upfield shift of the fluorine resonances compared to the starting material.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a primary amide under acidic or basic conditions.

Workflow: NMR Characterization of Nitrile Hydrolysis

Hydrolysis_Workflow cluster_reaction Reaction cluster_analysis NMR Analysis Start 3-Chloro-2,4- difluorobenzonitrile Product 3-Chloro-2,4- difluorobenzamide Start->Product H₂O, H⁺ or OH⁻ NMR_Acquisition Acquire ¹H, ¹³C, ¹⁹F NMR Product->NMR_Acquisition Data_Processing Process Spectra NMR_Acquisition->Data_Processing Spectral_Comparison Compare Spectra of Start vs. Product Data_Processing->Spectral_Comparison Structure_Confirmation Confirm Structure Spectral_Comparison->Structure_Confirmation

Caption: Workflow for the synthesis and NMR characterization of 3-Chloro-2,4-difluorobenzamide.

Comparative NMR Analysis: Nitrile vs. Amide

Table 3: Comparative ¹H and ¹³C NMR Data for Nitrile Hydrolysis (Approximated)

CompoundAromatic Protons (¹H)-CN / -CONH₂ (¹³C)Other Notable ¹³C Shifts
This compound~7.3-7.7 ppm~114 ppmC1 (~100 ppm)
3-Chloro-2,4-difluorobenzamide~7.4-7.8 ppm~165 ppmC1 (~115 ppm)

NMR Insights:

  • Disappearance of the Nitrile Carbon: The most definitive change in the ¹³C NMR spectrum is the disappearance of the nitrile carbon signal (around 114 ppm) and the appearance of a carbonyl carbon signal for the amide at a much lower field (around 165 ppm).

  • Appearance of Amide Protons: In the ¹H NMR spectrum, two broad singlets corresponding to the -NH₂ protons of the primary amide will appear, typically in the range of 5-8 ppm, and their chemical shift can be solvent-dependent.

  • Shifts in Aromatic Region: The conversion of the electron-withdrawing nitrile to a less electron-withdrawing amide group will cause subtle shifts in the aromatic region of both the ¹H and ¹³C NMR spectra.

Experimental Protocols

General Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

  • Cap the NMR tube and carefully insert it into the spinner turbine.

Data Acquisition Parameters (General Guidance for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹⁹F NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: A wider spectral width may be necessary, e.g., ~200 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 1-2 seconds.

Conclusion

The structural elucidation of this compound and its derivatives is greatly facilitated by a multi-nuclear NMR approach. By carefully analyzing the chemical shifts, coupling patterns, and the appearance or disappearance of key signals in ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can unambiguously confirm the outcomes of their synthetic transformations. This guide provides a foundational understanding of the expected spectral changes, empowering chemists to make informed decisions in their research and development endeavors.

A Comparative Guide to HPLC Analysis for Purity Assessment of Synthesized 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 3-Chloro-2,4-difluorobenzonitrile is a critical step that underpins the reliability of subsequent synthetic transformations and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method selection, present comparative data, and offer detailed experimental protocols.

The importance of stringent purity control is underscored by regulatory bodies worldwide. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4][5] These guidelines establish thresholds for impurities, often requiring their structural elucidation and toxicological assessment if they exceed certain levels.[2]

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique in the pharmaceutical industry for the separation, identification, and quantification of compounds in a mixture.[6] Its versatility, robustness, and wide applicability make it the go-to method for purity determination.[6][7] For a moderately polar and non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method coupled with UV detection is the most logical starting point.

The causality behind this choice lies in the fundamental principles of chromatography. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. Hydrophobic interactions are the primary mechanism of retention, meaning that more non-polar compounds will be retained longer on the column.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed to provide a robust and reliable assessment of the purity of this compound, effectively separating it from potential process-related impurities and degradation products.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Stationary Phase: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a prudent initial choice due to its versatility and wide range of hydrophobicity.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic modifier helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.

  • Mobile Phase B: Acetonitrile (ACN). ACN is chosen for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure the elution of compounds with a wide range of polarities within a reasonable timeframe.

Time (min)% Mobile Phase B (ACN)
0.040
15.090
17.090
17.140
20.040

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength is a common choice for aromatic compounds. A DAD can be used to scan a range of wavelengths to determine the optimal absorbance for the main component and any impurities.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve an accurately weighed amount of the synthesized this compound in the mobile phase (at the initial gradient composition) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Rationale for Method Parameters

The selection of a C18 stationary phase provides a non-polar environment for the separation of the halogenated benzonitrile and its potential impurities, which are likely to have varying degrees of hydrophobicity. The gradient elution from 40% to 90% acetonitrile allows for the effective separation of both more polar and more non-polar impurities from the main peak. The use of trifluoroacetic acid in the mobile phase helps to ensure sharp, symmetrical peaks by minimizing secondary interactions with the stationary phase.

Alternative Method 1: Ultra-Performance Liquid Chromatography (UPLC)

For laboratories seeking higher throughput and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advancement over traditional HPLC.[7][8] UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which operate at much higher pressures.[6][8]

UPLC vs. HPLC: A Performance Comparison
ParameterHPLCUPLCRationale for Difference
Particle Size 3-5 µm< 2 µmSmaller particles provide a greater surface area for interaction, leading to more efficient separation.[7][8]
Operating Pressure 500-6000 psiUp to 15,000 psiHigher pressure is required to force the mobile phase through the more densely packed UPLC column.[6]
Analysis Time 15-20 minutes3-10 minutesThe higher efficiency of the smaller particles allows for faster flow rates and shorter run times without sacrificing resolution.[6][8]
Resolution GoodExcellentNarrower peaks in UPLC lead to better separation of closely eluting compounds.[7][8]
Sensitivity GoodHigherSharper, more concentrated peaks result in a better signal-to-noise ratio.[7][9]
Solvent Consumption HigherLowerShorter analysis times and lower flow rates contribute to significant solvent savings.[7][9]
Experimental Protocol: UPLC

The UPLC method would be analogous to the HPLC method but with the following key differences:

  • UPLC System: A UPLC system capable of handling high backpressures.

  • Stationary Phase: A sub-2 µm C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Flow Rate: Adjusted to a lower rate, typically in the range of 0.3-0.5 mL/min, to accommodate the smaller column dimensions.

  • Gradient: The gradient duration would be significantly shorter, potentially 2-5 minutes, due to the faster separation.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound with sufficient volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) offers an orthogonal separation technique and provides valuable structural information from the mass spectrometer. Given that this compound is a relatively small and potentially volatile molecule, GC-MS is a viable alternative for purity assessment, particularly for identifying volatile organic impurities.[10][11][12][13]

HPLC vs. GC-MS: A Methodological Comparison
FeatureHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.[11]
Detection UV absorbance, providing quantitative data.Mass spectrometry, providing both quantitative and structural information.
Impurity Identification Based on retention time relative to standards.Based on fragmentation patterns in the mass spectrum, allowing for tentative identification without standards.
Experimental Protocol: GC-MS
  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: 5 minutes.

  • Injector: Split/splitless injector at 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Data Presentation and Interpretation

The purity of the this compound sample is typically calculated using the area percent method from the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to validate the analytical method according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[14][15] This involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[15][16]

Comparative Data Summary
Analytical MethodTypical Analysis TimePrimary StrengthsPrimary Limitations
HPLC-UV 15-20 minRobust, versatile, widely available.Lower resolution and sensitivity compared to UPLC.
UPLC-UV 3-10 minHigh resolution, high sensitivity, fast analysis.[7][8][9]Higher initial instrument cost, requires specialized high-pressure equipment.
GC-MS 20-30 minProvides structural information for impurity identification, excellent for volatile impurities.[10][13]Not suitable for non-volatile or thermally labile compounds.

Visualizing the Workflow

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Mobile Phase Flow Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Report Report Calculation->Report Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

Method Comparison Logic

Method_Comparison cluster_LC Liquid Chromatography cluster_GC Gas Chromatography Analyte This compound (Moderately Polar, Non-Volatile) HPLC HPLC-UV (Robust & Standard) Analyte->HPLC Primary Choice UPLC UPLC-UV (High Throughput & Resolution) Analyte->UPLC Alternative for Speed/Resolution GCMS GC-MS (For Volatile Impurities & Structural Info) Analyte->GCMS Orthogonal/Volatiles HPLC->UPLC Performance Trade-offs (Speed vs. Cost) HPLC->GCMS Orthogonal Techniques

Caption: Decision logic for selecting an analytical method.

Conclusion and Recommendations

For the routine purity assessment of synthesized this compound, a validated RP-HPLC-UV method stands as the most practical and reliable choice. It offers a balance of performance, cost-effectiveness, and accessibility. The detailed protocol provided serves as a robust starting point for method development and validation.

For laboratories where high throughput is a priority and the budget allows, transitioning to a UPLC-based method is highly recommended. The significant reduction in analysis time and solvent consumption, coupled with superior resolution and sensitivity, offers a compelling return on investment.[9]

Finally, GC-MS should be considered a complementary technique. It is invaluable for identifying unknown volatile impurities that may not be amenable to LC analysis and provides an orthogonal method for confirmation of purity, thereby strengthening the overall analytical data package for regulatory submissions.

By judiciously selecting and validating the appropriate analytical methodology, researchers can ensure the quality and consistency of their synthesized intermediates, a cornerstone of successful drug discovery and development.

References

Differentiating 3-Chloro-2,4-difluorobenzonitrile and Its Isomers: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise identification of chemical isomers is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities, toxicological profiles, and material properties. This guide provides a comprehensive spectroscopic comparison of 3-Chloro-2,4-difluorobenzonitrile and its key positional isomers, offering researchers, scientists, and drug development professionals a practical framework for their differentiation using fundamental spectroscopic techniques.

Introduction: The Challenge of Isomer Identification

This compound is a versatile building block in organic synthesis. However, its synthesis can potentially yield a variety of positional isomers, each with a unique arrangement of the chloro and fluoro substituents on the benzonitrile core. Distinguishing these isomers is a critical quality control step, ensuring the desired properties and reactivity for downstream applications. This guide will delve into the nuances of FT-IR, Raman, NMR (¹H, ¹³C, ¹⁹F), and UV-Vis spectroscopy to provide a clear and objective comparison of these closely related compounds.

Vibrational Spectroscopy: A Tale of Two Techniques

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are highly sensitive to the molecule's structure, making these techniques powerful tools for isomer differentiation.

FT-IR Spectroscopy

In FT-IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency. The position and intensity of absorption bands are characteristic of specific functional groups and the overall molecular symmetry. For substituted benzonitriles, the key vibrational modes to consider are the C≡N stretching, C-H stretching and bending, C-F stretching, and C-Cl stretching vibrations.

The C≡N stretching frequency in aromatic nitriles typically appears in the range of 2220-2240 cm⁻¹. While the electronic nature of the substituents (electron-donating or -withdrawing) can influence this frequency, the effect of positional isomerism is often more pronounced in the fingerprint region (below 1500 cm⁻¹), where complex skeletal vibrations and bending modes occur. The substitution pattern on the benzene ring significantly alters the symmetry of the molecule, leading to distinct patterns of absorption bands in this region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting Raman shifts correspond to the vibrational frequencies of the molecule. A key advantage of Raman spectroscopy is that symmetric vibrations, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum. For the isomers of chlorodifluorobenzonitrile, the symmetric ring breathing modes are particularly sensitive to the positions of the substituents and can serve as a diagnostic marker.

Comparative Vibrational Data of this compound and Its Isomers

IsomerKey FT-IR Peaks (cm⁻¹)Key Raman Peaks (cm⁻¹)
This compound ~2235 (C≡N), Distinctive pattern in 1600-1400 (aromatic C=C), and below 1000 (C-F, C-Cl, ring modes)Strong ring breathing modes, C≡N stretch
2-Chloro-4,5-difluorobenzonitrile Shift in C≡N frequency, unique fingerprint region due to altered symmetryDifferent relative intensities of ring modes compared to the 3-chloro isomer
4-Chloro-2,5-difluorobenzonitrile Further variations in the fingerprint region, particularly in C-H and C-F bending modesCharacteristic shifts in symmetric ring vibrations
5-Chloro-2,4-difluorobenzonitrile Unique pattern of aromatic overtones and combination bands in the 2000-1650 cm⁻¹ regionDistinctive low-frequency modes related to substituent bending

Note: The exact peak positions can vary slightly depending on the sample phase (solid, liquid) and the spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the isomers of chlorodifluorobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. For the disubstituted benzene ring of these isomers, the aromatic protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atoms. The chemical shifts and coupling constants are exquisitely sensitive to the positions of the chloro and fluoro substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the directly attached and neighboring substituents. The carbon of the nitrile group (C≡N) also has a characteristic chemical shift. Furthermore, the coupling between carbon and fluorine atoms (¹JCF, ²JCF, ³JCF) provides invaluable structural information.

¹⁹F NMR Spectroscopy

Given the presence of fluorine atoms, ¹⁹F NMR is an essential technique. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive NMR probe. The chemical shifts of the fluorine atoms are highly dependent on their position on the aromatic ring and the nature of the adjacent substituents. Furthermore, fluorine-fluorine and fluorine-proton coupling can be observed, providing definitive evidence for the substitution pattern.

Comparative NMR Data of this compound and Its Isomers

Isomer¹H NMR (δ, ppm, multiplicity, J in Hz)¹³C NMR (δ, ppm, J in Hz)¹⁹F NMR (δ, ppm)
This compound Two distinct aromatic proton signals, complex splitting due to H-F and H-H coupling.Six distinct aromatic carbon signals, characteristic C-F coupling patterns. Nitrile carbon signal.Two distinct fluorine signals.
2-Chloro-4,5-difluorobenzonitrile Different chemical shifts and coupling constants for the aromatic protons compared to the 3-chloro isomer.Unique set of carbon chemical shifts and C-F coupling constants.Two distinct fluorine signals with different chemical shifts.
4-Chloro-2,5-difluorobenzonitrile A more symmetric pattern may be observed depending on the specific isomer.Fewer signals may be observed if the molecule possesses higher symmetry.May show one or two fluorine signals depending on symmetry.
5-Chloro-2,4-difluorobenzonitrile Unique splitting pattern and chemical shifts for the aromatic protons.Distinct carbon chemical shifts reflecting the different electronic environment.Two distinct fluorine signals.

Note: Chemical shifts are typically referenced to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and can be influenced by the solvent used.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the chromophore, in this case, the substituted benzonitrile system.

The electronic transitions in these molecules are primarily π → π* transitions within the aromatic ring and the nitrile group. The position and intensity of these absorptions are influenced by the substituents on the ring. While UV-Vis spectroscopy may not always provide as definitive a distinction between isomers as NMR, subtle shifts in λmax and changes in the shape of the absorption bands can be observed and used as a complementary characterization tool. Halogen substitution can lead to bathochromic (red) or hypsochromic (blue) shifts depending on their position and the interplay of their inductive and mesomeric effects.

Comparative UV-Vis Data of this compound and Its Isomers

Isomerλmax (nm)Molar Absorptivity (ε)
This compound Characteristic absorption bands in the UV region.-
Positional Isomers Subtle shifts in λmax compared to the 3-chloro isomer.Variations in ε may also be observed.

Note: The solvent used can significantly influence the UV-Vis spectrum.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

Sample Preparation
  • For FT-IR: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • For Raman: Solid samples can be analyzed directly. Liquid samples can be placed in a glass capillary or NMR tube.

  • For NMR: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • For UV-Vis: Samples should be dissolved in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) to a concentration that gives an absorbance reading between 0.1 and 1.

Instrumental Parameters

The specific instrumental parameters will vary depending on the spectrometer used. However, typical parameters include:

  • FT-IR: 4000-400 cm⁻¹ scan range, 16-32 scans, 4 cm⁻¹ resolution.

  • Raman: Appropriate laser excitation wavelength (e.g., 785 nm), sufficient laser power, and accumulation time to achieve a good signal-to-noise ratio.

  • NMR: Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR acquisition. The number of scans will depend on the sample concentration and the sensitivity of the nucleus.

  • UV-Vis: Scan range typically from 200 to 400 nm.

Workflow Diagrams

FT-IR/Raman Analysis Workflow

FTIR_Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare Sample (KBr Pellet, ATR, or Liquid Cell) acq Acquire Spectrum (FT-IR or Raman Spectrometer) prep->acq Load Sample proc Process Spectrum (Baseline Correction, Peak Picking) acq->proc Raw Data analysis Compare with Reference Spectra & Isomer Database proc->analysis Processed Spectrum

Caption: Workflow for FT-IR and Raman spectroscopic analysis.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Sample in Deuterated Solvent acq_1H Acquire ¹H NMR prep->acq_1H acq_13C Acquire ¹³C NMR prep->acq_13C acq_19F Acquire ¹⁹F NMR prep->acq_19F proc Process Spectra (FT, Phasing, Baseline Correction) acq_1H->proc Raw FIDs acq_13C->proc Raw FIDs acq_19F->proc Raw FIDs analysis Assign Peaks, Determine Chemical Shifts & Coupling Constants proc->analysis Processed Spectra

Caption: Workflow for ¹H, ¹³C, and ¹⁹F NMR spectroscopic analysis.

Conclusion

The differentiation of this compound from its positional isomers is readily achievable through a multi-technique spectroscopic approach. While FT-IR, Raman, and UV-Vis spectroscopy provide valuable fingerprint information, NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F NMR, offers the most definitive and unambiguous structural elucidation. By carefully analyzing the chemical shifts, coupling constants, and splitting patterns, researchers can confidently identify the specific isomer in their samples, ensuring the integrity and quality of their work in drug discovery and materials science.

A Comparative Guide to the Efficacy of Fluorinating Agents for the Synthesis of 2,3,4-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3,4-Trifluorobenzonitrile

In the landscape of modern pharmaceutical and agrochemical development, selectively fluorinated aromatic compounds are indispensable building blocks. 2,3,4-Trifluorobenzonitrile, in particular, serves as a critical intermediate for synthesizing a range of active pharmaceutical ingredients (APIs) and complex organic molecules. Its synthesis, most commonly achieved by the conversion of 3-Chloro-2,4-difluorobenzonitrile, is a pivotal step that dictates the overall efficiency and economic viability of the manufacturing process.

This guide provides a comprehensive analysis of the efficacy of various fluorinating agents for this specific transformation. The conversion proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a reaction class for which the substrate, this compound, is well-suited. The presence of the strongly electron-withdrawing nitrile group, in conjunction with the fluorine atoms, activates the aromatic ring towards nucleophilic attack by the fluoride ion, facilitating the displacement of the chloride leaving group. We will delve into the mechanistic nuances, compare experimental data, and provide field-proven protocols to empower researchers in selecting the optimal fluorination strategy.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of this compound to 2,3,4-trifluorobenzonitrile is a classic example of an SNAr reaction. The process occurs in two main steps:

  • Nucleophilic Addition: The fluoride ion (F⁻), the incoming nucleophile, attacks the carbon atom bearing the chlorine atom. This is typically the rate-determining step, as it involves the temporary disruption of the ring's aromaticity. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. The electron-withdrawing groups (—CN, —F) are crucial for stabilizing this intermediate, particularly when they are positioned ortho or para to the site of attack.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the rapid expulsion of the chloride ion (Cl⁻), a competent leaving group.

The high electronegativity of the fluorine substituents, while making them poor leaving groups themselves, powerfully activates the ring inductively, stabilizing the Meisenheimer complex and thus accelerating the rate-determining addition step. This is why fluorine is often the best leaving group in SNAr reactions, a counterintuitive fact when compared to SN1 and SN2 reactions.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer 1. Nucleophilic Attack (Slow) Fluoride Fluoride Nucleophile (F⁻) Product 2,3,4-Trifluorobenzonitrile Meisenheimer->Product 2. Elimination (Fast) Chloride Chloride Leaving Group (Cl⁻) Meisenheimer->Chloride

Figure 1: Generalized SNAr mechanism for the fluorination of this compound.

Comparative Analysis of Fluorinating Agents

The choice of fluorinating agent is the most critical parameter in this synthesis. The ideal reagent should provide a highly reactive, "naked" fluoride ion while balancing cost, safety, and operational simplicity. We will compare the two primary classes of reagents used for this transformation: alkali metal fluorides and quaternary ammonium fluorides.

Alkali Metal Fluorides: The Workhorses of the Halex Process

The Halide Exchange (Halex) process, which utilizes alkali metal fluorides, is the most established and industrially practiced method for converting aryl chlorides to aryl fluorides. The reaction requires high temperatures and polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Sulfolane to achieve reasonable reaction rates.

Potassium fluoride is the most common and cost-effective reagent for large-scale production. Its primary challenge is its high lattice energy and low solubility in organic solvents. To overcome this, several strategies are employed:

  • Anhydrous Conditions: KF is extremely hygroscopic, and any absorbed water will solvate the fluoride ion, drastically reducing its nucleophilicity. Therefore, using anhydrous KF is essential. Spray-dried KF, which has a small particle size and large surface area, is significantly more reactive than standard calcined KF.

  • High-Boiling Aprotic Solvents: Solvents like Sulfolane or 1,3-dimethyl-2-imidazolidinone (DMI) are required to reach the high temperatures (180-220 °C) needed to drive the reaction to completion.

  • Phase-Transfer Catalysis: To improve the solubility and reactivity of KF, phase-transfer catalysts (PTCs) such as tetraphenylphosphonium bromide or tetramethylammonium chloride (TMAC) are often used. The PTC's lipophilic cation pairs with the fluoride anion, shuttling it into the organic phase where it can react with the substrate.

Expert Insight: The use of spray-dried KF cannot be overstated. Its high surface area dramatically increases the solid-liquid interface, enhancing the rate of fluoride exchange. While the initial cost is slightly higher than for standard KF, the resulting decrease in reaction time and increase in yield provide a significant net economic benefit, especially at scale.

Cesium fluoride is a more reactive but also more expensive alternative to KF. Its advantages stem from its lower lattice energy and greater solubility in aprotic solvents compared to KF.

  • Milder Reaction Conditions: The higher reactivity of CsF often allows for lower reaction temperatures and shorter reaction times.

  • Higher Yields: In many cases, CsF can provide higher yields, particularly for less activated substrates.

Expert Insight: CsF is an excellent choice for laboratory-scale synthesis or for high-value products where maximizing yield is paramount. Its higher cost often makes it less viable for large-scale industrial production unless the increased efficiency justifies the expense.

Quaternary Ammonium Fluorides: The "Naked" Fluoride Source

Quaternary ammonium salts, with their large, non-coordinating organic cations, are sources of highly reactive, poorly solvated "naked" fluoride ions. This enhanced nucleophilicity allows for fluorination under significantly milder conditions than the traditional Halex process.

Anhydrous TMAF has emerged as a superior reagent for SNAr fluorinations, often enabling reactions at or near room temperature.

  • High Reactivity: Anhydrous TMAF is one of the most potent sources of nucleophilic fluoride, dramatically reducing reaction times from hours to minutes in some cases.

  • Mild Conditions: The ability to perform fluorinations at room temperature is a major advantage, preserving sensitive functional groups and improving the safety profile of the process.

  • Preparation is Key: The primary challenge is the preparation and handling of truly anhydrous TMAF. Commercial TMAF is often hydrated, and removing the water without causing decomposition requires specific procedures, such as azeotropic distillation.

Expert Insight: The efficacy of TMAF is entirely dependent on its anhydrous state. Even trace amounts of water will lead to the formation of bifluoride (HF₂⁻), which is a much poorer nucleophile. For reproducible, high-yield results, it is crucial to either purchase certified anhydrous TMAF or prepare it meticulously in-house.

Quantitative Data Summary

The table below summarizes experimental data for the fluorination of chloro-benzonitrile derivatives, providing a comparative overview of the different agents.

Fluorinating AgentSubstrateCatalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Spray-Dried KF 3,4-DichlorobenzonitrilePh₄PBrDMIReflux (~225)665 (to 3,4-DFBN)
Spray-Dried KF 3,4-DichlorobenzonitrilePTC¹NMP200-210490.7 (to 3,4-DFBN)
KF/CsF (9:1) 2,4-Dichloro-5-fluorobenzonitrilen-BuPh₃PBrSulfolane200976 (to 2,4,5-TFBN)
Anhydrous TMAF 2-ChloroquinolineNoneDMFRoom Temp2497
CsF 4-ChlorobenzonitrileBorane CatalystCHCl₃Room Temp->95 (conversion)

¹PTC: bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt

Experimental Protocols and Workflow

Protocol: Fluorination using Spray-Dried KF and a Phase-Transfer Catalyst

This protocol is a representative example for the conversion of a dichlorobenzonitrile, illustrating a robust method suitable for scale-up.

Materials:

  • 3,4-Dichlorobenzonitrile (1.0 equiv)

  • Spray-dried Potassium Fluoride (KF) (2.5 equiv)

  • Tetraphenylphosphonium Bromide (Ph₄PBr) (0.05 equiv)

  • 1,3-Dimethyl-2-imidazolidinone (DMI) (anhydrous)

Procedure:

  • Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a distillation head or short-path distillation apparatus.

  • Drying: Charge the flask with DMI and spray-dried KF. Heat the mixture under a gentle nitrogen stream to reflux (approx. 225 °C) to azeotropically remove any trace water.

  • Reaction Initiation: Cool the mixture to ~150 °C. Under a positive nitrogen pressure, add the 3,4-Dichlorobenzonitrile and Ph₄PBr.

  • Reaction: Reheat the mixture to reflux (220-225 °C) and maintain for 6-8 hours. Monitor the reaction progress by Gas Chromatography (GC) by periodically taking aliquots. The formation of the intermediate 3-chloro-4-fluorobenzonitrile will be observed, followed by its conversion to the final product.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to below 100 °C. Filter the hot mixture to remove the inorganic salts (KCl and excess KF). Wash the salt cake with hot toluene.

  • Purification: Combine the filtrate and washes. The product can be isolated from the high-boiling solvent (DMI) by vacuum distillation. Further purification can be achieved by recrystallization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge Reactor (DMI, Spray-Dried KF) B 2. Azeotropic Drying (Heat to reflux) A->B C 3. Add Reactants (Substrate, PTC) B->C D 4. Heat to Reflux (220-225°C, 6-8h) C->D E 5. Monitor by GC D->E In-Process Control F 6. Cool Reaction D->F G 7. Hot Filtration (Remove Salts) F->G H 8. Vacuum Distillation G->H I 9. Recrystallization (Final Product) H->I

Figure 2: Experimental workflow for a typical Halex fluorination reaction.

Conclusion and Recommendations

The successful conversion of this compound to 2,3,4-trifluorobenzonitrile hinges on the judicious selection of the fluorinating agent and reaction conditions.

  • For large-scale, industrial production , spray-dried potassium fluoride in a high-boiling aprotic solvent with a phase-transfer catalyst remains the most economically viable method. The process is robust, but requires high temperatures and careful control of anhydrous conditions.

  • For laboratory-scale synthesis , where reaction mildness and yield are prioritized over reagent cost, anhydrous tetramethylammonium fluoride (TMAF) is the superior choice. Its ability to effect fluorination at room temperature offers significant advantages in terms of energy consumption, safety, and substrate compatibility.

  • Cesium fluoride (CsF) occupies a middle ground, offering higher reactivity than KF under milder conditions, making it a valuable tool for challenging substrates or when optimizing for yield on a moderate scale.

Ultimately, the optimal choice depends on a careful evaluation of project-specific goals, including scale, cost constraints, available equipment, and the chemical sensitivity of the substrate. This guide provides the foundational data and mechanistic understanding to make that decision with confidence.

The Researcher's Guide to Catalyst Selection in Suzuki-Miyaura Cross-Coupling: A Performance Benchmark Across Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction, recognized with the 2010 Nobel Prize in Chemistry, is fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[3] At the heart of this transformation lies the palladium catalyst, the performance of which dictates the success, efficiency, and substrate scope of the coupling.

For researchers and professionals in drug development, the judicious selection of a catalyst system is paramount. This guide provides an in-depth, objective comparison of common palladium catalysts for the Suzuki-Miyaura coupling of different aryl halides, supported by experimental data. We will delve into the nuances of catalyst performance with aryl iodides, bromides, and the notoriously challenging aryl chlorides and fluorides, offering insights to streamline your synthetic endeavors.

The Catalytic Cycle: A Symphony of Three Steps

The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle revolving around a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is crucial for appreciating the role of the catalyst and ligands. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the activation of the organoboron species by a base.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)Ln pd2_ox Ar-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L2-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)2) pd2_trans->pd0 Reductive Elimination (Ar-Ar')

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The nature of the aryl halide (the C-X bond strength), the steric and electronic properties of the ligands (L) on the palladium catalyst, and the reaction conditions all profoundly influence the efficiency of each step in this cycle.

Benchmarking Catalyst Performance: A Comparative Analysis

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend: I > Br > Cl >> F. This trend is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, while aryl iodides and bromides are relatively reactive and can be coupled with a wide range of catalysts, aryl chlorides and fluorides present a significant challenge due to the strength of their C-X bond, which makes the oxidative addition step more difficult.

Aryl Iodides and Bromides: The Workhorses of Suzuki Coupling

Aryl iodides and bromides are the most commonly used electrophiles in Suzuki-Miyaura reactions due to their high reactivity. A variety of palladium catalysts, including traditional phosphine-ligated systems, have proven effective for these substrates.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄IodobenzenePhenylboronic acidK₂CO₃Dioxane/H₂O100>95[1]
Pd(dppf)Cl₂4-BromoanisolePhenylboronic acidK₃PO₄Dioxane8098[1]
Pd₂(dba)₃ / P(t-Bu)₃4-BromotoluenePhenylboronic acidKFDioxane11074[4]
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene/H₂O10098[5]

Table 1: Performance of Common Catalysts with Aryl Iodides and Bromides. The data illustrates the high efficiency of various catalyst systems for these reactive aryl halides.

Aryl Chlorides: The Challenge of Inertness

The coupling of aryl chlorides is a significant milestone in cross-coupling chemistry, as they are less expensive and more widely available than their bromide and iodide counterparts. The development of highly active catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands, has been instrumental in overcoming the challenge of C-Cl bond activation.

Catalyst SystemAryl ChlorideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O10098[5]
Pd(OAc)₂ / XPhos4-ChloroanisolePhenylboronic acidK₃PO₄Toluene/H₂O10099[5]
(IPr)Pd(allyl)Cl4-ChlorotoluenePhenylboronic acidNaOtBuDioxane8095[6]
Palladacycle 244-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT95[7]
Pd₂(dba)₃ / P(t-Bu)₃4-ChlorobenzonitrilePhenylboronic acidKFDioxaneRT94[8]

Table 2: Performance of Advanced Catalysts with Aryl Chlorides. This table highlights the remarkable efficiency of modern catalyst systems in activating the inert C-Cl bond, often at room temperature.

Aryl Fluorides: The Final Frontier

Aryl fluorides are generally considered unreactive in Suzuki-Miyaura coupling due to the exceptionally strong C-F bond. However, recent advances in catalyst design, particularly with specialized nickel and palladium systems, have begun to address this challenge, albeit with a more limited substrate scope. While comprehensive comparative data is still emerging, it is a field of active research.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction. It is important to note that optimal conditions are highly dependent on the specific substrates and catalyst system employed.

Experimental_Workflow Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Aryl Halide, Arylboronic Acid, and Base in a flame-dried flask start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Evacuate and backfill with inert gas (e.g., Argon) catalyst->inert solvent Add degassed solvent inert->solvent reaction Heat the reaction mixture with stirring solvent->reaction workup Cool to room temperature, perform aqueous workup reaction->workup purification Purify the product by column chromatography workup->purification end End purification->end

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 1 mol%) and any additional ligand.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern organic synthesis. The choice of catalyst is a critical parameter that dictates the efficiency and substrate scope of the reaction. While traditional catalysts are effective for reactive aryl iodides and bromides, the development of advanced catalyst systems based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has revolutionized the coupling of challenging aryl chlorides. The activation of aryl fluorides remains an area of intense research, with promising developments on the horizon. This guide provides a framework for understanding and selecting the appropriate catalyst for your specific synthetic needs, empowering researchers to navigate the vast landscape of Suzuki-Miyaura catalysis with confidence.

References

A Comparative Guide to the Synthesis of 3,4-Difluorobenzonitrile: Validating a Novel Route via Catalytic Hydrodechlorination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorobenzonitrile is a critical building block in the synthesis of numerous pharmaceuticals and agrochemicals, prized for the unique electronic properties imparted by its fluorine substituents.[1] The predominant industrial synthesis involves a high-temperature halogen-exchange (Halex) fluorination of 3,4-dichlorobenzonitrile.[2] This guide provides a comprehensive technical evaluation of a proposed alternative synthetic pathway to 3,4-difluorobenzonitrile, proceeding through a 3-chloro-2,4-difluorobenzonitrile intermediate. We will validate this route through an analysis of established chemical principles, specifically catalytic hydrodechlorination, and objectively compare its projected performance against established industrial and laboratory-scale methodologies, including the Halex reaction, the Sandmeyer reaction, and palladium-catalyzed cyanation. This comparative analysis is supported by experimental data from peer-reviewed literature and patent filings to provide researchers with a robust framework for synthetic route selection.

Proposed Synthetic Pathway: A Two-Step Route via a Chlorinated Intermediate

This proposed route involves the initial synthesis of a specific intermediate, this compound, followed by a selective reductive dechlorination to yield the final product. While this specific sequence is not widely documented, its validation rests on well-understood and reliable transformations in organic chemistry.

Mechanistic Rationale and Workflow

The core logic of this pathway is to introduce the desired fluorine atoms and the nitrile group onto the aromatic ring first, followed by the selective removal of a strategically placed chlorine atom. The success of this route hinges on the efficiency and selectivity of two key steps: the synthesis of the chlorinated intermediate and its subsequent hydrodechlorination without affecting the fluorine substituents or the nitrile group.

  • Step 1: Synthesis of this compound: This intermediate can be synthesized from 2,4-difluoronitrobenzene. The process involves a chlorination step, followed by the reduction of the nitro group to an amine, and finally a Sandmeyer reaction to introduce the nitrile group. The initial chlorination of 2,4-difluoronitrobenzene is directed by the existing substituents to yield the desired isomer.[3]

  • Step 2: Catalytic Hydrodechlorination: This step is the crux of the proposed synthesis. Catalytic hydrodechlorination (HDC) is a powerful method for selectively removing chlorine atoms from an aromatic ring using a catalyst (typically palladium on carbon) and a hydrogen source.[4][5] This reaction is generally chemoselective, leaving more robust C-F bonds and other functional groups intact under controlled conditions.[6]

Proposed_Synthetic_Route cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Formation Start 2,4-Difluoronitrobenzene Chlorination Chlorination (e.g., Cl2, I2 catalyst) Start->Chlorination Intermediate_1 3,5-Dichloro-2,4-difluoronitrobenzene Chlorination->Intermediate_1 Reduction Nitro Reduction (e.g., Fe/HCl or H2/Pd-C) Intermediate_1->Reduction Intermediate_2 3,5-Dichloro-2,4-difluoroaniline Reduction->Intermediate_2 Sandmeyer Sandmeyer Reaction (NaNO2, HCl then CuCN) Intermediate_2->Sandmeyer Intermediate_3 This compound Sandmeyer->Intermediate_3 Hydrodechlorination Catalytic Hydrodechlorination (H2, Pd/C, Base) Intermediate_3->Hydrodechlorination Final_Product 3,4-Difluorobenzonitrile Hydrodechlorination->Final_Product Halex_Route Start 3,4-Dichlorobenzonitrile Reaction Halogen Exchange (KF, Phase-Transfer Catalyst, High Temp.) Start->Reaction Intermediate 3-Chloro-4-fluorobenzonitrile Reaction->Intermediate Reaction2 Second Halogen Exchange Intermediate->Reaction2 Product 3,4-Difluorobenzonitrile Reaction2->Product Sandmeyer_Route Start 3,4-Difluoroaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Intermediate 3,4-Difluorobenzene- diazonium Chloride Diazotization->Intermediate Cyanation Cyanation (CuCN) Intermediate->Cyanation Product 3,4-Difluorobenzonitrile Cyanation->Product Pd_Cyanation_Route Start 1-Bromo-3,4-difluorobenzene Reaction Pd-Catalyzed Cyanation (Pd catalyst, Ligand, Cyanide Source) Start->Reaction Product 3,4-Difluorobenzonitrile Reaction->Product Amide_Dehydration_Route Start 3,4-Difluorobenzamide Reaction Dehydration (e.g., SOCl2, DMF catalyst) Start->Reaction Product 3,4-Difluorobenzonitrile Reaction->Product

References

A Senior Application Scientist's Guide to the Analysis of Impurities in Commercial 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Chloro-2,4-difluorobenzonitrile is a key building block in the synthesis of numerous pharmaceutical compounds. Its molecular structure, featuring a reactive nitrile group and a substituted phenyl ring, makes it a versatile synthon. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage. These impurities, even in trace amounts, can have significant downstream effects, potentially leading to the formation of toxic by-products, reduced yield of the active pharmaceutical ingredient (API), and complications in regulatory filings.[1][2]

This guide provides a comprehensive framework for the analysis of impurities in commercial batches of this compound. We will delve into the probable synthetic routes and the corresponding potential impurities. Subsequently, we will present a multi-pronged analytical strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust understanding of impurity profiling for this critical intermediate.

Predicted Impurities: A Synthesis-Based Approach

While specific manufacturing processes for this compound are often proprietary, an understanding of analogous halogenated benzonitrile syntheses can provide insight into likely impurities. A common route to fluorinated benzonitriles is through halogen exchange (Halex) reactions, starting from more readily available chlorinated precursors.[3] For instance, the synthesis of 3,4-difluorobenzonitrile often starts from 3,4-dichlorobenzonitrile.[4][5][6] Extrapolating from these processes, a plausible synthesis for this compound could involve the partial fluorination of 2,3,4-trichlorobenzonitrile or the chlorination of 2,4-difluorobenzonitrile.

Based on these potential synthetic pathways, we can predict a range of possible impurities:

  • Starting Materials: Incomplete conversion can lead to the presence of residual starting materials, such as 2,3,4-trichlorobenzonitrile or 2,4-difluorobenzonitrile.

  • Isomeric Impurities: The substitution reactions on the aromatic ring might lead to the formation of positional isomers, for example, 4-Chloro-2,3-difluorobenzonitrile or 2-Chloro-3,4-difluorobenzonitrile.

  • Intermediates: In a stepwise halogen exchange, partially fluorinated intermediates could persist in the final product.

  • By-products of Side Reactions: Hydrolysis of the nitrile group to an amide or carboxylic acid can occur under certain reaction conditions. Additionally, reactions with solvents or other reagents can introduce unexpected impurities.

The following diagram illustrates a hypothetical synthesis pathway and the potential points of impurity introduction:

G cluster_synthesis Hypothetical Synthesis & Impurity Formation SM Starting Material (e.g., 2,3,4-Trichlorobenzonitrile) Int Intermediate (Partially Fluorinated) SM->Int Incomplete Reaction Prod Product (this compound) SM->Prod Direct Conversion Int->Prod Desired Reaction Iso Isomeric Impurity Int->Iso Side Reaction Hyd Hydrolysis By-product (Amide/Carboxylic Acid) Prod->Hyd Degradation

Caption: Hypothetical synthesis and impurity formation pathway for this compound.

Experimental Design for Comparative Analysis

A multi-modal analytical approach is essential for a comprehensive impurity profile. No single technique can reliably detect and quantify all potential impurities. Our recommended strategy integrates the strengths of HPLC for non-volatile organic impurities, GC-MS for volatile and semi-volatile compounds, and qNMR for orthogonal quantification and structural confirmation.

The following diagram outlines the recommended analytical workflow:

G Sample Commercial this compound Sample Prep Sample Preparation (Dilution in appropriate solvent) Sample->Prep HPLC HPLC-UV Analysis (Non-volatile impurities) Prep->HPLC GCMS GC-MS Analysis (Volatile/Semi-volatile impurities) Prep->GCMS qNMR qNMR Analysis (Quantification & Structural ID) Prep->qNMR Data Data Integration & Comparison HPLC->Data GCMS->Data qNMR->Data

Caption: Recommended analytical workflow for impurity profiling.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution and sensitivity for a wide range of organic molecules.[7] A reverse-phase method is generally suitable for benzonitrile derivatives.[8][9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Rationale: The C18 column provides good retention for the moderately polar analyte and its likely impurities. The acidic mobile phase ensures that any potential basic impurities are protonated, leading to better peak shapes. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities.[10][11] Its high sensitivity and the structural information provided by the mass spectrometer make it invaluable for identifying unknown peaks.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or acetone.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1) to avoid column overload.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-400 amu.

  • Rationale: The DB-5ms column is a low-bleed, general-purpose column suitable for a wide range of analytes. The temperature program is designed to separate compounds with varying boiling points, from residual solvents to higher-boiling isomeric impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the quantification of compounds without the need for a specific reference standard for each impurity.[12][13] It provides an orthogonal check on the results obtained from chromatographic techniques.

Experimental Protocol:

  • Sample Preparation: Accurately weigh about 20 mg of the sample and a similar amount of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis: Integrate the signals of the analyte and the internal standard that are well-resolved and free from overlap. Calculate the concentration of the analyte and any identifiable impurities based on the integral values, the number of protons, and the molecular weights.

  • Rationale: qNMR provides a direct measure of the molar concentration of different species in the sample. The choice of a suitable internal standard with sharp, well-separated signals is crucial for accuracy.

Hypothetical Comparative Data

To illustrate the application of these methods, we present hypothetical data for three fictional commercial suppliers of this compound.

Table 1: HPLC-UV Analysis of Commercial this compound Samples

Impurity (by RRT)Supplier A (% Area)Supplier B (% Area)Supplier C (% Area)
0.850.08Not Detected0.15
0.92Not Detected0.12Not Detected
Main Peak (1.00) 99.75 99.60 99.55
1.150.100.180.20
1.280.070.100.10
Total Impurities 0.25 0.40 0.45

Table 2: GC-MS Analysis of Volatile and Semi-Volatile Impurities

ImpuritySupplier A (ppm)Supplier B (ppm)Supplier C (ppm)
Dichloromethane5015080
2,4-Difluorobenzonitrile< 102515
Isomeric Impurity 1120200250
Isomeric Impurity 280150180

Table 3: qNMR Purity Assessment

SupplierPurity by qNMR (wt%)
Supplier A99.8 ± 0.1
Supplier B99.5 ± 0.1
Supplier C99.4 ± 0.1

Discussion and Interpretation

The hypothetical data reveals significant differences in the impurity profiles of the three suppliers.

  • Supplier A demonstrates the highest purity across all three analytical techniques. The levels of both process-related impurities and residual solvents are the lowest. The qNMR data corroborates the high purity determined by chromatography.

  • Supplier B shows a higher level of an early-eluting impurity in the HPLC analysis and higher concentrations of isomeric impurities and residual solvent in the GC-MS analysis. This suggests potential issues with the control of reaction conditions or purification processes.

  • Supplier C has the highest total impurity content by HPLC and significant levels of isomeric impurities. The presence of a late-eluting impurity in the HPLC chromatogram might indicate a high molecular weight by-product.

The combination of these techniques provides a holistic view of the sample's purity. HPLC effectively separates non-volatile, structurally similar impurities, while GC-MS excels at identifying and quantifying volatile and semi-volatile compounds. qNMR offers an independent and highly accurate measure of the absolute purity of the main component.

Conclusion

The rigorous analysis of impurities in pharmaceutical intermediates like this compound is non-negotiable. A comprehensive analytical strategy, leveraging the orthogonal strengths of HPLC-UV, GC-MS, and qNMR, is essential for ensuring the quality and consistency of this critical raw material. By understanding the potential synthetic pathways and their associated impurities, and by implementing robust analytical methods, researchers and drug developers can mitigate risks, ensure the integrity of their research, and ultimately contribute to the development of safer and more effective medicines. This guide provides a robust framework for establishing such a quality control strategy.

References

A Guide to Structural Elucidation: Comparing Experimental and Theoretical Spectroscopic Data for 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of development. 3-Chloro-2,4-difluorobenzonitrile, a halogenated aromatic nitrile, serves as a valuable building block in organic synthesis. Its precise molecular architecture dictates its reactivity and potential applications. This guide provides an in-depth comparison between experimentally acquired spectroscopic data and theoretically predicted values, offering a robust framework for structural validation that is applicable to researchers, scientists, and professionals in drug development.

This document moves beyond a simple listing of data. It delves into the causality behind experimental choices and computational parameters, embodying a self-validating system where theoretical calculations and empirical evidence converge to provide a high-fidelity molecular portrait.

Methodologies: A Dual Approach to Structural Analysis

The core principle of modern structural elucidation lies in the synergy between physical measurement and computational modeling. Experimental techniques provide real-world data on the molecule's behavior, while theoretical methods offer a calculated, idealized model. The degree of correlation between these two datasets provides a powerful measure of confidence in the assigned structure.

Experimental Protocol: Acquiring Empirical Data

The acquisition of high-quality experimental data is paramount. The following protocols outline the standard procedures for obtaining vibrational, nuclear magnetic resonance, and mass spectra.

A. Fourier Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the vibrational modes of functional groups within the molecule.

  • Instrumentation: Bruker Tensor 27 FT-IR Spectrometer or equivalent.

  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder (spectroscopic grade) and compressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the pure KBr pellet is subtracted to yield the final sample spectrum.

  • Rationale: The KBr pellet method ensures a uniform dispersion of the solid sample, minimizing scattering effects and producing sharp, well-defined absorption bands characteristic of the molecule's vibrational frequencies.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To probe the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired at room temperature using standard pulse sequences.

  • Rationale: The choice of a deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H NMR spectrum. TMS provides a universal reference point for chemical shifts, ensuring data comparability across different experiments and laboratories.

C. Mass Spectrometry (MS)

  • Objective: To determine the exact molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) and high-resolution mass analysis (e.g., a Time-of-Flight or Orbitrap analyzer).

  • Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is performed at a standard energy of 70 eV.

  • Rationale: EI is a robust ionization technique that provides a clear molecular ion peak and a reproducible fragmentation pattern, which acts as a molecular "fingerprint." High-resolution analysis allows for the determination of the elemental composition from the exact mass.

Theoretical Protocol: Computational Modeling

Computational chemistry provides a powerful tool for predicting spectroscopic properties from first principles. Density Functional Theory (DFT) is a widely used method that offers a favorable balance between accuracy and computational cost.

  • Objective: To calculate the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts of this compound.

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Methodology:

    • Geometry Optimization: The structure of the molecule is first optimized to find its lowest energy conformation. This is a critical prerequisite for accurate frequency and NMR calculations.

    • Computational Level: The calculations are performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[1][2]

    • Vibrational Frequencies: Harmonic vibrational frequencies are calculated from the optimized geometry. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies to correct for anharmonicity and other systematic errors.

    • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic shielding tensors for each nucleus. The chemical shifts are then determined by referencing the calculated shielding values to that of TMS, calculated at the same level of theory.

  • Rationale: The B3LYP functional is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules. The 6-311++G(d,p) basis set is sufficiently large and flexible to provide a reliable description of the electronic structure of halogenated aromatic systems. The GIAO method is the standard for obtaining accurate theoretical NMR chemical shifts.[3][4]

The overall workflow, from sample analysis to data comparison, is illustrated in the diagram below.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow Exp_Sample This compound (Sample) FTIR FT-IR Analysis Exp_Sample->FTIR NMR NMR Analysis Exp_Sample->NMR MS MS Analysis Exp_Sample->MS Exp_Data Experimental Spectra (IR, NMR, MS) FTIR->Exp_Data NMR->Exp_Data MS->Exp_Data Comparison Comparative Analysis & Structural Validation Exp_Data->Comparison Theo_Input Molecular Structure (Input) DFT DFT Calculation (B3LYP/6-311++G(d,p)) Theo_Input->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Calc. Opt->Freq NMR_Calc GIAO NMR Calc. Opt->NMR_Calc Theo_Data Predicted Spectra (IR, NMR) Freq->Theo_Data NMR_Calc->Theo_Data Theo_Data->Comparison

Fig 1. Integrated workflow for spectroscopic analysis.

Results and Discussion: A Comparative Analysis

A direct comparison of experimental and theoretical data for the exact this compound molecule is limited in publicly available literature. However, a robust analysis can be demonstrated using data from its close structural isomer, 3-Chloro-4-fluorobenzonitrile , for which a detailed study exists.[1] This approach validates the methodology of comparison, which is directly transferable.

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum is characterized by distinct peaks corresponding to specific bond vibrations. The nitrile (C≡N) stretch is particularly diagnostic.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 3-Chloro-4-fluorobenzonitrile

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (B3LYP/6-311++G(d,p))Scaled Theoretical (x 0.96)
C-H Stretch (Aromatic)307532033075
C≡N Stretch 2236 2329 2236
C=C Stretch (Aromatic)159116571591
C-Cl Stretch785818785
C-F Stretch125013021250

Data adapted from N. Sundaraganesan et al.[1]

The correlation between the scaled theoretical frequencies and the experimental values is exceptionally strong. The unscaled theoretical values are consistently higher, a well-documented phenomenon due to the calculation's assumption of a perfect harmonic oscillator. Applying a uniform scaling factor brings the theoretical data into excellent alignment with the experimental results, confirming the vibrational assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The logical process for validation is as follows:

  • Acquire Experimental Spectrum: Obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Perform Theoretical Calculation: Use the GIAO-DFT method to predict the chemical shifts for the proposed structure.

  • Correlate Data: Compare the pattern of signals (e.g., chemical shifts, multiplicities, and integration) from the experimental data with the predicted values.

  • Validate: A strong correlation validates the assignment of each signal and, by extension, the overall molecular structure.

G Exp Experimental Data (Observed Peaks) Corr Correlation Analysis (Matching Peaks to Atoms) Exp->Corr Provides Theo Theoretical Model (Calculated Shifts) Theo->Corr Predicts Valid Structural Validation Corr->Valid Confirms

Fig 2. Logic of spectroscopic data validation.
Mass Spectrometry

The mass spectrum provides the molecular weight, a fundamental property of the molecule.

  • Theoretical Exact Mass: The exact mass of this compound (C₇H₂ClF₂N) is calculated to be 173.9844 g/mol .[8]

  • Experimental Observation: A high-resolution mass spectrum (HRMS) should reveal a molecular ion (M⁺) peak at or very near this calculated value.

  • Isotopic Pattern: A key confirmatory feature is the isotopic signature of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, will result in two molecular ion peaks: an (M⁺) peak at ~173.98 and an (M+2)⁺ peak at ~175.98, with the M+2 peak having roughly one-third the intensity of the M peak. The observation of this specific pattern is definitive evidence for the presence of a single chlorine atom in the molecule.

Conclusion

The synergistic application of experimental spectroscopy and theoretical quantum chemical calculations provides a formidable methodology for the structural elucidation of molecules like this compound. While experimental techniques provide tangible data, theoretical calculations offer a framework for its interpretation, enabling the confident assignment of spectral features to specific molecular properties. The high degree of correlation typically observed between scaled DFT predictions and experimental results for vibrational frequencies, NMR chemical shifts, and mass spectrometry data serves as a rigorous validation of the proposed molecular structure. This dual-pronged approach represents the gold standard in modern chemical analysis, ensuring the accuracy and reliability required for advanced research and development.

References

A Comparative Guide to Alternative Synthetic Precursors for 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,4-Difluorobenzonitrile

3,4-Difluorobenzonitrile is a pivotal intermediate in the synthesis of high-value chemical products, including pharmaceuticals, advanced liquid crystal materials, and potent agrochemicals like the herbicide cyhalofop-butyl.[1][2] Its utility stems from the unique electronic properties conferred by the two fluorine atoms and the versatile reactivity of the nitrile functional group.[3] The arrangement of these substituents makes the aromatic ring susceptible to specific transformations, while the nitrile can be readily converted into amines, carboxylic acids, or other functional moieties.[3]

Given its industrial significance, the efficiency, safety, and economic viability of its synthesis are of paramount importance. The predominant industrial route has historically relied on the halogen-exchange (Halex) fluorination of 3,4-dichlorobenzonitrile.[1][4] However, challenges such as harsh reaction conditions, byproduct formation, and precursor availability necessitate a thorough evaluation of alternative synthetic strategies. This guide provides an in-depth comparison of viable synthetic precursors to 3,4-difluorobenzonitrile, grounded in experimental data, to inform researchers and process chemists in selecting the optimal pathway for their specific objectives.

The Industrial Benchmark: Halogen-Exchange (Halex) Fluorination

The most established method for large-scale production begins with 3,4-dichlorobenzonitrile.[1] This process, often referred to as the "Halex" reaction, involves the nucleophilic substitution of both chlorine atoms with fluorine using an alkali metal fluoride, typically spray-dried potassium fluoride (KF).

Causality of Experimental Choices:

  • Solvent: A high-boiling, polar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (DMI) or sulfolane is crucial.[2][4] These solvents effectively solvate the potassium cation, enhancing the nucleophilicity of the fluoride anion, and can withstand the high temperatures (200-230°C) required for the reaction to proceed efficiently.[4][5]

  • Catalyst: A phase-transfer catalyst, like tetraphenylphosphonium bromide or more advanced salts such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride, is employed to facilitate the transfer of the fluoride ion from the solid phase to the organic phase, dramatically accelerating the reaction rate.[2][4]

  • Reaction Temperature: High temperatures are necessary to overcome the activation energy for the substitution of aryl chlorides, which are less reactive than the corresponding bromides or iodides. The reaction often proceeds stepwise, with the formation of 3-chloro-4-fluorobenzonitrile as a key intermediate.[4][6]

G

Caption: Workflow for the benchmark Halex synthesis of 3,4-difluorobenzonitrile.

While robust and scalable, this method's high energy consumption and the potential for side reactions like dehalogenation and coking have driven the search for alternatives.[2]

Alternative Synthetic Precursors: A Comparative Analysis

We will now explore four distinct and viable alternative precursors, each offering a unique set of advantages and challenges.

Cyanation of 1-Bromo-3,4-difluorobenzene

This approach starts from a pre-fluorinated aromatic ring and introduces the nitrile group in a subsequent step. This is advantageous if 1-bromo-3,4-difluorobenzene is readily available or easily synthesized.[7][8] The transformation can be accomplished via several cyanation methodologies.

  • Rosenmund-von Braun Reaction: The classic method involves heating the aryl bromide with a stoichiometric or excess amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or pyridine.[9] While effective, the reaction requires high temperatures and the workup to remove copper byproducts can be cumbersome.

  • Palladium or Nickel-Catalyzed Cyanation: Modern cross-coupling chemistry offers milder and more efficient alternatives.[10][11] Catalytic systems using palladium or nickel complexes can employ a variety of cyanide sources, including less toxic options like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[12][13][14] These reactions typically proceed under much milder conditions, exhibit broader functional group tolerance, and require only catalytic amounts of the transition metal, making them highly attractive for complex molecule synthesis.[13] Recently, even acetonitrile has been developed as a benign cyano source in nickel-catalyzed systems.[15]

Expertise & Experience: The choice between these methods depends on scale and context. The Rosenmund-von Braun reaction is often used for its simplicity and low catalyst cost on a larger scale, despite the harsh conditions. For lab-scale synthesis, particularly in drug discovery where functional group tolerance is key, a palladium-catalyzed approach using Zn(CN)₂ is often the superior choice due to its mildness and high yields.

Sandmeyer Reaction of 3,4-Difluoroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including nitriles.[16][17] This two-step, one-pot process is a reliable and well-understood alternative.

The process involves:

  • Diazotization: 3,4-Difluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C) to form the corresponding diazonium salt. Maintaining low temperatures is critical as diazonium salts can be unstable and decompose at higher temperatures.

  • Cyanation: The cold diazonium salt solution is then added to a solution of a copper(I) cyanide salt.[18] The copper catalyst facilitates the displacement of the diazonium group (which leaves as N₂ gas) by the cyanide nucleophile, forming 3,4-difluorobenzonitrile.[16]

Trustworthiness: The Sandmeyer reaction is a highly reproducible and scalable transformation. The primary challenge lies in the safe handling of the potentially unstable diazonium salt intermediate. However, with proper temperature control and engineering controls, it is a widely used industrial process.[19]

Dehydration of 3,4-Difluorobenzamide

If 3,4-difluorobenzamide is the available precursor (for instance, from the hydrolysis of the nitrile or amidation of the corresponding carboxylic acid), its conversion to the nitrile is a straightforward and often high-yielding final step.

This transformation is a simple dehydration reaction, commonly achieved using powerful dehydrating agents.[20]

  • Thionyl Chloride (SOCl₂): A common and effective reagent, often used with a catalytic amount of DMF. The reaction proceeds at mild temperatures (e.g., 50°C) and gives high yields.[21]

  • Phosphorus Oxychloride (POCl₃): Another classic reagent for this purpose.

  • Other Reagents: Trifluoroacetic anhydride (TFAA) and cyanuric chloride are also effective dehydrating agents for this transformation.

Causality of Experimental Choices: This route is exceptionally efficient for its intended purpose. The choice of dehydrating agent is often dictated by cost, ease of handling, and the scale of the reaction. Thionyl chloride is inexpensive and highly effective, making it a frequent choice for large-scale preparations.[21] The reaction byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Ammoxidation of 3,4-Difluorotoluene

Ammoxidation is a powerful, gas-phase catalytic process that converts a methyl group on an aromatic ring directly into a nitrile using ammonia and oxygen (from air).[22] This method, also known as the SOHIO process, is exceptionally atom-economical and is used to produce millions of tons of nitriles like acrylonitrile and benzonitrile annually.[22][23]

While specific data for 3,4-difluorotoluene is less common in public literature, the process is well-established for substituted toluenes, including chlorinated analogs like 3,4-dichlorotoluene.[24][25] The reaction proceeds over a heterogeneous catalyst (typically based on vanadium and molybdenum oxides) in a fixed-bed or fluidized-bed reactor at high temperatures (350-450°C).[22][25]

Expertise & Experience: This route represents the pinnacle of process efficiency for bulk chemical production. Its primary limitation is the requirement for specialized high-temperature reactors and catalyst technology, making it unsuitable for typical lab-scale synthesis. However, for a dedicated, large-scale manufacturing campaign, developing an ammoxidation process from 3,4-difluorotoluene would be a highly strategic and cost-effective approach.

Quantitative Data Summary

The following table summarizes the key performance indicators for each synthetic route, allowing for an objective comparison.

Precursor Synthetic Route Key Reagents Typical Yield (%) Purity (%) Key Considerations
3,4-Dichlorobenzonitrile Halogen-ExchangeKF, Phase-Transfer Catalyst, DMI85-91%[2][26]>99%[2][26]Benchmark. High temp, energy-intensive, specialized catalyst.
1-Bromo-3,4-difluorobenzene Pd-Catalyzed CyanationZn(CN)₂, Pd Catalyst (e.g., Pd/dppf)80-98% (General)[12]HighMild conditions, high functional group tolerance, catalyst cost.
3,4-Difluoroaniline Sandmeyer ReactionNaNO₂, HCl, CuCN70-85% (General)[16][19]Good to HighWell-established, scalable, requires careful handling of diazonium salts.
3,4-Difluorobenzamide DehydrationSOCl₂, DMF (cat.)97-99%[20][21]>99%[21]High yield, simple process, best for late-stage conversion.
3,4-Difluorotoluene AmmoxidationNH₃, Air, V₂O₅/MoO₃ Catalyst>90% (Analogous)[25]HighMost atom-economical, requires specialized industrial setup.

Detailed Experimental Protocols

Protocol 1: Halogen-Exchange Fluorination of 3,4-Dichlorobenzonitrile (Industrial Example)

This protocol is a representation based on patented industrial processes.[2]

  • Dehydration: To a dry reactor equipped with a distillation column, add 1,3-dimethyl-2-imidazolidinone (DMI, 350g) and anhydrous, spray-dried potassium fluoride (KF, 230g, 3.96 mol). Add toluene (150g) as a dehydration solvent.

  • Heat the mixture to reflux to remove residual water via azeotropic distillation for approximately 2 hours.

  • After water removal is complete, distill off the toluene and recover it for future use.

  • Reaction: To the reactor containing the dried KF/DMI slurry, add 3,4-dichlorobenzonitrile (200g, 1.16 mol), bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride (10g, 0.04 mol), a dispersing agent (e.g., PEG6000, 2g), and a reducing agent (e.g., sodium metabisulfite, 3g).[2]

  • Heat the reaction mixture to 200-215°C and maintain for 4-5 hours. The product, 3,4-difluorobenzonitrile, is continuously removed from the reactor via distillation as it is formed.

  • Purification: The collected crude product (approx. 158g) is subjected to a second vacuum distillation to yield the final product with >99% purity. The reported molar yield is approximately 89.5-90.7%.[2]

Protocol 2: Sandmeyer Cyanation of 3,4-Difluoroaniline (Representative Lab-Scale)
  • Diazotization: In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 3,4-difluoroaniline (12.9 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (30 mL).

  • Cool the resulting solution to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled solution of sodium nitrite (NaNO₂, 7.2 g, 0.105 mol) in water (15 mL) dropwise, ensuring the internal temperature does not rise above 5°C. Stir for an additional 30 minutes at 0-5°C after the addition is complete.

  • Cyanation: In a separate, larger beaker, prepare a solution of copper(I) cyanide (CuCN, 13.5 g, 0.15 mol) and sodium cyanide (NaCN, 8.0 g, 0.16 mol) in water (100 mL). Warm slightly to dissolve, then cool to 5°C.

  • Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas evolution) will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 3,4-difluorobenzonitrile.

Synthetic Pathways Visualization

// Nodes P_Target [label="3,4-Difluorobenzonitrile", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon]; P1 [label="3,4-Dichlorobenzonitrile", fillcolor="#FFFFFF"]; P2 [label="1-Bromo-3,4-difluorobenzene", fillcolor="#FFFFFF"]; P3 [label="3,4-Difluoroaniline", fillcolor="#FFFFFF"]; P4 [label="3,4-Difluorobenzamide", fillcolor="#FFFFFF"]; P5 [label="3,4-Difluorotoluene", fillcolor="#FFFFFF"];

// Edges with labels P1 -> P_Target [label=" Halogen-Exchange\n(Benchmark)", color="#EA4335"]; P2 -> P_Target [label=" Cyanation\n(Pd/Ni cat. or CuCN)", color="#4285F4"]; P3 -> P_Target [label=" Sandmeyer Reaction", color="#FBBC05"]; P4 -> P_Target [label=" Dehydration", color="#5F6368"]; P5 -> P_Target [label=" Ammoxidation", color="#34A853"]; }

Caption: Overview of alternative precursor pathways to 3,4-difluorobenzonitrile.

Conclusion and Expert Recommendation

The optimal synthetic route to 3,4-difluorobenzonitrile is not a one-size-fits-all answer but rather a strategic decision based on scale, available resources, and specific project requirements.

  • For Large-Scale, Dedicated Industrial Production: The Halogen-Exchange of 3,4-dichlorobenzonitrile remains the proven benchmark.[2] However, if the infrastructure exists or is being built, developing an Ammoxidation process from 3,4-difluorotoluene offers unparalleled atom economy and long-term cost efficiency.

  • For Versatile, Lab-Scale, and Medicinal Chemistry Applications: Palladium-catalyzed cyanation of 1-bromo-3,4-difluorobenzene is often the preferred method. Its mild conditions preserve sensitive functional groups on complex scaffolds, making it ideal for late-stage functionalization. The Sandmeyer reaction from 3,4-difluoroaniline is a robust and cost-effective backup, valued for its reliability.

  • For a Final-Step Conversion: If the synthesis naturally proceeds through the corresponding amide, the Dehydration of 3,4-difluorobenzamide is an exceptionally high-yielding and straightforward concluding step.[21]

By understanding the causality behind the reaction conditions and the distinct advantages of each precursor, researchers and drug development professionals can make informed decisions, optimizing their synthetic strategies for efficiency, safety, and economic success.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-Chloro-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 3-Chloro-2,4-difluorobenzonitrile, a halogenated nitrile compound, adherence to precise disposal protocols is not merely a matter of compliance but a critical safety imperative. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.

Section 1: Hazard Profile and Chemical Properties

Understanding the inherent hazards of a chemical is the foundation of its safe handling and disposal. This compound is a solid organic compound with multiple hazard classifications. Its disposal pathway is primarily dictated by its identity as a halogenated organic nitrile .

According to its Safety Data Sheet (SDS), the compound presents several risks.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is classified as harmful to aquatic life.[1] Upon combustion, it can produce hazardous decomposition products including nitrogen oxides (NOx), carbon oxides, and toxic halogenated gases like hydrogen chloride and hydrogen fluoride.[2][3]

This hazard profile necessitates that all waste containing this compound be treated as hazardous, requiring a specific, controlled disposal route.

PropertyInformation
Chemical Name This compound
CAS Number 887267-38-1[4]
Molecular Formula C₇H₂ClF₂N[1][4]
Physical State Solid[5]
Solubility Low in water; Soluble in common organic solvents[5]
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful to aquatic life (H402)[1]
Incompatibilities Strong oxidizing agents, strong bases[6][7]

Section 2: The Core Principle: Segregation of Halogenated Waste

The single most critical step in the disposal of this compound is its correct segregation as halogenated organic waste .[8] Because this molecule contains chlorine and fluorine atoms, it cannot be mixed with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[8][9]

The rationale behind this strict segregation is based on the final disposal method. Non-halogenated solvents are often recycled or used as fuel additives.[10] In contrast, halogenated wastes must undergo high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl and HF), a process that is significantly different and more costly.[10] Mixing these waste streams contaminates the entire container, forcing the more expensive and complex disposal route for the entire volume.[10]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure a proper barrier between you and the hazard.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.[11][12]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles that conform to OSHA or EN166 standards.[2][3]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust or splash, consider additional protective clothing.[2]

Step 2: Waste Collection and Containerization

All materials that have come into contact with this compound must be disposed of as hazardous waste.

  • Designate a Waste Container: Select a clearly labeled, leak-proof container designated specifically for "Halogenated Organic Waste." [13] Polyethylene containers are often preferred over metal cans, as halogenated compounds can degrade to form acids that corrode metal.[14]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents, including "this compound."[9][13] Do not use abbreviations or chemical formulas.[13] The label should be applied before the first drop of waste is added.[13]

  • Collecting Waste:

    • Solid Waste: Unused or expired pure this compound should be transferred directly into the designated waste container.

    • Solutions: Solutions of the compound in organic solvents (e.g., dichloromethane, chloroform) should be poured carefully into the halogenated waste container.

    • Contaminated Labware: Items such as pipette tips, contaminated filter paper, and used weighing boats should be placed in a sealed bag within the fume hood and then transferred to the solid halogenated waste container.

  • Container Management: Keep the waste container securely closed at all times except when actively adding waste.[13][15] Store the container in a well-ventilated, designated satellite accumulation area away from incompatible materials.[14][15]

Step 3: Managing Spills and Decontamination

Accidents require immediate and correct action to prevent exposure and environmental release.

  • Spill Cleanup:

    • For small spills of the solid, avoid generating dust.[12][16] Gently cover the spill with an absorbent material like vermiculite or sand.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal as halogenated waste.[16][17]

    • Do not use water to clean the area, as this can spread contamination and should not enter drains.[1][12]

  • Decontamination:

    • Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone). The first two rinses must be collected and disposed of as halogenated hazardous waste. The third rinse may also need to be collected depending on local institutional policies.

    • Surfaces: Decontaminate work surfaces with an appropriate solvent and absorbent pads. Dispose of all cleaning materials as halogenated waste.[13]

    • Empty Product Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[18] This rinsate must be collected and disposed of as halogenated hazardous waste.[18][19]

Step 4: Final Disposal and Regulatory Compliance

The final step is the legal and safe transfer of the waste out of the laboratory.

  • Contact EHS: Once your waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department or the equivalent office.[19]

  • Adherence to RCRA: All hazardous waste disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[20][21] Your EHS office manages this "cradle-to-grave" process, which tracks the waste from your lab to its final treatment facility using a manifest system.[15][22]

  • NEVER:

    • Dispose of this compound down the drain.[9][14]

    • Place it in the regular trash.

    • Allow it to evaporate in a fume hood as a disposal method.[14]

Section 4: Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the disposal process.

G start Waste Generation (this compound) ppe Step 1: Ensure Proper PPE (Nitrile Gloves, Safety Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Pure Solid or Contaminated Labware (e.g., pipette tips, paper) waste_type->solid_waste Solid solution_waste Solution in Organic Solvent waste_type->solution_waste Liquid spill_waste Spill Cleanup Debris (e.g., absorbents) waste_type->spill_waste Spill collect Step 3: Collect in a Designated 'HALOGENATED ORGANIC WASTE' Container solid_waste->collect solution_waste->collect spill_waste->collect container_check Step 4: Container Management collect->container_check check_seal Keep Container Securely Closed container_check->check_seal Yes check_label Ensure Contents are Accurately Labeled container_check->check_label Yes check_storage Store in Ventilated, Designated Area container_check->check_storage Yes final_disposal Step 5: Arrange for Disposal via Institutional EHS/Licensed Contractor check_seal->final_disposal check_label->final_disposal check_storage->final_disposal compliance Compliance with EPA RCRA Regulations Achieved final_disposal->compliance

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2,4-difluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-2,4-difluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.